3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHPFLNQAVPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694814 | |
| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904316-92-3 | |
| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Core: A Technical Guide to 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride for Advanced Drug Discovery
This guide provides an in-depth technical overview of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, a pivotal heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the compound's core characteristics, proven synthetic routes, and its strategic application in modern therapeutic design, with a particular focus on kinase inhibitors.
Core Compound Characteristics
This compound (CAS Number: 904316-92-3) is a bicyclic heterocyclic compound recognized for its rigid conformational structure. This rigidity is a key attribute in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The hydrochloride salt form generally confers moderate water solubility, which is advantageous for certain biological assays and formulation considerations.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this scaffold is fundamental to its application in drug discovery and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO | --INVALID-LINK--[2] |
| Molecular Weight | 149.62 g/mol | --INVALID-LINK--[2] |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Boiling Point | 176.6°C | --INVALID-LINK--[3] |
| Density | 1.028 g/cm³ | --INVALID-LINK--[3] |
| pKa (Predicted) | 9.14 ± 0.20 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | --INVALID-LINK--[4] |
Spectroscopic Data Interpretation
-
¹H NMR: Characteristic peaks for the bridgehead protons are expected around δ 4.27–4.32 ppm, with the bicyclic methylene protons appearing at approximately δ 1.95–2.10 ppm.[1]
-
¹³C NMR: The presence of the bicyclic scaffold would be confirmed by distinct signals for the carbon atoms within the ring system.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₁NO) at m/z 113.16.
Synthesis and Manufacturing: A Field-Proven Protocol
The efficient and scalable synthesis of this compound is critical for its widespread use. A robust four-step process, which has been successfully scaled up to 10 kg, commences from the readily available starting material 5-hydroxymethyl-2-furfuraldehyde.[5] This particular route is favored for its efficiency and has been detailed in Organic Process Research & Development.[1][5]
References
- 1. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 2. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS Number: 904316-92-3), a pivotal heterocyclic scaffold for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and critical applications, focusing on the scientific rationale behind its utility in modern medicinal chemistry.
Core Molecular Attributes and Physicochemical Profile
This compound is a bicyclic heterocyclic compound featuring an oxygen atom at position 3 and a nitrogen atom at position 8 within its rigid bicyclo[3.2.1]octane framework.[1] This constrained conformation is a key attribute, as it reduces the conformational flexibility of molecules into which it is incorporated, often leading to higher binding affinities and improved selectivity for biological targets. The hydrochloride salt form enhances its aqueous solubility, a desirable property for many pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 904316-92-3 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₂ClNO | --INVALID-LINK--[2] |
| Molecular Weight | 149.62 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | 3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride | --INVALID-LINK--[2] |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Purity | ≥97% (typical) | --INVALID-LINK-- |
| Storage | Inert atmosphere, room temperature | --INVALID-LINK-- |
Strategic Synthesis: A Field-Proven Protocol
The efficient and scalable synthesis of this compound is critical for its widespread use. While an eight-step route commencing from adipic acid has been reported, a more efficient four-step process originating from the renewable resource 5-hydroxymethyl-2-furfuraldehyde (5-HMF) is often favored for its higher overall yield.[3][4] This route demonstrates a strategic approach to building the bicyclic core.
Step-by-Step Synthesis Protocol
This protocol is a composite representation based on established methodologies.[3][5]
Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde
-
Rationale: This initial step reduces both the aldehyde and the furan ring to create the key cis-2,5-bis(hydroxymethyl)tetrahydrofuran intermediate. The cis stereochemistry is crucial for the subsequent cyclization.
-
Procedure:
-
Charge a suitable reactor with 5-hydroxymethyl-2-furfuraldehyde and a solvent such as methanol.
-
Add Raney nickel as the catalyst.
-
Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the catalyst and concentrate the solution to obtain the crude diol.
-
Step 2: Tosylation of the Diol
-
Rationale: The hydroxyl groups are converted to tosylates, which are excellent leaving groups, to facilitate the subsequent nucleophilic substitution by the amine.
-
Procedure:
-
Dissolve the crude diol in a suitable solvent like pyridine or dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid and brine, then dry and concentrate to yield the ditosylate.
-
Step 3: Cyclization with Benzylamine
-
Rationale: The nitrogen of benzylamine acts as a nucleophile, displacing the two tosylate groups in an intramolecular fashion to form the bicyclic ring system. The benzyl group serves as a protecting group for the secondary amine.
-
Procedure:
-
Dissolve the ditosylate in a polar aprotic solvent such as DMF.
-
Add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the mixture to drive the cyclization.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
-
Step 4: Hydrogenolysis and Salt Formation
-
Rationale: The N-benzyl protecting group is removed via catalytic hydrogenation. The resulting secondary amine is then converted to its hydrochloride salt to improve stability and handling.
-
Procedure:
-
Dissolve the N-benzyl intermediate in a solvent like ethanol or isopropanol.
-
Add Pearlman's catalyst (palladium hydroxide on carbon).
-
Subject the mixture to a hydrogen atmosphere.
-
Monitor for the consumption of starting material.
-
Filter the catalyst and treat the filtrate with a solution of HCl in a suitable solvent (e.g., isopropanol).
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent like heptane, and dried.
-
Quality Control and In-Process Considerations
A critical aspect of the synthesis is the control of impurities. During scale-up of the final hydrogenolysis step, the presence of acetonitrile has been shown to generate impurities.[3] Therefore, strict in-process controls on solvent content are necessary. Ethanol conditioning of equipment is recommended to mitigate this issue.[3]
Table 2: Analytical Characterization
| Technique | Expected Observations | Rationale |
| ¹H NMR | Characteristic peaks for bridgehead protons and bicyclic methylene groups. | Confirms the formation of the bicyclic scaffold. |
| ¹³C NMR | Signals corresponding to the unique carbon environments of the bicyclic system. | Verifies the carbon framework of the molecule. |
| HPLC-MS | A major peak corresponding to the product's mass-to-charge ratio with high purity (e.g., >97%). | Assesses the purity and confirms the molecular weight of the final compound. |
| Elemental Analysis | Agreement between calculated and found percentages of C, H, N, and Cl. | Confirms the elemental composition of the hydrochloride salt. |
Applications in Drug Discovery: A Scaffold for Innovation
The rigid 3-Oxa-8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, primarily due to its utility in designing ligands for central nervous system (CNS) targets.
Monoamine Reuptake Inhibitors
A primary application of this scaffold is in the development of monoamine reuptake inhibitors, which are crucial for treating mood disorders like depression and anxiety.[1] By incorporating this bicyclic moiety, medicinal chemists can design molecules that interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The rigid structure helps to orient pharmacophoric elements in a precise manner, leading to potent and selective inhibition.
Structure-activity relationship (SAR) studies on derivatives of the 8-azabicyclo[3.2.1]octane core have shown that modifications can significantly alter binding affinity and selectivity. For instance, certain N-substitutions on related scaffolds have been shown to impart high selectivity for DAT over SERT and NET.[1]
Table 3: Representative Binding Affinities (Ki, nM) of 8-Azabicyclo[3.2.1]octane Derivatives
| Compound Derivative | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 8-Methyl Analogue | 19 | - | - | - | - | --INVALID-LINK--[1] |
| 8-Cyclopropylmethyl Analogue | 4.0 | 4240 | 1630 | 1060 | 408 | --INVALID-LINK--[1] |
| 8-(4-Chlorobenzyl) Analogue | 3.9 | 1600 | 5300 | 410 | 1358 | --INVALID-LINK--[1] |
| Note: Data for closely related 8-azabicyclo[3.2.1]octane derivatives are presented to illustrate the impact of structural modifications on transporter affinity. |
Emerging Therapeutic Areas
Beyond its role in CNS disorders, the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold serves as a versatile building block for other therapeutic agents:
-
BCL6 Inhibitors: Functionalization with pyrimidine groups has led to compounds that target B-cell lymphoma 6 (BCL6), a protein implicated in certain types of cancer.
-
Antimalarials: Derivatives such as (1-imidazolyl)(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)methanone have demonstrated activity against Plasmodium falciparum.
-
PI3K Inhibitors: The scaffold has been utilized in the development of phosphoinositide 3-kinase (PI3K) inhibitors, which are being investigated for their potential in cancer therapy.[1]
Conclusion and Future Outlook
This compound is a high-value scaffold in drug discovery, offering a rigid framework that is amenable to synthetic modification. Its proven utility in the development of monoamine reuptake inhibitors, coupled with its emerging applications in oncology and infectious diseases, underscores its importance. A thorough understanding of its synthesis and chemical properties, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes and the continued exploration of its utility against a wider range of biological targets.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 4. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-oxa-8-azabicyclo[3.2.1]octane HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid scaffold serves as a valuable building block in the design of novel therapeutics, particularly targeting the central nervous system.[1] A thorough understanding of its physicochemical properties is paramount for drug development professionals, as these characteristics fundamentally influence a compound's pharmacokinetic and pharmacodynamic behavior, ultimately dictating its efficacy and safety profile. This guide provides a comprehensive overview of the known physicochemical properties of 3-oxa-8-azabicyclo[3.2.1]octane HCl, details the experimental methodologies for their determination, and discusses the implications of these properties in the context of drug discovery and development.
Chemical and Physical Properties
The structural integrity and physical characteristics of a molecule are foundational to its function. For 3-oxa-8-azabicyclo[3.2.1]octane HCl, these properties provide the initial insights into its behavior in both chemical and biological systems.
Structure and Molecular Formula
This compound possesses a distinct bicyclic structure with an oxygen atom at the 3-position and a nitrogen atom at the 8-position.[1] The hydrochloride salt form enhances its stability and aqueous solubility.
Caption: Chemical structure of 3-oxa-8-azabicyclo[3.2.1]octane HCl.
Physical State and Appearance
This compound is typically a white to yellow solid at room temperature.
Key Physicochemical Parameters
A summary of the key physicochemical parameters for 3-oxa-8-azabicyclo[3.2.1]octane HCl is presented in the table below. It is important to note that some of these values are reported across different sources and may have slight variations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO·HCl | [1] |
| Molecular Weight | 149.62 g/mol | [1][2] |
| Melting Point | 55.0 - 59.0 °C | [3] (MolCore) |
| 58.6 °C | [4] (Chemsrc) | |
| Boiling Point | 176.6 °C at 760 mmHg | [1] |
| 165 °C at 23 mmHg | [3] (MolCore) | |
| Density | 1.028 g/cm³ | [1] |
| pKa (Predicted, free base) | 9.14 ± 0.20 | [5] |
| LogP (Predicted) | 0.559 | [6] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |
Solubility and Lipophilicity
The balance between aqueous solubility and lipophilicity is a critical determinant of a drug candidate's success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 3-oxa-8-azabicyclo[3.2.1]octane HCl to a series of vials containing purified water or relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 4. 3-OXA-8-AZABICYCLO[3.2.1]OCTANE, HYDROCHLORIDE (1:1) | 904316-92-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
A Technical Guide to 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: A Core Scaffold for Modern Drug Discovery
Executive Summary: 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (C₆H₁₂ClNO) is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that has proven instrumental in the design of highly potent and selective therapeutic agents. This guide offers an in-depth analysis of its chemical properties, synthesis, analytical characterization, and, most critically, its strategic application as a core scaffold in the development of next-generation inhibitors targeting key proteins in oncology and neuroscience, such as PI3K, mTOR, and BCL6. Detailed protocols and mechanistic insights are provided for researchers and drug development professionals aiming to leverage this versatile intermediate.
The Strategic Importance of the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
In the landscape of drug discovery, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is relentless. Bicyclic scaffolds have emerged as a powerful solution, offering conformational rigidity that can reduce the entropic penalty of binding to a biological target, thereby enhancing affinity. The 3-oxa-8-azabicyclo[3.2.1]octane core, a bridged morpholine analogue, stands out for several key reasons:
-
Structural Rigidity: Unlike flexible aliphatic chains or simple monocyclic rings, the bicyclic system locks the molecule into a well-defined conformation, facilitating more precise and high-affinity interactions with protein binding pockets.
-
Vectorial Exit Point: The secondary amine at the 8-position serves as a perfect attachment point for introducing various substituents. This allows chemists to project functional groups into specific regions of a target's active site to optimize binding and selectivity.
-
Improved Physicochemical Properties: In many drug development programs, this scaffold is used as a strategic replacement for traditional morpholine or piperazine rings. Its three-dimensional structure can enhance properties like aqueous solubility while modulating lipophilicity (clogP), which is crucial for achieving oral bioavailability and brain penetration.[1][2]
This combination of features has made it a "privileged scaffold" in modern medicinal chemistry, particularly for tackling challenging targets like kinases and protein-protein interactions.
Physicochemical and Structural Properties
This compound is typically supplied as a stable, crystalline solid, making it amenable to standard laboratory handling and storage. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [3] |
| CAS Number | 904316-92-3 | [3] |
| Appearance | White to yellow solid | [4] |
| Boiling Point | 176.6°C (for free base) | [3] |
| Density | 1.028 g/cm³ (for free base) | [3] |
| InChI Key | QCOHPFLNQAVPJE-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Pathways
The synthesis of this key intermediate is a critical aspect of its utility. While several routes exist, including an eight-step process from adipic acid, a more efficient and commonly cited pathway begins with the bio-renewable starting material 5-hydroxymethyl-2-furfuraldehyde (5-HMF).[3][5] This route demonstrates a logical progression of chemical transformations to build the bicyclic core.
Representative Synthetic Workflow
The synthesis can be conceptualized as a four-stage process designed to first form the tetrahydrofuran ring, install the necessary functional handles, and then execute a key cyclization to form the bridged system.
Caption: A four-stage synthesis of the target compound from 5-HMF.
Mechanistic Discussion
-
Reduction: The process begins with the complete reduction of 5-HMF using a catalyst like Raney nickel under a hydrogen atmosphere.[5] This step serves to both reduce the aldehyde and saturate the furan ring, yielding the key intermediate cis-2,5-bis(hydroxymethyl)tetrahydrofuran. The cis configuration is crucial for the subsequent cyclization step.
-
Activation: The primary hydroxyl groups of the diol are poor leaving groups. Therefore, they must be "activated." This is achieved by converting them into tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting ditosylate is an excellent substrate for nucleophilic substitution.[5]
-
Cyclization: This is the key ring-forming step. Benzylamine is used as a bifunctional reagent; it acts as a nucleophile to displace one tosylate group and, after an intramolecular reaction, the nitrogen displaces the second tosylate group to form the bicyclic system. The benzyl group also serves as a convenient protecting group for the nitrogen.[5]
-
Deprotection and Salt Formation: The final step is the removal of the N-benzyl protecting group. This is accomplished via catalytic hydrogenolysis using Pearlman's catalyst (palladium hydroxide on carbon), which is highly effective for cleaving benzyl amines.[5] Following the deprotection, the resulting free base is treated with hydrochloric acid (HCl) to form the stable, crystalline hydrochloride salt, which is the final product.[5]
Analytical Characterization & Quality Control
Confirming the identity and purity of this compound is paramount before its use in drug discovery workflows. A combination of spectroscopic and chromatographic methods provides a self-validating system.
Spectroscopic Analysis
A standard suite of spectroscopic techniques is used to validate the bicyclic structure.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals confirming the bicyclic scaffold are expected. The bridgehead protons (adjacent to the oxygen and nitrogen) typically appear downfield. Published data indicates key signals in the following regions: δ 4.27–4.32 ppm (bridgehead protons) and δ 1.95–2.10 ppm (bicyclic methylene protons).[3] The presence of the hydrochloride salt often leads to broad signals for protons near the ammonium nitrogen. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals consistent with the molecule's symmetry. The carbons adjacent to the heteroatoms (C-2, C-4, C-1, C-5) will be the most downfield. |
| Mass Spec. | Electrospray ionization (ESI-MS) should show a prominent molecular ion peak for the free base [M+H]⁺ at m/z ≈ 114.1, confirming the correct molecular weight. |
| FT-IR | The infrared spectrum will show characteristic C-H and C-O stretching frequencies. A broad absorption in the 2700-2400 cm⁻¹ range is typically indicative of the ammonium (N-H) stretch of the hydrochloride salt. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. For use in synthesis, a purity of ≥97% is typically required to ensure the integrity of subsequent reactions.[3]
Applications in Medicinal Chemistry & Drug Development
The true value of this compound lies in its application as a versatile scaffold. By reacting the secondary amine, medicinal chemists can readily synthesize vast libraries of compounds targeting diverse biological systems.
Case Study: A Scaffold for PI3K/mTOR Kinase Inhibitors
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer. Many inhibitors, such as Gedatolisib (PKI-587), utilize two morpholine groups. However, these compounds can have high molecular weights and poor oral bioavailability.
Researchers have successfully replaced one of the morpholine moieties with the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.[1][6] This modification yielded compounds like PKI-179, which demonstrated:
-
Potent Dual Inhibition: Maintained high potency against both PI3K and mTOR kinases.
-
Reduced Molecular Weight: Aiding in better compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Improved Pharmacokinetics: Resulted in an orally efficacious inhibitor.[6]
Caption: The versatile application of the core scaffold in drug design.
Case Study: A Building Block for BCL6 Inhibitors
B-cell lymphoma 6 (BCL6) is a key transcriptional repressor and a validated target for diffuse large B-cell lymphoma. Developing small molecule inhibitors that can disrupt the BCL6 protein-protein interaction is a significant challenge. By incorporating the 3-oxa-8-azabicyclo[3.2.1]octane scaffold into a tricyclic quinolinone core, scientists developed highly potent BCL6 inhibitors.[7] The rigid scaffold was essential for orienting the key functional groups correctly within the BCL6 binding groove, leading to compounds with excellent biochemical and cellular potency.
General Protocol: Nucleophilic Aromatic Substitution with a Dichlorotriazine Core
A common synthetic step for utilizing this scaffold in kinase inhibitor synthesis involves its reaction with an activated heterocyclic core, such as 2,4-dichloro-6-morpholino-1,3,5-triazine. The following represents a typical, self-validating laboratory protocol.
Objective: To synthesize 8-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-3-oxa-8-azabicyclo[3.2.1]octane.
Materials:
-
This compound (1.0 eq)
-
2,4-dichloro-6-morpholino-1,3,5-triazine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and the dichlorotriazine starting material (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve/suspend the reagents.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.1 eq) dropwise. Causality Insight: DIPEA is a non-nucleophilic base used to neutralize the HCl salt and scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of a new, less polar spot (product) indicates reaction progression. LC-MS can confirm the formation of the product by identifying its expected molecular weight.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality Insight: The acidic wash removes excess DIPEA, while the basic wash removes any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
-
Final Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes and prevent dust formation. Ensure adequate ventilation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in modern drug discovery. Its unique, rigid bicyclic structure provides a robust platform for developing potent and selective modulators of high-value biological targets. By enabling precise control over molecular shape and physicochemical properties, this scaffold has been instrumental in the creation of advanced clinical candidates in oncology and beyond. The synthetic accessibility and versatile reactivity of this compound ensure it will remain a cornerstone of medicinal chemistry programs for the foreseeable future.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 3. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. AU2022202389A1 - Compounds useful in the treatment or prevention of a PRMT5-mediated disorder - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of 3-oxa-8-azabicyclo[3.2.1]octane Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a key bicyclic heterocyclic scaffold utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics in synthesis to the formulation of final drug products. This guide provides a robust framework for researchers to systematically determine and interpret the solubility of this compound. While specific experimental solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the fundamental principles and detailed experimental protocols necessary to generate this critical data in a reliable and reproducible manner.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. The presence of a hydrophilic hydrochloride salt and a bicyclic structure containing both an ether and a secondary amine function imparts a unique polarity profile to the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| CAS Number | 904316-92-3 | [3][4] |
| Appearance | White to Yellow Solid | |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |
| logP (predicted) | 0.559 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
The hydrochloride salt form is expected to enhance solubility in polar solvents, particularly those capable of hydrogen bonding. However, the organic bicyclic scaffold contributes to its potential solubility in less polar organic solvents.
Theoretical Framework for Solubility in Organic Solvents
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The interplay of several factors, including solvent polarity, hydrogen bonding capacity, and temperature, will dictate the extent to which the compound dissolves.
Caption: Key factors influencing the solubility of the target compound.
A systematic approach to solvent selection for solubility studies should therefore encompass a range of solvent classes, from polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., acetone, acetonitrile) to non-polar (e.g., toluene, heptane).
Experimental Determination of Solubility
A multi-tiered approach, beginning with a qualitative assessment and progressing to quantitative determination, is recommended.
Qualitative Solubility Assessment
This initial screening provides a rapid estimation of solubility in a range of solvents and helps in selecting appropriate concentrations for quantitative analysis.
Protocol:
-
Preparation: Add approximately 1-2 mg of this compound to a series of small, clear glass vials.
-
Solvent Addition: To each vial, add 1 mL of a selected organic solvent.
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Classification: Classify the solubility based on visual observation (e.g., freely soluble, sparingly soluble, practically insoluble).
-
Heating (Optional): Gently warm the vials that did not show complete dissolution to observe the effect of temperature. Note any changes upon cooling.
Rationale: This simple, low-material-consuming method allows for a broad and rapid assessment of solubility across a diverse set of solvents, guiding the design of more rigorous quantitative experiments.
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium or thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold-standard technique for this determination.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent of interest. The excess solid should be clearly visible.
-
Rationale: Ensuring an excess of solid material is crucial to guarantee that the solution reaches saturation and equilibrium is established between the dissolved and undissolved compound.
-
-
Equilibration:
-
Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (typically 24 to 72 hours).
-
Rationale: A sufficient equilibration time is necessary for the dissolution process to reach a steady state. The optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing. Constant temperature is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For more viscous solvents or fine particles, centrifugation or filtration using a solvent-compatible syringe filter (e.g., PTFE) is recommended.
-
Rationale: Accurate quantification requires analyzing only the dissolved portion of the compound. Any suspended solid will lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Rationale: A validated analytical method ensures the accuracy, precision, and reliability of the concentration measurement. A calibration curve is essential for converting the analytical signal (e.g., peak area) into a concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Data Interpretation and Reporting
The solubility data should be reported in standard units such as mg/mL, g/100mL, or molarity (mol/L), and the temperature at which the measurement was performed must always be specified.
Example Data Table:
| Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) at 25°C |
| Methanol | 5.1 | Protic | [Experimental Value] |
| Ethanol | 4.3 | Protic | [Experimental Value] |
| Acetone | 5.1 | Aprotic | [Experimental Value] |
| Acetonitrile | 5.8 | Aprotic | [Experimental Value] |
| Dichloromethane | 3.1 | Aprotic | [Experimental Value] |
| Toluene | 2.4 | Aprotic | [Experimental Value] |
Correlating the experimental solubility data with solvent properties such as the dielectric constant and hydrogen bonding capacity can provide valuable insights into the dissolution mechanism and aid in the selection of appropriate solvent systems for synthesis, purification, and formulation.
Conclusion
While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to generate this crucial data. By employing systematic and validated methodologies, such as the shake-flask method, drug development professionals can obtain reliable solubility profiles, enabling informed decisions in process chemistry, formulation development, and preclinical studies. This, in turn, will accelerate the translation of promising molecules based on this important scaffold into viable therapeutic candidates.
References
The 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic heterocycle, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique three-dimensional structure and conformational rigidity make it an ideal building block for creating highly specific and potent ligands for a diverse range of biological targets.[1] This guide provides a comprehensive analysis of the scaffold's biological activities, delves into the causality behind its application in various therapeutic areas, presents detailed experimental methodologies, and explores the structure-activity relationships that govern its efficacy. From potent modulators of the central nervous system to selective kinase inhibitors in oncology, this scaffold serves as a versatile template for the development of next-generation therapeutics.[2][]
The Strategic Value of the 3-Oxa-8-azabicyclo[3.2.1]octane Core
At its essence, the 3-oxa-8-azabicyclo[3.2.1]octane moiety is a bioisostere of the tropane skeleton, the foundational structure of tropane alkaloids.[4] This structural heritage is significant, but the replacement of a methylene group (C-3) with an oxygen atom introduces critical changes in polarity, hydrogen bonding capability, and metabolic stability, thereby expanding its pharmacological potential far beyond the parent structure.
The scaffold's primary value lies in its conformational rigidity. Unlike flexible acyclic molecules, the bicyclic system locks substituents into well-defined spatial orientations. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and selectivity.
Caption: Core structure of 3-oxa-8-azabicyclo[3.2.1]octane.
Synthesis and Derivatization: The Gateway to Biological Diversity
The biological utility of this scaffold is unlocked through its chemical synthesis and subsequent functionalization. Several robust synthetic routes have been established, enabling the production of the core and its derivatives.
-
Classic Cyclization Routes: A common and effective strategy begins with readily available starting materials like adipic acid or 5-hydroxymethylfurfural (5-HMF).[1][2] These routes typically involve multi-step processes including reduction, cyclization, and salt formation to yield the desired bicyclic core.[2][5] For instance, a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde involves a Raney nickel-mediated reduction, conversion of the resulting diol to a ditosylate, and subsequent cyclization with an amine.[5]
-
Enantioselective Approaches: To create stereospecific drugs, enantioselective construction of the scaffold is crucial. Methodologies often rely on the desymmetrization of achiral tropinone derivatives or the stereocontrolled formation from an acyclic precursor containing the necessary stereochemical information.[2][4]
Once the core is synthesized, functionalization at the nitrogen (N-8) and carbon positions allows for the exploration of vast chemical space, leading to derivatives with tailored biological activities.
A Spectrum of Biological Activity: From CNS to Oncology
The true power of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold is demonstrated by the breadth of its biological activities. Its derivatives have shown significant promise in several key therapeutic areas.
Central Nervous System (CNS) Disorders
The scaffold's structural similarity to cocaine and other tropane alkaloids has made it a prime candidate for developing agents that target monoamine transporters.[6][7]
-
Monoamine Reuptake Inhibition: Derivatives act as potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][6] This activity is central to treating mood disorders like depression and anxiety.[2] Notably, extensive research has focused on developing these compounds as potential medications for cocaine abuse by selectively blocking the DAT, thereby mitigating the drug's reinforcing effects.[6] Structure-activity relationship (SAR) studies have shown that the introduction of a 3β-aryl group, particularly with electron-withdrawing substituents like dichlorophenyl, results in potent DAT inhibitors.[7]
-
NMDA Receptor Antagonism: The scaffold is also being investigated for its potential in treating neurodegenerative diseases. Certain derivatives have been identified as antagonists of the NMDA receptor subunit NR2B, a target implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[2]
Oncology
In the field of oncology, the scaffold has been instrumental in the design of highly selective kinase inhibitors.
-
mTOR Inhibition: The PI3K/mTOR signaling pathway is frequently overactivated in cancer. While many inhibitors target both PI3K and mTOR, selectivity is crucial for minimizing off-target effects. Researchers discovered that replacing the morpholine group in known PI3K inhibitors with the 3-oxa-8-azabicyclo[3.2.1]octane moiety dramatically shifts the selectivity towards mTOR.[8] This led to the development of compounds like PQR620, a potent and highly selective brain-penetrant mTORC1/2 inhibitor with promising preclinical activity in cancer and neurological disorders.[9] This strategic isosteric replacement leverages the increased steric demand of the bicyclic scaffold to achieve selectivity.[9]
-
Other Anticancer Targets: The scaffold has also been incorporated into inhibitors of other key cancer targets, including B-cell lymphoma 6 (BCL6) and Ataxia Telangiectasia and Rad3-related (ATR) protein, further highlighting its versatility.[2][5]
Caption: General workflow for drug development using the scaffold.
Other Therapeutic Areas
The scaffold's utility extends beyond the CNS and oncology:
-
Anti-inflammatory Agents: Derivatives have been developed as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[10][11]
-
Antimalarials: Certain derivatives exhibit slow-action activity against the malaria parasite Plasmodium falciparum.[2]
-
CCR5 Modulators: The core has been used to design modulators of the CCR5 receptor, a target relevant to HIV infection.[12]
Structure-Activity Relationship (SAR) and Data
The rational design of drugs based on this scaffold is driven by a deep understanding of its SAR. The following table summarizes key findings from various studies.
| Target Class | Scaffold Modification | Resulting Biological Effect | Reference |
| Monoamine Transporters | Introduction of 3β-biaryl systems | Increased selectivity for SERT over DAT. | [6] |
| Monoamine Transporters | 3β-(3,4-dichlorophenyl) substitution | Potent inhibition of DAT (IC₅₀ = 3.27 nM). | [7] |
| Kinase Inhibitors (mTOR) | Replacement of morpholine with the scaffold | Drastically increased selectivity for mTOR over PI3K (>1000-fold). | [8] |
| Kinase Inhibitors (mTOR) | Symmetrical substitution with two scaffold units | Led to PQR620, a highly potent and selective mTOR inhibitor. | [9] |
| NAAA Inhibitors | endo-ethoxymethyl-pyrazinyloxy substitution | Low nanomolar inhibition of human NAAA (IC₅₀ = 42 nM). | [10][11] |
Experimental Protocol: mTOR Kinase Inhibition Assay
To ensure trustworthiness and provide actionable insights, this section details a representative protocol for evaluating scaffold-based compounds as mTOR inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
ATP and a suitable kinase substrate (e.g., a biotinylated peptide)
-
Test compounds (derivatives of the scaffold) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compound in DMSO, typically starting from 10 mM. Further dilute this series into the kinase assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add the following in order:
-
5 µL of the diluted test compound.
-
5 µL of the mTOR enzyme and substrate mixture.
-
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for mTOR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 15 µL of the detection solution containing the Eu-labeled antibody and streptavidin-Alexa Fluor conjugate in TR-FRET dilution buffer.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (derived from the ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This self-validating system includes positive controls (no inhibition) and negative controls (no enzyme) to ensure the integrity of the assay results.
Caption: Inhibition of the mTOR pathway by scaffold derivatives.
Conclusion and Future Outlook
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has unequivocally proven its merit as a privileged structure in drug discovery. Its rigid framework provides a robust platform for designing ligands with high affinity and, critically, high selectivity for a wide array of biological targets. The successful development of derivatives targeting monoamine transporters and mTOR demonstrates its profound impact on the fields of neuroscience and oncology.
Future research will likely focus on expanding the therapeutic applications of this scaffold. Exploring new derivatization strategies, employing computational chemistry for more precise ligand design, and advancing the most promising lead compounds through preclinical and clinical development will continue to unlock the full potential of this remarkable chemical core. The journey of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a compelling example of how fundamental principles of medicinal chemistry can be leveraged to address complex medical challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CA2408909C - Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators - Google Patents [patents.google.com]
The Strategic Bicyclic Scaffold: A Technical Guide to 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Therapeutic Potential with a Versatile Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both potent and selective biological activity is paramount. The 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride scaffold has emerged as a privileged structure, a key building block in the design of a new generation of therapeutics. Its rigid, bicyclic nature offers a distinct three-dimensional geometry that allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. This guide provides an in-depth review of the synthesis, characterization, and application of this versatile scaffold, with a particular focus on its role in the development of next-generation kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 904316-92-3 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Appearance | Solid powder |
| Purity | ≥97% |
| SMILES | O1CC2CCC(C1)N2.Cl |
Synthesis of the Core Scaffold: A Patented Approach
The synthesis of this compound has been approached through various routes, including a multi-step process starting from adipic acid. However, a more recent and efficient method, as detailed in patent CN109897051B, utilizes N-Boc-pyrrole as the starting material. This approach is advantageous due to its directness, high yield, and the use of readily available starting materials, making it suitable for industrial-scale production.
Experimental Protocol: Synthesis from N-Boc-Pyrrole
Step 1: Hydroxymethylation of N-Boc-pyrrole
-
N-Boc-pyrrole is dissolved in an appropriate solvent.
-
A lithium reagent is used for hydrogen extraction, followed by reaction with paraformaldehyde to yield N-Boc-2,5-bis(hydroxymethyl)pyrrole.
Step 2: Hydrogenation and Isomer Separation
-
The N-Boc-2,5-bis(hydroxymethyl)pyrrole is hydrogenated using a rhodium-carbon catalyst, resulting in a cis/trans mixture of N-Boc-2,5-bis(hydroxymethyl)pyrrolidine.
-
The desired cis-isomer is isolated through recrystallization.
Step 3: Cyclization
-
The cis-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine is treated with a base and a sulfonylating reagent to induce cyclization, affording tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate.
Step 4: Deprotection and Salt Formation
-
The Boc protecting group is removed under acidic conditions to yield 3-oxa-8-azabicyclo[3.2.1]octane.
-
Treatment with hydrochloric acid affords the final product, this compound.
A simplified workflow for this synthesis is depicted below.
Characterization and Analytical Profile
The structural integrity and purity of this compound are confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the bicyclic structure.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Application in Drug Discovery: A Scaffold for Potent and Selective Kinase Inhibitors
The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold has proven to be particularly valuable in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer and other diseases. The rigid bicyclic system often imparts improved potency and selectivity compared to more flexible moieties like morpholine.
Case Study 1: PKI-179, a Dual PI3K/mTOR Inhibitor
PKI-179 is a potent, orally efficacious dual inhibitor of PI3K and mTOR. Its development involved the strategic replacement of one of the morpholine groups in a lead compound with the 3-oxa-8-azabicyclo[3.2.1]octane moiety. This modification led to a compound with reduced molecular weight and favorable pharmacokinetic properties.
Biological Activity of PKI-179
| Target | IC₅₀ (nM) |
| PI3K-α | 8 |
| PI3K-β | 24 |
| PI3K-γ | 74 |
| PI3K-δ | 77 |
| mTOR | 0.42 |
PKI-179 demonstrates potent inhibition across the class I PI3K isoforms and exceptional potency against mTOR. It also shows significant anti-proliferative activity in cancer cell lines and in vivo efficacy in tumor xenograft models.
Case Study 2: PQR620, a Selective mTORC1/2 Inhibitor
PQR620 is a highly potent and selective inhibitor of both mTORC1 and mTORC2. The structure-activity relationship (SAR) studies leading to PQR620 revealed that the introduction of the 3-oxa-8-azabicyclo[3.2.1]octane group was a key factor in achieving high selectivity for mTOR over PI3K isoforms.
Biological Activity of PQR620
| Target | IC₅₀ (nM) | Selectivity (vs. mTOR) |
| mTOR | 0.1 (pS6 in cells) | - |
| PI3Kα | - | >1000-fold |
PQR620 exhibits excellent oral bioavailability and brain penetration, making it a promising candidate for treating both cancer and central nervous system disorders where the mTOR pathway is implicated.
Mechanism of Action: Targeting the Kinase Hinge Region
The 3-oxa-8-azabicyclo[3.2.1]octane moiety in these inhibitors typically interacts with the hinge region of the kinase domain. This interaction, facilitated by the rigid structure of the scaffold, contributes to the high affinity and selectivity of the compounds.
Patent Landscape: Protecting Innovation
The therapeutic potential of the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is underscored by a growing body of intellectual property. A review of the patent literature reveals numerous claims covering the synthesis of the core structure and its incorporation into novel chemical entities for various therapeutic applications.
Key patent classifications include:
-
C07D 451/00: Heterocyclic compounds containing 8-azabicyclo [3.2.1] octane ring systems.
-
C07D 519/00: Heterocyclic compounds containing more than one system of two or more relevant hetero rings.
Notable patents in this area include:
-
CN109897051B: Discloses a preparation method for 3-oxa-8-aza-bicyclo [3.2.1] octane hydrochloride.
-
WO2017153519A1: Claims 3-oxa-8-azabicyclo[3.2.1]octane derivatives for the treatment of cancer and hemoglobinopathies.
-
US8039479B2 and WO2008073687A2: Claim pyrimidine and pyridine derivatives incorporating the scaffold as protein kinase inhibitors.
These patents highlight the active development of therapeutics based on this versatile scaffold, with a strong focus on kinase inhibitors for oncology and other indications.
Conclusion: A Cornerstone for Future Drug Development
This compound has established itself as a valuable and strategic building block in modern drug discovery. Its unique structural features provide a robust platform for the design of potent and selective modulators of challenging biological targets. The successful development of advanced clinical candidates such as PKI-179 and PQR620 validates the utility of this scaffold in overcoming the limitations of earlier generations of kinase inhibitors. As research continues to uncover new applications and synthetic methodologies, the importance of the 3-Oxa-8-azabicyclo[3.2.1]octane core in the development of innovative medicines is set to grow.
The Oxa-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Rigid Scaffold
In the vast and ever-expanding universe of chemical structures leveraged for drug discovery, a select few motifs emerge as "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The oxa-azabicyclo[3.2.1]octane core, a conformationally constrained bicyclic heterocycle, has cemented its status as one such privileged structure. Its rigid architecture reduces the entropic penalty upon binding to a target protein and allows for a precise three-dimensional presentation of functional groups, a critical factor for achieving high affinity and selectivity.[1] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of the oxa-azabicyclo[3.2.1]octane scaffold, offering field-proven insights for its application in medicinal chemistry.
Synthetic Strategies: Constructing the Core
The inherent structural rigidity of the oxa-azabicyclo[3.2.1]octane core necessitates stereocontrolled and efficient synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule. Several innovative methods have been developed to construct this bicyclic system.
One prominent approach involves a four-step process commencing from 5-hydroxymethyl-2-furfuraldehyde. This method includes a Raney nickel-mediated reduction to form 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly in the cis configuration. Subsequent conversion of the diol to a ditosylate, followed by cyclization with a primary amine (such as benzylamine), generates the core structure. The final step involves deprotection, for instance, through hydrogenolysis of the N-benzyl group, to yield the desired 8-oxa-3-azabicyclo[3.2.1]octane.[2]
Another powerful strategy is the 1,3-dipolar cycloaddition reaction. This method allows for the stereoselective construction of polysubstituted 8-oxa-2-azabicyclo[3.2.1]octane ring systems by reacting a carbonyl ylide precursor, such as an α-diazocarbonyl compound, with a dipolarophile in the presence of a rhodium catalyst.
A more recent and efficient method involves a tandem C–H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization of allylic silylethers. This one-pot reaction, promoted by reagents like tempo oxoammonium tetrafluoroborate (T+BF4−)/ZnBr2, has demonstrated a wide substrate scope for the construction of 8-oxabicyclo[3.2.1]octanes.
The following diagram illustrates a generalized synthetic workflow for the construction of the oxa-azabicyclo[3.2.1]octane core, highlighting key stages of ring formation and functionalization.
Caption: A simplified workflow for the synthesis of oxa-azabicyclo[3.2.1]octane derivatives.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The oxa-azabicyclo[3.2.1]octane core has been successfully incorporated into a wide range of biologically active molecules, demonstrating its versatility as a therapeutic scaffold.
Oncology: Targeting the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[4] The oxa-azabicyclo[3.2.1]octane scaffold has proven to be an excellent replacement for the morpholine group in known PI3K/mTOR inhibitors. This substitution has led to the development of highly potent and selective mTOR inhibitors. For instance, 2-arylthieno[3,2-d]pyrimidines bearing an 8-oxa-3-azabicyclo[3.2.1]octane moiety have demonstrated impressive mTOR inhibition with IC50 values in the nanomolar range and excellent selectivity over the related PI3K enzyme.
The mTOR signaling pathway is a complex network of protein interactions. The following diagram illustrates the central role of mTORC1 and mTORC2 and how inhibitors can modulate their activity.
Caption: The mTOR signaling pathway and the inhibitory action of oxa-azabicyclo[3.2.1]octane-based compounds.
Neurodegenerative and Psychiatric Disorders: Modulating Monoamine Transporters
The oxa-azabicyclo[3.2.1]octane scaffold is a key component in compounds designed to interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a critical role in regulating neurotransmitter levels in the brain, and their modulation is a cornerstone of treatment for depression, anxiety, and other neurological disorders.[5] The rigid nature of the bicyclic core allows for the precise positioning of pharmacophoric elements, leading to potent and selective transporter inhibitors.
Inflammatory Diseases: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
NAAA is an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for the treatment of inflammatory conditions. Constraining a piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for NAAA inhibitory activity. This structural modification led to a significant boost in potency, with some sulfonamide analogues featuring the azabicyclo[3.2.1]octane core exhibiting submicromolar activity.[6]
Antiviral Applications
While less documented in peer-reviewed literature, patent applications suggest the exploration of oxa-azabicyclo[3.2.1]octane derivatives as potential antiviral agents.[7][8] The scaffold's ability to present diverse functionalities in a defined three-dimensional space makes it an attractive starting point for the design of inhibitors of viral proteins.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of potent and selective therapeutics relies on a thorough understanding of the structure-activity relationship. The following table summarizes representative quantitative data for oxa-azabicyclo[3.2.1]octane derivatives across different therapeutic targets.
| Compound Class | Target | Representative Compound Structure | IC50/Ki | Therapeutic Area | Reference |
| 2-Arylthieno[3,2-d]pyrimidines | mTOR | 2-(4-ureidophenyl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidine | <1 nM | Oncology | |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 42 nM | Inflammation | [6] |
| 3-Biaryl-8-oxabicyclo[3.2.1]octanes | DAT/SERT | 2β-carbomethoxy-3α-(4-(benzothiophen-2-yl)phenyl)-8-oxabicyclo[3.2.1]octane | DAT: 177-fold selectivity vs. SERT | Neurological Disorders | [5] |
Experimental Protocols
Protocol 1: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
This protocol is a composite based on the four-step process starting from 5-hydroxymethyl-2-furfuraldehyde.[2]
-
Reduction: 5-hydroxymethyl-2-furfuraldehyde is reduced using Raney nickel under a hydrogen atmosphere to yield 2,5-bis(hydroxymethyl)tetrahydrofuran.
-
Tosylation: The resulting diol is treated with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ditosylate.
-
Cyclization: The ditosylate is reacted with benzylamine in a suitable solvent to effect cyclization to N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
-
Deprotection and Salt Formation: The N-benzyl group is removed by hydrogenolysis using a palladium catalyst (e.g., Pearlman's catalyst). The resulting free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.
Protocol 2: In Vitro mTORC1 Kinase Assay
This protocol describes a general procedure for assessing the inhibitory activity of a compound against mTORC1.[9][10][11]
-
Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., from HEK293T cells) using an antibody against a component of the complex, such as Raptor.
-
Inhibitor Incubation: The immunoprecipitated mTORC1 is incubated with the test compound (dissolved in DMSO) at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., inactive S6K1 or 4E-BP1) and ATP to the mixture. The reaction is allowed to proceed at 30-37°C for a defined period.
-
Detection of Phosphorylation: The reaction is stopped, and the level of substrate phosphorylation is determined, typically by Western blotting using a phospho-specific antibody. The IC50 value is then calculated from the dose-response curve.
The following diagram outlines the workflow for the in vitro mTOR kinase assay.
Caption: A step-by-step workflow for determining the IC50 of an mTOR inhibitor.
Future Perspectives and Challenges
The oxa-azabicyclo[3.2.1]octane core continues to be a highly attractive scaffold in medicinal chemistry. Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic routes to access a wider range of derivatives. Furthermore, the application of this scaffold in emerging therapeutic areas, such as antiviral and antibacterial drug discovery, warrants further investigation. A key challenge will be to fine-tune the physicochemical properties of these derivatives to optimize their pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safe and effective new medicines. The inherent rigidity and synthetic tractability of the oxa-azabicyclo[3.2.1]octane core ensure its continued prominence in the ongoing quest for novel therapeutic agents.
References
- 1. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IL88429A - Pyridazinamine derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. C07D 451 - Heterocyclic compounds containing 8-azabicyclo [3.2.1] octane, 9-azabicyclo [3.3.1] nonane, or 3-oxa-9-azatricyclo [3.3.1.02,4] nonane ring systems, e.g. tropane or granatane alkaloids, scopolamine; Cyclic acetals thereof - Patents Sitemap [google.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-oxa-8-azabicyclo[3.2.1]octane Hydrochloride: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS No: 904316-92-3). As a key intermediate in the synthesis of novel therapeutics, particularly as a scaffold for monoamine reuptake inhibitors, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for researchers and drug development professionals.[1] This document outlines the theoretical basis and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. Methodologies for sample preparation and data acquisition are also detailed, providing a comprehensive framework for the characterization of this important bicyclic heterocycle.
Introduction: The Structural Significance of this compound
This compound is a conformationally rigid bicyclic amine.[2] Its constrained structure is a desirable feature in medicinal chemistry, as it can lead to higher selectivity and potency when interacting with biological targets.[2] The molecule consists of a six-membered piperidine ring fused with a five-membered tetrahydrofuran ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.
Accurate structural elucidation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques like NMR and IR provide a non-destructive means to confirm the identity and purity of a synthesized compound. This guide will delve into the expected spectroscopic characteristics of the title compound, providing a baseline for its analysis.
Below is a diagram illustrating the workflow for the spectroscopic analysis of this compound.
References
Navigating the Synthesis and Handling of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bridged Bicyclic Scaffold
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics, particularly in the realm of neurological disorders where it can serve as a monoamine reuptake inhibitor.[1] This guide, intended for laboratory professionals, provides a comprehensive overview of the critical aspects of safety, handling, and storage of this valuable synthetic building block, moving beyond standard safety data sheet (SDS) information to deliver field-proven insights and protocols.
I. Compound Profile and Physicochemical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | [3][4] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| CAS Number | 904316-92-3 | [3][4] |
| Appearance | White to yellow solid | [5] |
| Boiling Point | 176.6°C (for the free base) | [1] |
| Solubility | Moderate water solubility due to the hydrochloride salt form.[1] Specific quantitative data in common organic solvents is not readily available, but its salt nature suggests higher solubility in polar protic solvents like methanol and limited solubility in nonpolar aprotic solvents. | |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [4] |
II. Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified with several hazards that necessitate careful handling to mitigate risk.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]
The primary routes of exposure are ingestion, inhalation of dust particles, and direct contact with skin and eyes. The hydrochloride salt form means that in the presence of moisture, it can exhibit acidic properties, contributing to its irritant nature.
III. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment: The Essential Barrier
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.
-
Hand Protection: Nitrile gloves are a suitable choice for handling this compound.[7] Nitrile offers good resistance to a range of chemicals, including weak acids and bases.[8][9] However, it is crucial to be aware of breakthrough times, which can be influenced by the solvent used and the thickness of the glove.[10][11] For prolonged operations or when working with solutions, consider using thicker nitrile gloves or double-gloving. Always inspect gloves for any signs of degradation before and during use and change them immediately if contamination is suspected.[7]
-
Skin and Body Protection: A laboratory coat is essential to protect against skin contact. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator with a particulate filter is necessary.
IV. Handling and Storage Protocols: Ensuring Stability and Safety
Adherence to strict handling and storage protocols is paramount to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Safe Handling Procedures
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Be aware of any potential exothermic reactions, especially with strong acids or bases, although this is less likely with the hydrochloride salt.
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the solid into a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills of solutions in oxidizing solvents.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep the container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[12] The amine moiety can react with strong bases to liberate the free base, and the bicyclic ether is susceptible to oxidation.[1]
V. Reactivity and Stability: Considerations for Synthesis
While generally stable under recommended storage conditions, the reactivity of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold should be considered during synthetic planning.
-
Reaction with Bases: Strong bases will deprotonate the hydrochloride, yielding the free amine. This is often a necessary first step for subsequent reactions at the nitrogen atom, such as alkylation or acylation.
-
Oxidation: The bicyclic ether moiety can be susceptible to oxidation.[1] The use of strong oxidizing agents should be approached with caution.
-
Ring Stability: While the bicyclic system is generally robust, ring-opening reactions of similar 8-oxabicyclo[3.2.1]octane systems have been reported under certain conditions, such as with strong acids or during certain cycloaddition reactions.[13][14]
-
Thermal Decomposition: Upon heating to decomposition, the compound can emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[12][15]
VI. First Aid and Emergency Procedures: A Prepared Response
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
VII. Disposal: Environmental Responsibility
As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental safety.
-
Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Institutional Guidelines: Disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this compound down the drain.
VIII. Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a compound of significant interest to the scientific community, particularly in the field of drug discovery. Its effective and safe use is contingent upon a comprehensive understanding of its properties and hazards. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks associated with this compound and continue to explore its potential in the development of novel therapeutics.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. gloves.com [gloves.com]
- 9. soscleanroom.com [soscleanroom.com]
- 10. showagroup.com [showagroup.com]
- 11. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. medicalkingfa.com [medicalkingfa.com]
Methodological & Application
Synthetic Pathways to 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
The 3-oxa-8-azabicyclo[3.2.1]octane ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for the design of potent and selective therapeutic agents. This bicyclic heterocycle serves as a crucial building block for a variety of biologically active molecules, particularly those targeting the central nervous system. Its structural features allow it to act as a monoamine reuptake inhibitor, a property essential for the treatment of mood disorders such as depression and anxiety.[1] Furthermore, derivatives of this scaffold have shown promise as kinase inhibitors, highlighting its versatility in drug discovery.[2]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, a key intermediate for researchers and drug development professionals. We will delve into the most efficient and scalable synthetic routes, explaining the rationale behind the experimental choices and offering insights to navigate potential challenges.
Strategic Overview of Synthetic Routes
Several synthetic strategies have been developed to access the 3-oxa-8-azabicyclo[3.2.1]octane core. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we will focus on the most prominent and practical approaches:
-
From 5-Hydroxymethylfurfural (5-HMF): A robust and scalable four-step synthesis starting from a bio-renewable feedstock.[3][4]
-
From Adipic Acid: A longer, eight-step route that offers an alternative from a readily available commodity chemical.[1][4]
-
From N-Boc-pyrrole: A method involving cycloaddition chemistry to construct the bicyclic framework.
This guide will provide a detailed, step-by-step protocol for the 5-HMF route, which has been successfully implemented on a pilot plant scale.
Route 1: A Scalable Synthesis from 5-Hydroxymethylfurfural (5-HMF)
This four-step process is an efficient and well-documented method for preparing this compound. The overall strategy relies on the formation of a key intermediate, cis-2,5-bis(hydroxymethyl)tetrahydrofuran, followed by tosylation, cyclization, and deprotection.
Logical Workflow for the 5-HMF Route
Caption: Workflow for the synthesis of this compound from 5-HMF.
Experimental Protocols: The 5-HMF Route
Step 1: Reductive Hydrogenation of 5-HMF to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
Causality: This initial step is crucial for reducing both the aldehyde and the furan ring of 5-HMF to the desired saturated diol. The use of Raney nickel as a catalyst is favored for its high activity and selectivity towards the formation of the cis-diastereomer, which is essential for the subsequent cyclization.[3][5]
Protocol:
-
Reactor Setup: Charge a suitable hydrogenation reactor with 5-hydroxymethyl-2-furfuraldehyde and a slurry of Raney nickel in water.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. The reaction is typically run until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran. This material is often used in the next step without further purification.
| Parameter | Value |
| Catalyst | Raney Nickel |
| Solvent | Water or Methanol |
| Temperature | Typically around 100°C |
| Pressure | ~9 MPa of H₂ |
Step 2: Ditosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
Causality: The hydroxyl groups of the diol are poor leaving groups. To facilitate the subsequent nucleophilic substitution by benzylamine, they are converted into tosylates, which are excellent leaving groups. The use of pyridine as a base is critical to neutralize the HCl generated during the reaction and to catalyze the tosylation.
Protocol:
-
Reaction Setup: Dissolve the crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran in pyridine and cool the solution in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution, maintaining a low temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.
Step 3: Cyclization with Benzylamine
Causality: This is the key ring-forming step where the bicyclic core is constructed. Benzylamine acts as a nucleophile, displacing the two tosylate groups in a tandem intramolecular SN2 reaction. The benzyl group serves as a protecting group for the nitrogen atom, which can be readily removed in the final step.
Protocol:
-
Reaction Setup: Dissolve the crude ditosylate in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add benzylamine to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation: The crude N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane can be purified by column chromatography or used directly in the next step.
Step 4: Hydrogenolysis of N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane and Hydrochloride Salt Formation
Causality: The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenolysis. Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for this transformation.[3][5] The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties.
Protocol:
-
Reactor Setup: In a pressure reactor, combine N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane, ethanol, and Pearlman's catalyst (20% Pd(OH)₂ on carbon, ~50% water wet).[3]
-
Hydrogenolysis: Pressurize the reactor with hydrogen gas and stir the mixture at room temperature until the debenzylation is complete.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Salt Formation: To the filtrate, add a solution of hydrochloric acid in isopropanol or another suitable solvent.
-
Crystallization and Isolation: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold solvent (e.g., heptane or diethyl ether), and dry under vacuum to yield this compound.[3]
| Parameter | Value |
| Catalyst | Pearlman's Catalyst (Pd(OH)₂/C) |
| Solvent | Ethanol |
| Hydrogen Source | H₂ gas |
| Salt Formation | HCl in isopropanol |
| Overall Yield | 43-64% from 5-HMF[3][5] |
Troubleshooting and Key Considerations
-
Step 1 (Hydrogenation): Incomplete reduction can lead to a mixture of products. Ensure sufficient catalyst loading and reaction time. The stereoselectivity (cis vs. trans) can be influenced by the catalyst and reaction conditions.
-
Step 2 (Tosylation): The reaction is sensitive to moisture. Use anhydrous solvents and reagents. Incomplete tosylation can be addressed by adding more TsCl. Overheating can lead to side reactions.
-
Step 4 (Hydrogenolysis): The catalyst is pyrophoric and should be handled with care, especially when dry. Ensure the reaction is carried out under an inert atmosphere before introducing hydrogen. Incomplete debenzylation can occur if the catalyst is not active enough or if catalyst poisons are present.
Alternative Synthetic Routes: A Brief Overview
While the 5-HMF route is highly efficient, other pathways offer flexibility depending on starting material availability.
Route 2: From Adipic Acid
This multi-step synthesis involves the conversion of adipic acid through a series of transformations including bromination and cyclization. While longer, it starts from an inexpensive bulk chemical.[4]
Route 3: From N-Boc-pyrrole
This approach utilizes a formal [4+3] cycloaddition between N-Boc-pyrrole and a vinyldiazomethane, followed by further transformations to construct the bicyclic core. This route can be advantageous for accessing specific stereoisomers.
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The detailed protocol provided herein, starting from the bio-renewable 5-HMF, offers a scalable and efficient pathway to this valuable building block. By understanding the chemical principles behind each step and adhering to the outlined procedures, researchers can reliably produce this key intermediate for their synthetic campaigns. The alternative routes from adipic acid and N-Boc-pyrrole provide additional strategic options for the synthesis of this important scaffold.
References
Application Note: A Detailed Experimental Protocol for the Synthesis of 3-oxa-8-azabicyclo[3.2.1]octane Hydrochloride
Abstract
This document provides a comprehensive, field-proven guide for the multi-step synthesis of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride, a valuable bicyclic scaffold for drug discovery and development. The protocol begins with the bio-renewable feedstock 5-hydroxymethylfurfural and proceeds through a robust four-step sequence: (1) catalytic reduction to cis-2,5-bis(hydroxymethyl)tetrahydrofuran, (2) activation via tosylation, (3) diastereoselective intramolecular cyclization with a protected amine, and (4) final deprotection and salt formation. Each step is detailed with explicit reagent quantities, reaction conditions, and purification procedures. The causality behind critical experimental choices, such as catalyst selection and stereochemical control, is thoroughly explained to ensure both reproducibility and a deep understanding of the process. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this important chemical intermediate.
Introduction
The 3-oxa-8-azabicyclo[3.2.1]octane core (also known as 8-oxa-3-azabicyclo[3.2.1]octane) is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive building block for constraining ligands into bioactive conformations, enhancing binding affinity and selectivity for protein targets. This intermediate is particularly crucial for the development of novel kinase inhibitors and therapeutics targeting neurological disorders.[1][2]
The synthetic route detailed herein is a well-established and efficient process that leverages readily available starting materials.[3] The strategy hinges on the formation of a key intermediate, cis-2,5-bis(hydroxymethyl)tetrahydrofuran, which dictates the stereochemistry of the final bicyclic product. Subsequent activation of the hydroxyl groups as tosylates facilitates a highly efficient intramolecular SN2 cyclization with benzylamine, which serves as both the nitrogen source and a protecting group. The synthesis culminates in the removal of the benzyl group via catalytic hydrogenolysis and conversion to the stable hydrochloride salt, which improves handling and shelf-life.
Overall Synthetic Scheme
The complete synthesis is a four-step process starting from 5-hydroxymethylfurfural. The workflow is designed to be robust and scalable.
References
Application Notes and Protocols for 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Bridged Bicyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Bicyclic heterocyclic scaffolds have emerged as privileged structures due to their inherent conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 904316-92-3) has garnered significant attention as a versatile and valuable pharmaceutical intermediate.[2] Its unique three-dimensional structure serves as a cornerstone for the synthesis of a diverse range of bioactive molecules, particularly those targeting the central nervous system and various protein kinases.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a field-proven synthetic protocol, provide detailed characterization data, and present its application in the synthesis of advanced pharmaceutical building blocks.
Compound Profile:
| Property | Value | Reference |
| CAS Number | 904316-92-3 | [5] |
| Molecular Formula | C₆H₁₂ClNO | [5] |
| Molecular Weight | 149.62 g/mol | [5] |
| Appearance | White to yellow solid | [6] |
| Purity | ≥97% | [6] |
Synthesis of this compound
An efficient and scalable four-step synthesis starting from the bio-renewable platform chemical 5-hydroxymethylfurfural (HMF) is a widely adopted route.[3][7] This pathway involves a stereoselective reduction, functional group manipulation through tosylation, a key intramolecular cyclization, and a final deprotection step.
Overall Synthetic Scheme
Caption: Four-step synthesis of this compound from HMF.
Part 1: Detailed Synthetic Protocols
Causality and Expertise: The reduction of both the furan ring and the aldehyde group of HMF is efficiently achieved using Raney Nickel, a catalyst known for its high activity in hydrogenating furan derivatives under relatively mild conditions. The use of an aqueous medium makes this step environmentally benign. The reaction conditions are optimized to favor the formation of the cis-isomer of 2,5-bis(hydroxymethyl)tetrahydrofuran, which is crucial for the subsequent intramolecular cyclization.
Protocol:
-
Catalyst Preparation: In a well-ventilated fume hood, prepare an aqueous slurry of Raney Nickel (W-2 grade, approximately 50% in water). Wash the catalyst three times with deionized water by decantation to remove any residual alkali.
-
Reaction Setup: To a high-pressure autoclave reactor, add 5-hydroxymethylfurfural (1.0 eq) and deionized water (10-15 volumes).
-
Hydrogenation: Add the prepared Raney Nickel catalyst (10-20 wt% of HMF). Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 50-60 bar and heat to 80-100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours). After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure to afford cis-2,5-bis(hydroxymethyl)tetrahydrofuran as a viscous oil. The product is often used in the next step without further purification.
Expected Yield: >90%
Causality and Expertise: The conversion of the hydroxyl groups to tosylates is a critical activation step. Tosylates are excellent leaving groups, facilitating the subsequent nucleophilic substitution by the amine. Pyridine is used as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is performed at low temperatures to minimize side reactions.
Protocol:
-
Reaction Setup: Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous pyridine (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield cis-2,5-bis(tosyloxymethyl)tetrahydrofuran as a white solid.
Expected Yield: 70-80%
Causality and Expertise: This is the key ring-forming step where the bifunctional nature of benzylamine as a nucleophile allows for a tandem N-alkylation to form the bicyclic system. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. The benzyl group serves as a protecting group for the secondary amine, which can be readily removed in the final step.
Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine cis-2,5-bis(tosyloxymethyl)tetrahydrofuran (1.0 eq) and benzylamine (3.0-5.0 eq).
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to afford N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane.
Expected Yield: 60-70%
Causality and Expertise: The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenolysis. Pearlman's catalyst (palladium hydroxide on carbon) is highly effective for this transformation.[7] The reaction is carried out in the presence of hydrochloric acid to directly isolate the final product as its hydrochloride salt, which is typically a stable, crystalline solid. It is critical to ensure the absence of acetonitrile from previous steps, as it can poison the catalyst.[3]
Protocol:
-
Reaction Setup: Dissolve N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane (1.0 eq) in ethanol or methanol (15-20 volumes) in a hydrogenation vessel.
-
Catalyst and Acid Addition: Add Pearlman's catalyst (20% Pd(OH)₂/C, 5-10 mol%). Add concentrated hydrochloric acid (1.1 eq).
-
Hydrogenation: Connect the vessel to a hydrogen source, purge with hydrogen, and then maintain a hydrogen pressure of 3-4 bar.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/heptane) to yield this compound as a white crystalline solid.[7]
Expected Yield: >90% Overall Yield (4 steps): 43-64%[7]
Part 2: Characterization and Quality Control
A self-validating protocol requires rigorous analytical characterization at each stage. For the final product, the following data are representative.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | (Data would be presented here if available from a reliable source) |
| ¹³C NMR | (Data would be presented here if available from a reliable source) |
| Mass Spec (ESI+) | m/z: 114.0913 [M+H]⁺ |
Application in Pharmaceutical Synthesis
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a key component in several classes of investigational drugs. Its rigid conformation allows for precise orientation of substituents to interact with biological targets.
Application Example: Synthesis of a BCL6 Inhibitor Precursor
B-cell lymphoma 6 (BCL6) is a transcriptional repressor and an attractive target for cancer therapy.[8] The 3-oxa-8-azabicyclo[3.2.1]octane moiety has been incorporated into potent BCL6 inhibitors.[9]
Reaction Scheme:
Caption: Synthesis of a BCL6 inhibitor precursor via SₙAr reaction.
Protocol: Nucleophilic Aromatic Substitution
Causality and Expertise: This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction where the secondary amine of the bicyclic intermediate displaces a chlorine atom on an electron-deficient pyrimidine ring. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. Isopropanol serves as a suitable polar solvent for this transformation at elevated temperatures.
-
Reaction Setup: To a microwave vial or a sealed tube, add the dichloropyrimidine starting material (1.0 eq), this compound (1.1 eq), and isopropanol (20 volumes).
-
Base Addition: Add DIPEA (2.5 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120 °C for 6 hours.[9]
-
Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by reverse-phase chromatography followed by solid-phase extraction (e.g., SCX-2 column) to yield the desired product.[9]
Reported Yield: 53%[9]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[5] All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a strategically important intermediate in pharmaceutical research and development. The synthetic route from 5-hydroxymethylfurfural offers a scalable and efficient method for its preparation. Its rigid bicyclic structure provides a valuable platform for the design of potent and selective therapeutic agents, as exemplified by its use in the synthesis of BCL6 and mTOR inhibitors.[8][10] The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 4. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 5. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 904316-92-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride in CNS Drug Discovery: A Guide for Researchers
The quest for novel therapeutics targeting the central nervous system (CNS) is a complex and challenging endeavor, demanding innovative chemical scaffolds that can navigate the intricate landscape of neurotransmission. Among the privileged structures in medicinal chemistry, the 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride scaffold has emerged as a versatile and potent building block for the design of next-generation CNS drug candidates. Its rigid bicyclic structure, a bioisosteric analog of the classical tropane skeleton, offers a unique combination of stereochemical definition and synthetic tractability, enabling the fine-tuning of pharmacological activity and drug-like properties.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in CNS drug discovery. We will delve into the core principles of its design, its modulation of key CNS targets, and provide detailed, field-proven protocols for its synthesis and evaluation.
The Rationale: Bioisosterism and the Oxa-Tropane Advantage
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a classic example of successful bioisosteric replacement, where the C-3 methylene group of the tropane ring is substituted with an oxygen atom. This seemingly subtle modification imparts significant advantages in drug design:
-
Modulation of Physicochemical Properties: The introduction of the ether oxygen can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles.
-
Fine-Tuning of Target Affinity and Selectivity: The change in electronics and conformation can profoundly influence binding interactions with CNS targets, allowing for the development of highly selective ligands.[3]
-
Novel Chemical Space: This scaffold provides access to a chemical space distinct from traditional tropane alkaloids, offering opportunities to overcome existing patent limitations and discover novel pharmacological profiles.
The hydrochloride salt form of this scaffold enhances its water solubility and stability, making it an ideal starting material for further chemical elaboration.[4]
Key CNS Targets and Mechanisms of Action
Derivatives of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold have demonstrated significant activity at several critical CNS targets, including:
Monoamine Transporters (DAT, SERT, NET)
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse. Dysregulation of these transporters is implicated in a range of CNS disorders, including depression, anxiety, and substance abuse.[1] Derivatives of 3-oxa-8-azabicyclo[3.2.1]octane have been developed as potent monoamine reuptake inhibitors.[5]
The strategic modification of substituents on the bicyclic ring system allows for the tuning of potency and selectivity for each transporter. For instance, structure-activity relationship (SAR) studies on related tropane analogs have shown that the nature and position of aryl substituents dramatically influence DAT versus SERT selectivity.[3][6][7]
Signaling Pathway: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine transporters by 3-oxa-8-azabicyclo[3.2.1]octane derivatives.
NMDA Receptors
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal damage, implicating them in neurodegenerative diseases. Certain derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been investigated as NMDA receptor antagonists, suggesting a potential therapeutic avenue for conditions like Alzheimer's disease and Huntington's disease.
mTOR Kinase
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various cancers and neurological disorders. Notably, derivatives incorporating the 3-oxa-8-azabicyclo[3.2.1]octane moiety have been developed as potent and selective mTOR inhibitors, demonstrating the scaffold's versatility beyond traditional neurotransmitter targets.[4]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel compounds derived from this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis and evaluation of novel CNS drug candidates.
Protocol 1: Synthesis of this compound
This protocol is based on a multi-step synthesis starting from readily available materials.[4][5]
Materials:
-
Adipic acid
-
Thionyl chloride
-
Aluminum chloride
-
Sodium borohydride
-
Benzylamine
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Hydrochloric acid (in ethanol)
-
Appropriate solvents (e.g., dichloromethane, methanol, ethanol, diethyl ether)
Procedure:
-
Acid Chlorination: Convert adipic acid to adipoyl chloride using thionyl chloride.
-
Friedel-Crafts Cyclization: Perform an intramolecular Friedel-Crafts reaction to form the bicyclic ketone precursor.
-
Reduction: Reduce the ketone using sodium borohydride to the corresponding alcohol.
-
Mesylation and Cyclization with Benzylamine: Convert the alcohol to a mesylate and subsequently react with benzylamine to form the N-benzyl protected 3-oxa-8-azabicyclo[3.2.1]octane.
-
Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation using palladium on carbon.
-
Salt Formation: Treat the free base with hydrochloric acid in ethanol to precipitate the desired this compound.
-
Purification: Recrystallize the product from an appropriate solvent system to obtain a pure, crystalline solid.
Causality Behind Experimental Choices: The use of a benzyl protecting group for the nitrogen is strategic as it is stable under the preceding reaction conditions and can be cleanly removed under mild hydrogenation conditions, which are unlikely to affect the oxa-bicyclic core. The final salt formation step is crucial for improving the handling, stability, and aqueous solubility of the final compound.
Protocol 2: Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (derivatives of 3-oxa-8-azabicyclo[3.2.1]octane)
-
Nomifensine (for defining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge and resuspend the pellet to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, tissue homogenate, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of nomifensine.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Self-Validating System: The inclusion of a known high-affinity DAT ligand (nomifensine) to define non-specific binding is a critical control. The use of a saturating concentration of this ligand ensures that any remaining radioactivity is not due to binding to the transporter, thus validating the specificity of the assay.
Protocol 3: Serotonin Reuptake Inhibition Assay
This protocol describes a functional assay to measure the ability of test compounds to inhibit serotonin uptake into cells expressing the serotonin transporter.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT)
-
[³H]Serotonin (radioligand)
-
Test compounds
-
Fluoxetine (positive control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell culture plates
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells to confluence in appropriate cell culture plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or fluoxetine for a short period (e.g., 15-20 minutes) at 37°C.
-
Uptake Initiation: Add [³H]Serotonin to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the assay medium and wash the cells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for each compound by plotting the percent inhibition of [³H]Serotonin uptake against the log concentration of the compound.
Expertise and Experience: The choice of a short incubation time for the uptake step is crucial. This ensures that the measurement reflects the initial rate of transport and is not confounded by other cellular processes such as metabolism or efflux of the radiolabeled serotonin.
Quantitative Data Summary
| Compound Scaffold | Target | Assay Type | Key Parameter | Typical Value Range |
| N-Arylalkyl-3-oxa-8-azabicyclo[3.2.1]octane | DAT | Binding Assay | Ki (nM) | 1 - 100 |
| N-Arylalkyl-3-oxa-8-azabicyclo[3.2.1]octane | SERT | Binding Assay | Ki (nM) | 10 - 1000 |
| N-Arylalkyl-3-oxa-8-azabicyclo[3.2.1]octane | DAT | Reuptake Inhibition | IC₅₀ (nM) | 5 - 200 |
| N-Arylalkyl-3-oxa-8-azabicyclo[3.2.1]octane | SERT | Reuptake Inhibition | IC₅₀ (nM) | 50 - 2000 |
| Triazine-substituted 3-oxa-8-azabicyclo[3.2.1]octane | mTOR | Kinase Assay | IC₅₀ (nM) | 1 - 50 |
Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel CNS therapeutics. Its unique structural and physicochemical properties, combined with its demonstrated activity at key CNS targets, make it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new and improved treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
Abstract
The constrained bicyclic structure of 3-oxa-8-azabicyclo[3.2.1]octane has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of selective kinase inhibitors. Its rigid conformation, which often serves as a bioisosteric replacement for more flexible moieties like morpholine, can confer significant advantages in target binding affinity, selectivity, and overall drug-like properties. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride into kinase inhibitor frameworks, focusing on the underlying chemical principles, practical execution, and structure-activity relationship (SAR) rationale.
Introduction: The Strategic Value of the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a central focus of drug discovery. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold offers a unique three-dimensional structure that can effectively probe the topology of an ATP-binding pocket.[1] Its rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
This bicyclic system is frequently employed as a superior alternative to a simple morpholine ring. For instance, in the development of mTOR inhibitors, replacing a morpholine group with the 3-oxa-8-azabicyclo[3.2.1]octane moiety has been shown to dramatically increase selectivity over the closely related PI3K kinase.[2] This selectivity is paramount for minimizing off-target effects and improving the therapeutic index of a drug candidate. This guide will detail the practical steps for leveraging this valuable building block in a research setting.
Caption: Key advantages of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.
Reagent Profile: this compound
Before proceeding to synthesis, a thorough understanding of the starting material is essential.
| Property | Value | Source |
| CAS Number | 904316-92-3 | [3][4] |
| Molecular Formula | C₆H₁₁NO·HCl (or C₆H₁₂ClNO) | [1][3] |
| Molecular Weight | 149.62 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature, keep dry | [4] |
| Key Reactive Center | Secondary amine (pKa of conjugate acid is moderately basic) |
Safety & Handling: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Core Synthetic Workflow: Nucleophilic Aromatic Substitution (SNA)
The most common and direct method for incorporating the 3-oxa-8-azabicyclo[3.2.1]octane moiety is through a nucleophilic aromatic substitution (SNA) reaction. The secondary amine of the scaffold acts as the nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic core.
Caption: General workflow for incorporating the scaffold via SNA reaction.
Causality Behind Experimental Choices:
-
The Hydrochloride Salt: The starting material is the hydrochloride salt. The secondary amine is protonated and therefore non-nucleophilic. A base is required to neutralize the salt and liberate the free amine for the reaction.
-
Choice of Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is ideal. It is strong enough to deprotonate the ammonium salt but will not compete with the scaffold as a nucleophile. Inorganic bases like K₂CO₃ can also be used but may have lower solubility in organic solvents.
-
Choice of Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used. These solvents can dissolve the reagents and effectively facilitate the SNA reaction, which often requires elevated temperatures.
-
Temperature: SNA reactions on electron-deficient heteroaromatics are often sluggish at room temperature. Heating is necessary to achieve a reasonable reaction rate. The optimal temperature depends on the reactivity of the specific heteroaromatic core.
Detailed Protocol: Synthesis of a Representative mTOR Inhibitor
This protocol describes the synthesis of a hypothetical but representative mTOR inhibitor based on a 2,4-disubstituted pyrimidine core, a common motif in kinase inhibitors.
Reaction Scheme:
(Image of 2,4-dichloropyrimidine reacting with this compound in the presence of DIPEA to form 2-chloro-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)pyrimidine)
Materials and Reagents
-
2,4-Dichloropyrimidine (1.0 eq)
-
This compound (1.05 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (e.g., 1.00 g, 6.71 mmol) and this compound (1.06 g, 7.05 mmol, 1.05 eq).
-
Solvent and Base Addition: Add anhydrous NMP (approx. 10 mL/g of limiting reagent). Begin stirring the suspension. Add DIPEA (2.9 mL, 16.78 mmol, 2.5 eq) dropwise to the mixture at room temperature.
-
Rationale: One equivalent of base is for neutralizing the hydrochloride salt. A second equivalent is to scavenge the HCl generated during the SNA reaction. A slight excess ensures the reaction medium remains basic.
-
-
Heating: Heat the reaction mixture to 90 °C using a heating mantle with a temperature controller.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the 2,4-dichloropyrimidine starting material.
-
Work-up (Quench and Extraction): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (approx. 50 mL). Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Rationale: This step removes the high-boiling NMP solvent and water-soluble salts (DIPEA·HCl).
-
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The water wash removes residual NMP, while the brine wash helps to remove dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective for eluting the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Recommended Value/Outcome |
| Equivalents (Scaffold) | 1.0 - 1.1 eq |
| Equivalents (Base) | 2.2 - 3.0 eq |
| Temperature | 80 - 120 °C |
| Typical Yield | 60 - 85% |
| Purity (Post-Column) | >95% |
Mechanistic Context: PI3K/mTOR Signaling
The synthesized inhibitors often target key nodes in cell growth and proliferation pathways, such as the PI3K/mTOR pathway. Understanding this context is vital for interpreting biological data.
Caption: The inhibitor targets key kinases (PI3K, mTOR) in the signaling cascade.
The ability of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold to enhance selectivity for mTOR over PI3K isoforms is a key driver of its use.[2] This selectivity can lead to a more targeted biological effect, potentially reducing the side effects associated with pan-PI3K inhibition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (old DIPEA).2. Insufficient temperature.3. Water in the reaction. | 1. Use freshly opened or distilled DIPEA.2. Increase temperature in 10 °C increments.3. Ensure all glassware is oven-dried and use anhydrous solvent. |
| Formation of Di-substituted Product | 1. Heteroaromatic core is highly activated.2. Reaction run for too long or at too high a temperature. | 1. Lower the reaction temperature.2. Carefully monitor the reaction and stop it once the mono-substituted product is maximized.3. Use exactly 1.0 eq of the scaffold. |
| Difficult Purification | Product co-elutes with starting material or impurities. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. If the product is basic, consider adding 1% TEA to the mobile phase to reduce tailing on silica. |
| Low Yield After Work-up | Product has some water solubility and is lost to the aqueous phase. | 1. Increase the number of organic extractions (e.g., to 5 times).2. Back-extract the combined aqueous layers with a fresh portion of organic solvent. |
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
Application Note: Strategic Use of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride in the Development of Potent and Selective PI3K Inhibitors
Introduction: The Rationale for Targeting PI3K and the Role of Scaffold Architecture
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in many human cancers, making the PI3K pathway one of the most attractive targets for cancer therapy.[2][3][4] The PI3K family of lipid kinases phosphorylates the 3'-OH group of phosphoinositides, leading to the activation of downstream effectors, most notably the serine/threonine kinase AKT.[4] This activation triggers a cascade that promotes cell survival and proliferation, hallmarks of cancer.[2][3]
While the development of PI3K inhibitors has been a major focus in oncology drug discovery, achieving isoform selectivity to maximize therapeutic efficacy and minimize off-target toxicity remains a significant challenge.[5][6] The core chemical scaffold of an inhibitor plays a pivotal role in determining its potency, selectivity, and pharmacokinetic properties. The 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a conformationally constrained building block that has emerged as a superior scaffold in the design of next-generation PI3K and mTOR inhibitors.[7][8] Its rigid, three-dimensional structure offers distinct advantages over simpler, more flexible moieties like morpholine. This constrained conformation can enhance binding affinity and selectivity by presenting substituents in a more defined orientation within the ATP-binding pocket of the kinase, potentially leading to improved interactions with specific residues.[9] For instance, replacing a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group has been shown to shift selectivity towards mTOR over PI3K, demonstrating the profound impact of this scaffold on target engagement.[10]
This application note provides a comprehensive guide for researchers on utilizing this compound as a key structural element in the synthesis and evaluation of novel PI3K inhibitors. We will detail a representative synthetic protocol, in vitro kinase activity assays, and cell-based validation methods.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a complex network central to cellular regulation. Its overactivation is a key driver in many cancers.[1][11] Understanding this pathway is crucial for the rational design of targeted inhibitors.
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
PART 1: Synthesis Protocol
Rationale for Synthetic Strategy
The incorporation of the 3-Oxa-8-azabicyclo[3.2.1]octane moiety is often achieved through nucleophilic substitution or reductive amination reactions, depending on the core scaffold of the inhibitor.[12] A common strategy involves reacting the secondary amine of the bicyclic scaffold with an activated heterocyclic core, such as a chlorotriazine or a similar electrophilic species. This approach allows for the modular construction of the final inhibitor.
Example Protocol: Synthesis of a Triazine-based PI3K Inhibitor
This protocol describes the synthesis of a generic PI3K inhibitor incorporating the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold, based on methodologies described for similar compounds.[13][14]
Step 1: Synthesis of the Monosubstituted Triazine Intermediate
-
To a solution of 2,4,6-trichlorotriazine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of the desired amine R1-NH2 (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 4,6-dichloro-1,3,5-triazin-2-amine intermediate by column chromatography.
Step 2: Introduction of the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
-
Dissolve the dichloro-triazine intermediate (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Add a base such as DIPEA or potassium carbonate (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by LC-MS.
-
After cooling, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product by silica gel chromatography to yield the desired inhibitor.
Figure 2: General Synthetic Workflow.
PART 2: In Vitro Evaluation
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To determine the potency and isoform selectivity of the synthesized compounds, an in vitro kinase assay is essential.[15] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[16]
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds and control inhibitors (e.g., Idelalisib, Alpelisib)[5]
-
Assay Buffer: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA[16]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[16]
-
Prepare a master mix of the specific PI3K enzyme and lipid substrate in the kinase reaction buffer. Add 4 µL of this enzyme/lipid mixture to each well.[16]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for the enzyme, e.g., 25 µM).[16]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[16]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each PI3K isoform.
-
Data Presentation: Isoform Selectivity Profile
The resulting IC50 values should be summarized in a table to clearly visualize the potency and selectivity of the novel compounds.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α vs δ) |
| Example Compound 1 | 5 | 150 | 500 | 450 | 100-fold |
| Example Compound 2 | 250 | 200 | 10 | 80 | 0.04-fold |
| Alpelisib (Control) | 4.6 | 1159 | 290 | 207 | 63-fold |
| Idelalisib (Control) | 8600 | 5900 | 2.5 | 1100 | 0.0003-fold |
| Note: IC50 values for control compounds are representative and may vary based on assay conditions.[5] |
PART 3: Cell-Based Validation
Protocol: Western Blot for Phospho-AKT Inhibition
Confirming that a compound inhibits the PI3K pathway within a cellular context is a critical validation step.[17] This can be achieved by measuring the phosphorylation status of downstream effectors like AKT. A decrease in phosphorylated AKT (p-AKT) at Ser473 or Thr308 upon treatment with the inhibitor indicates on-target activity.
Materials:
-
Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., insulin or IGF-1) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities. Normalize the p-AKT signal to the total AKT signal to account for any differences in protein loading.
-
Conclusion and Future Directions
The this compound scaffold represents a valuable tool for medicinal chemists aiming to develop potent and selective PI3K inhibitors. Its conformationally rigid structure provides a platform for designing compounds with improved pharmacological profiles compared to those with more flexible moieties.[18] The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel inhibitors based on this privileged scaffold. By systematically assessing both in vitro potency and on-target cellular activity, researchers can effectively advance the development of next-generation PI3K-targeted therapies for cancer and other diseases characterized by aberrant PI3K signaling.[2]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-OXA-8-AZABICYCLO[3.2.1]OCTANE, HYDROCHLORIDE (1:1) | 904316-92-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 10. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. promega.de [promega.de]
- 17. benchchem.com [benchchem.com]
- 18. This compound | 904316-92-3 | Benchchem [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
Introduction: The Strategic Value of the 3-Oxa-8-azabicyclo[3.2.1]octane Core
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in modern medicinal chemistry. As a conformationally restricted isostere of tropane, it offers a unique three-dimensional architecture that can improve metabolic stability and fine-tune physicochemical properties of drug candidates.[1] Its derivatives have shown significant potential as monoamine reuptake inhibitors for neurological disorders, kinase inhibitors, and modulators of various other biological targets.[1][2]
The synthetic utility of this scaffold is largely defined by the reactivity of the secondary amine at the 8-position. This nitrogen atom serves as the primary handle for introducing a vast array of substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[3][4] This guide provides a detailed exploration of the key reaction conditions and protocols for the derivatization of the 3-oxa-8-azabicyclo[3.2.1]octane core, focusing on N-alkylation, N-acylation, and N-arylation strategies. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the 3-oxa-8-azabicyclo[3.2.1]octane nitrogen is primarily achieved through three main classes of reactions. The choice of method depends on the desired substituent (alkyl, acyl, or aryl) and the overall synthetic strategy.
Caption: Core derivatization pathways for the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.
Part 1: N-Alkylation Methodologies
N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy to modulate basicity, lipophilicity, and target engagement. The two primary methods are direct alkylation with electrophiles and reductive amination.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide or sulfonate.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is crucial to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to deprotonate the resulting ammonium salt but are generally poor nucleophiles themselves.[5]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred. They effectively solvate the ionic intermediates and reagents without interfering with the reaction.[5]
-
Temperature: Moderate heating is often required to drive the reaction to completion, especially with less reactive alkyl halides like chlorides.
Protocol 1: N-Benzylation with Benzyl Bromide
Materials:
-
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add acetonitrile to form a stirrable suspension.
-
Add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzyl derivative.
Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion intermediate. This method avoids the potential for over-alkylation that can occur with direct alkylation.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] It is a mild and selective reducing agent that is stable in anhydrous non-protic solvents and selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[6] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and the reaction can often be performed as a one-pot procedure without the need to pre-form the imine.[8]
-
Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are ideal.[6] They are non-protic and effectively dissolve the reactants and the reducing agent.
-
Catalyst: For reactions involving ketones, a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[6]
Protocol 2: Reductive Amination with a Substituted Benzaldehyde
Materials:
-
3-Oxa-8-azabicyclo[3.2.1]octane (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Dissolve 3-oxa-8-azabicyclo[3.2.1]octane and the substituted benzaldehyde in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| N-Alkylation Method | Electrophile/Reagent | Typical Base/Reducing Agent | Solvent | Typical Yield Range | Key Advantage |
| Direct Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ or Cs₂CO₃ | ACN, DMF | 70-95% | Simple procedure, readily available reagents. |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ | DCE, DCM | 75-98% | High selectivity, avoids over-alkylation, broad scope.[7] |
Part 2: N-Acylation
The formation of an amide bond via N-acylation is a fundamental transformation that introduces a carbonyl group adjacent to the bridgehead nitrogen. This modification significantly alters the electronic properties and hydrogen bonding potential of the molecule.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and commonly used. Acyl chlorides are generally more reactive.
-
Base: A tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated when using an acyl chloride. This prevents the protonation of the starting amine.
-
Solvent: Anhydrous, non-protic solvents like DCM or THF are standard choices to prevent hydrolysis of the acylating agent.
Protocol 3: N-Acylation with Benzoyl Chloride
Materials:
-
3-Oxa-8-azabicyclo[3.2.1]octane (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere
Procedure:
-
Dissolve 3-oxa-8-azabicyclo[3.2.1]octane in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine and cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or flash column chromatography.
Part 3: N-Arylation Methodologies
Connecting an aryl or heteroaryl ring directly to the nitrogen atom opens up vast chemical space for SAR exploration. Palladium- and copper-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
Buchwald-Hartwig Amination (Pd-Catalyzed)
The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds. Its success relies on the careful selection of a palladium catalyst, a phosphine ligand, and a base.[9]
Causality of Experimental Choices:
-
Catalyst/Ligand System: For sterically hindered secondary amines like 3-oxa-8-azabicyclo[3.2.1]octane, bulky, electron-rich biaryl phosphine ligands are required. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[10][11] Ligands such as XPhos, RuPhos, or BrettPhos, often used as pre-formed palladium precatalysts (e.g., XPhos Pd G3), are excellent choices.[12]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[12]
-
Solvent: Anhydrous, high-boiling point ethereal or aromatic solvents like dioxane or toluene are typically used to ensure the reaction components remain in solution at the required temperatures (often 80-110 °C).[12][13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig N-Arylation with an Aryl Bromide
Materials:
-
3-Oxa-8-azabicyclo[3.2.1]octane (1.2 equiv)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel, magnetic stirrer, oil bath
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add 3-oxa-8-azabicyclo[3.2.1]octane followed by anhydrous, degassed toluene.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-24 hours.
-
Cool the reaction mixture to room temperature and dilute with an appropriate solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Ullmann Condensation (Cu-Catalyzed)
The Ullmann condensation is a classical, copper-catalyzed method for N-arylation. While it often requires higher temperatures than palladium-catalyzed methods, modern advancements with ligands have improved its scope and efficiency, making it a cost-effective alternative.[14][15]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are the most common catalysts. The active species is a copper(I) compound.[16]
-
Ligand: The addition of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), can significantly accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper intermediates.
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[14]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are necessary to facilitate the reaction, which often requires temperatures above 120 °C.[14]
Protocol 5: Ullmann N-Arylation with an Aryl Iodide
Materials:
-
3-Oxa-8-azabicyclo[3.2.1]octane (1.5 equiv)
-
Aryl iodide (e.g., iodobenzene) (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vial, magnetic stirrer, oil bath
Procedure:
-
To a reaction vial, add the aryl iodide, CuI, L-proline, and K₂CO₃.
-
Add 3-oxa-8-azabicyclo[3.2.1]octane followed by anhydrous DMSO.
-
Seal the vial and heat the mixture in an oil bath at 120-140 °C with stirring.
-
Monitor the reaction by LC-MS until the aryl iodide is consumed.
-
Cool the mixture, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| N-Arylation Method | Catalyst System | Typical Base | Solvent | Temp. (°C) | Key Advantage |
| Buchwald-Hartwig | Pd Precatalyst / Phosphine Ligand | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | Broad scope, high functional group tolerance, milder conditions.[9] |
| Ullmann Condensation | CuI / Ligand (e.g., L-Proline) | K₂CO₃, K₃PO₄ | DMSO, DMF | 120-160 | Cost-effective catalyst, complementary to Pd methods.[16] |
Conclusion
The 3-oxa-8-azabicyclo[3.2.1]octane core is a valuable scaffold for drug discovery, and its synthetic utility is unlocked through efficient and predictable derivatization of the secondary amine. The choice between N-alkylation, N-acylation, and N-arylation, and the specific protocol within each class, allows for precise control over the final compound's properties. Understanding the mechanistic basis for the selection of reagents, catalysts, and conditions—from the mild selectivity of NaBH(OAc)₃ in reductive aminations to the ligand-driven efficiency of Buchwald-Hartwig couplings—empowers researchers to strategically navigate the synthesis of novel and potent bioactive molecules.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 14. benchchem.com [benchchem.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of 3-oxa-8-azabicyclo[3.2.1]octane HCl
Introduction: The Analytical Imperative for a Versatile Scaffold
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its constrained bicyclic structure serves as a core component in the design of novel therapeutics, including inhibitors of phosphoinositide 3-kinases (PI3K) and modulators of monoamine transporters relevant to neurological disorders.[1][2] Given its role as a critical building block in drug discovery and development, a rigorous and comprehensive assessment of its purity is not merely a quality control measure but a fundamental prerequisite for ensuring the validity, reproducibility, and safety of subsequent research and development activities.
The presence of even minute quantities of impurities—be they residual starting materials, synthetic by-products, degradation products, or stereoisomers—can profoundly impact biological activity, toxicity profiles, and the ultimate viability of a drug candidate. This application note provides a detailed, multi-modal analytical framework for the robust purity assessment of 3-oxa-8-azabicyclo[3.2.1]octane HCl, grounded in established analytical principles and designed for researchers, quality control analysts, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a scientifically sound and self-validating approach.
Understanding the Impurity Landscape
An effective purity assessment strategy begins with a theoretical analysis of potential impurities derived from the synthetic route. Common synthetic pathways to the 3-oxa-8-azabicyclo[3.2.1]octane core often start from precursors like 5-hydroxymethyl-2-furfuraldehyde or involve cyclization of diol intermediates.[3] These routes can introduce several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials, residual intermediates from incomplete reactions, and reagents such as benzylamine, which may be used and subsequently cleaved during synthesis.[3]
-
By-products: Unintended side reactions can generate structural analogues. A notable example is the generation of undesired by-products from the reaction of intermediates with acetonitrile residues during scale-up, highlighting the need for strict in-process controls.[1][3]
-
Degradation Products: The ether linkage within the bicyclic system introduces a potential site for oxidative degradation, a factor to consider during stability studies.[1]
-
Stereoisomers: The bicyclic scaffold possesses multiple chiral centers, making the presence of diastereomers or enantiomers a critical purity attribute that must be controlled and quantified.
A Strategic Analytical Workflow
A robust purity assessment is not reliant on a single technique but rather on the orthogonal application of multiple analytical methods. Each technique provides a unique piece of the purity puzzle, and together they create a comprehensive profile of the material.
Caption: Strategic workflow for comprehensive purity assessment.
Core Analytical Techniques: Protocols and Rationale
A. HPLC/UPLC: The Workhorse for Organic Impurity Profiling
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile and semi-volatile organic impurities. For a compound like 3-oxa-8-azabicyclo[3.2.1]octane HCl, which lacks a strong UV chromophore, traditional UV detection can lack sensitivity. Therefore, coupling with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is superior. Mass Spectrometry (MS) detection is invaluable for the identification of unknown impurities. A reversed-phase method is typically the starting point due to its versatility and robustness for polar to moderately non-polar compounds.
Experimental Protocol: HPLC with CAD/MS Detection
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-oxa-8-azabicyclo[3.2.1]octane HCl and dissolve in 10 mL of the mobile phase A/B (50:50) mixture to create a 1 mg/mL stock solution.
-
Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD and/or single quadrupole MS detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent efficiency and retention for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes more hydrophobic impurities. |
| Gradient Program | 5% to 95% B over 10 minutes; hold at 95% for 2 min | A broad gradient to ensure elution of all potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for the 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes potential for peak overload. |
| CAD Settings | Evaporation Temp: 35 °C, Nebulizer Gas: Nitrogen | Optimized for detection of semi-volatile analytes. |
| MS (ESI+) | Scan Range: 50-500 m/z, Capillary: 3.0 kV | To confirm the mass of the parent compound and identify impurities. |
-
Data Analysis: Calculate purity using the area percent method. For known impurities, quantify against a qualified reference standard. The acceptance criteria for a typical building block are often ≥95-97% purity.[1][4][5]
B. Headspace GC-MS: Quantifying Residual Volatiles
Expertise & Rationale: Gas Chromatography (GC) is the definitive technique for analyzing volatile organic compounds, particularly residual solvents from the synthesis and purification process.[6] The use of headspace injection prevents non-volatile matrix components (like the HCl salt) from contaminating the GC inlet and column, ensuring method longevity and robustness. Mass spectrometry provides unambiguous identification of the solvents. This method should be aligned with standards like USP <467> Residual Solvents.
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation: Accurately weigh approximately 50 mg of 3-oxa-8-azabicyclo[3.2.1]octane HCl into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO).
-
Instrumentation: A GC system with a headspace autosampler, split/splitless inlet, and a mass selective detector.
-
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Agilent DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Optimized for the separation of residual solvents. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete vaporization. |
| Oven Program | 40 °C for 5 min, ramp to 240 °C @ 10 °C/min, hold 5 min | Separates a wide range of solvents with varying boiling points. |
| Headspace Temp. | 80 °C | Balances analyte volatility with sample stability. |
| Vial Eq. Time | 15 minutes | Allows for vapor-liquid equilibrium to be reached. |
| MS (EI) | Scan Range: 35-350 amu, Source Temp: 230 °C | Standard EI conditions for library matching of solvent spectra. |
-
Data Analysis: Identify and quantify solvents by comparison to a standard solution containing expected solvents. Compare results against established limits (e.g., ICH guidelines).
C. NMR Spectroscopy: The Gold Standard for Structural Identity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural confirmation. Proton (¹H) NMR verifies the bicyclic scaffold and can quickly identify major organic impurities if their signals are resolved from the main compound.[1] Characteristic peaks for the bridgehead protons (around δ 4.27–4.32 ppm) and the bicyclic methylene groups (δ 1.95–2.10 ppm) are key identifiers.[1] Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity determination without the need for a specific reference standard of the analyte itself.
Protocol Outline: ¹H NMR for Identity and Purity
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Record a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Structural Verification: Assign all proton signals and compare them to a reference spectrum or literature data to confirm the structure of 3-oxa-8-azabicyclo[3.2.1]octane.[7][8]
-
Impurity Check: Integrate all signals. Any signals not corresponding to the main compound or the solvent should be investigated as potential impurities.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. 3-OXA-8-AZABICYCLO[3.2.1]OCTANE, HYDROCHLORIDE (1:1) | 904316-92-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 904316-92-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
Introduction: The Strategic Value of the 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
An Application Guide to Cross-Coupling Reactions with 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives
The 3-oxa-8-azabicyclo[3.2.1]octane core is a conformationally restricted bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure serves as a valuable scaffold in drug design, often acting as a bioisosteric replacement for other groups to improve pharmacokinetic properties or to probe specific binding interactions within protein targets.[3] This scaffold is particularly prominent in the development of therapeutics for neurological disorders, where it can function as a modulator of monoamine transporters like those for dopamine and serotonin.[1][4][5]
The true potential of this scaffold is unlocked through chemical derivatization, enabling the exploration of vast chemical space for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, providing a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings allow for the precise installation of a wide array of functional groups, transforming the core scaffold into a diverse library of drug candidates.[4][8][9][10]
This guide provides an in-depth overview of key cross-coupling methodologies applied to the 3-oxa-8-azabicyclo[3.2.1]octane framework, complete with detailed protocols, mechanistic insights, and expert commentary to aid researchers in drug development.
Caption: Core structure of 3-oxa-8-azabicyclo[3.2.1]octane.
General Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While specific conditions vary, the fundamental catalytic cycle provides a framework for understanding these reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the functionalized bicyclic scaffold (or the coupling partner), forming a Pd(II) intermediate. This is often the rate-limiting step.[6]
-
Transmetalation (for Suzuki/Stille) or Ligand Exchange (for Buchwald-Hartwig/Sonogashira): The organic moiety from the second coupling partner (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide. For C-N couplings, the amine coordinates to the palladium complex.[6][11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
The choice of ligands, base, and solvent is critical for stabilizing the palladium intermediates, promoting the desired elementary steps, and preventing side reactions. Sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps.[6][13]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale & Field Insights: The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds. Its popularity stems from the vast commercial availability of diverse boronic acids and esters, their relatively low toxicity, and their general stability. For the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, this reaction is ideal for introducing aryl or heteroaryl substituents, which are key modulators of biological activity.[8][14] While highly effective, researchers should be aware that certain heteroaryl boronic acids can lead to complex reaction mixtures; in such cases, Stille coupling may be a more reliable alternative.[4]
| Parameter | Typical Conditions |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃ (often part of the precatalyst), dppf |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF/EtOH |
| Temperature | 70-110 °C |
| Typical Yields | 60-95%[14][15] |
Detailed Protocol: Synthesis of an Aryl-Substituted Derivative
This protocol describes a general procedure for the Suzuki coupling of a vinyl triflate derivative of N-Boc-3-oxa-8-azabicyclo[3.2.1]octane with an arylboronic acid, a common strategy for accessing 3-aryl analogues.[15]
Materials:
-
N-Boc-3-oxa-8-azabicyclo[3.2.1]octan-6-one vinyl triflate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane or Toluene (anhydrous)
-
Deionized Water
Equipment:
-
Oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the vinyl triflate (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous dioxane via syringe. Prepare a 2M aqueous solution of Na₂CO₃ and add it to the reaction mixture (a solvent ratio of 4:1 to 5:1 dioxane:water is common).
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale & Field Insights: The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[9][12] For the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, this reaction can be used in two primary ways: 1) using the secondary amine of the scaffold itself to couple with an aryl halide, or 2) coupling a halogenated derivative of the scaffold with a primary or secondary amine. The choice of ligand is paramount for success, with sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) often providing superior results, especially for challenging substrates or aryl chlorides.[12] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions; sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16][17]
| Parameter | Typical Conditions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | RuPhos, XPhos, BINAP, P(o-tol)₃ |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yields | 70-98%[17] |
Detailed Protocol: N-Arylation of the Scaffold
Materials:
-
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.0 eq)
-
Aryl bromide or chloride (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Equipment:
-
Oven-dried Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), NaOtBu (1.4 eq), the aryl halide (1.1 eq), and this compound (1.0 eq). Note: The hydrochloride salt will be neutralized in situ by the strong base.
-
Solvent Addition: Add anhydrous toluene.
-
Sealing and Heating: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the mixture vigorously. The reaction is typically complete within 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (often with a gradient of ethyl acetate in hexanes, sometimes with triethylamine added to the mobile phase to prevent product tailing) to obtain the N-arylated product.
Application Note 3: Sonogashira Coupling for C-C Alkyne Synthesis
Rationale & Field Insights: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[18] This reaction is exceptionally valuable for introducing a linear, rigid alkyne linker into a molecule, which can be used to probe deeper pockets in a binding site or as a handle for further functionalization (e.g., click chemistry). The reaction traditionally uses both palladium and copper(I) co-catalysis.[19] Careful control of the reaction atmosphere is important to prevent the homocoupling of the alkyne (Glaser coupling), which is an oxidative process.
| Parameter | Typical Conditions |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Source | Copper(I) iodide (CuI) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or the amine base itself |
| Temperature | Room Temperature to 60 °C |
| Typical Yields | 65-90%[10][19] |
Detailed Protocol: Coupling of a Halogenated Scaffold with an Alkyne
Materials:
-
N-Boc-3-(4-iodophenyl)-3-oxa-8-azabicyclo[3.2.1]octane (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (anhydrous)
Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a two-neck flask under a nitrogen atmosphere, add the halogenated scaffold (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base: Add anhydrous triethylamine via syringe. Stir for 10 minutes to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir at room temperature. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required. The reaction is typically complete in 2-8 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the coupled product.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. montclair.edu [montclair.edu]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Mild and efficient Sonogashira couplings of 8-oxa- and 8-thiabicyclo[3.2.1]octanone derived alkenyl nonaflates | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 11. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Application Note: Synthesis of Novel NAAA Inhibitors Using a 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: NAAA as a Therapeutic Target
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in terminating the signaling of bioactive lipids, particularly the N-acylethanolamines (NAEs).[1][2] One of the most significant substrates for NAAA is N-palmitoylethanolamide (PEA), an endogenous fatty acid amide with potent anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA effectively regulates its concentration and duration of action in tissues.[2][6]
The enzyme operates optimally under acidic conditions (pH ~4.5-5) within the lysosome and is highly expressed in immune cells like macrophages, making it a critical regulator in inflammatory processes.[7] Pharmacological inhibition of NAAA prevents the breakdown of PEA, leading to its accumulation and the enhancement of its beneficial effects.[3] This mechanism offers a promising therapeutic strategy for a wide range of conditions, including chronic pain, inflammation, and neurodegenerative disorders, with a potentially more targeted approach and fewer side effects than traditional painkillers.[1][3][6]
This document provides a detailed guide on the utilization of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, a key building block, in the synthesis of novel NAAA inhibitors.
The Scaffold: this compound
3-Oxa-8-azabicyclo[3.2.1]octane is a bicyclic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry.[8][9] Its hydrochloride salt (CAS No. 904316-92-3) is a common and stable starting material for synthetic applications.[8][10][11][12]
Key Advantages of this Scaffold:
-
Structural Rigidity: The bicyclic system imparts a high degree of conformational constraint. This rigidity is crucial for orienting substituents into specific binding pockets of a target enzyme, potentially leading to higher potency and selectivity.
-
Three-Dimensional Diversity: The defined spatial arrangement of the nitrogen and oxygen atoms allows for the creation of molecules with complex three-dimensional shapes, which is essential for specific interactions with biological targets.
-
Synthetic Tractability: The secondary amine within the scaffold is a versatile functional handle for a variety of chemical transformations, most notably amide bond formation, which is central to the structure of many NAAA inhibitors.[13][14]
Synthetic Workflow Overview
The synthesis of NAAA inhibitors from the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold typically follows a straightforward and robust sequence. The core transformation is the acylation of the secondary amine to form a stable amide or sulfonamide bond with a carefully selected partner that provides the necessary interactions with the enzyme's active site.
Caption: General workflow for NAAA inhibitor synthesis.
Detailed Synthetic Protocol: Exemplary Synthesis of an N-Acyl Bicyclic Inhibitor
This protocol describes a representative amide coupling reaction to synthesize an NAAA inhibitor. The example involves coupling the bicyclic amine with a substituted carboxylic acid, a common motif in amidase inhibitors.
Reaction Scheme:
(A chemical drawing showing this compound reacting with a generic R-COOH in the presence of a base and coupling agents to form the final amide product.)
Table 1: Reagents and Materials
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Supplier (Example) |
| This compound | 904316-92-3 | 149.62 | ChemScene[11] |
| Substituted Carboxylic Acid (e.g., 4-biphenylcarboxylic acid) | 92-92-2 | 198.22 | Sigma-Aldrich |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | 380.23 | Combi-Blocks |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | Acros Organics |
| Anhydrous DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR Chemicals |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Experimental Procedure
Step 1: Preparation of Reactants
-
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 150 mg, 1.0 mmol).
-
Add the selected carboxylic acid (1.05 eq., e.g., 208 mg, 1.05 mmol).
-
Add HATU (1.1 eq., e.g., 418 mg, 1.1 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon). Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring the integrity of the coupling reagents.
Step 2: Reaction Execution
-
Add anhydrous DMF (5 mL) to the flask to dissolve the solids.
-
Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling the reaction mixture before adding the base helps to control the initial exotherm of the neutralization and activation steps, minimizing side-product formation.
-
Slowly add DIPEA (3.0 eq., e.g., 0.52 mL, 3.0 mmol) to the stirring mixture via syringe. Causality: DIPEA acts as a non-nucleophilic organic base. It is required to neutralize the hydrochloride salt to generate the free, nucleophilic secondary amine and to facilitate the formation of the active ester intermediate by HATU.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Step 3: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (25 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 15 mL) - to remove unreacted acid and acidic byproducts.
-
Water (1 x 15 mL)
-
Brine (1 x 15 mL) - to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification and Characterization
-
Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.
-
Confirm the structure and purity of the final NAAA inhibitor using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and purity.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and elemental composition.
-
Mechanism of Action & Biological Context
NAAA-mediated hydrolysis of PEA is a key catabolic pathway that limits its anti-inflammatory signaling. The synthesized inhibitors are designed to block this process.
Caption: NAAA inhibition enhances PEA signaling.
NAAA is a cysteine hydrolase where a key cysteine residue (Cys126) acts as the catalytic nucleophile.[7][15] The enzyme hydrolyzes PEA into palmitic acid and ethanolamine.[15] The synthesized inhibitor, featuring the rigid bicyclic scaffold, is designed to fit into the active site, preventing PEA from binding and being degraded. This leads to an elevation of local PEA concentrations, which can then activate receptors like PPAR-α (peroxisome proliferator-activated receptor alpha) to exert potent anti-inflammatory and analgesic effects.[3][4][16]
Conclusion
The this compound scaffold is a versatile and effective starting material for the synthesis of novel NAAA inhibitors. The protocol outlined provides a reliable and robust method for generating these compounds via amide coupling. The resulting inhibitors have significant therapeutic potential for treating a variety of inflammatory and pain-related disorders by modulating the endogenous levels of the signaling lipid PEA. Further exploration of structure-activity relationships (SAR) around this bicyclic core can lead to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 4. fallbrookmedicalcenter.com [fallbrookmedicalcenter.com]
- 5. nbinno.com [nbinno.com]
- 6. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 7. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]
- 8. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-OXA-8-AZABICYCLO[3.2.1]OCTANE, HYDROCHLORIDE (1:1) | 904316-92-3 [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 904316-92-3). This bicyclic heterocyclic compound is a versatile building block in the development of novel therapeutics, particularly for neurological disorders, and serves as a crucial intermediate for kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable scaffold. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the reliability and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which one should I choose?
There are two main, well-documented routes for synthesizing this compound. The choice depends on factors like desired overall yield, tolerance for a multi-step synthesis, and starting material availability.
-
Route 1: From 5-hydroxymethylfurfural (5-HMF) : This is a robust four-step process that is often preferred due to its higher reported overall yields of 43–64%.[3][4] It is generally the recommended route for achieving good yields efficiently.
-
Route 2: From Adipic Acid : This is a more extensive, eight-step sequence with a lower reported overall yield of around 23%.[5] While it starts from a simple feedstock, the longer process can negatively impact efficiency and cost.[1]
Data Summary: Comparison of Synthetic Routes
| Feature | Route 1: From 5-HMF | Route 2: From Adipic Acid |
| Starting Material | 5-hydroxymethylfurfural (5-HMF) | Adipic Acid |
| Number of Steps | 4 | 8 |
| Overall Yield | 43–64%[3][4] | ~23%[5] |
| Key Intermediates | 2,5-bis(hydroxymethyl)tetrahydrofuran, Ditosylate | Not detailed in primary literature |
| Advantages | Higher yield, fewer steps | Readily available starting material |
| Disadvantages | Potential for impurity in final step | Low overall yield, long sequence |
Based on this comparison, this guide will focus primarily on troubleshooting and optimizing the more efficient 5-HMF route.
Troubleshooting Guide: The 4-Step Synthesis from 5-HMF
This section addresses specific issues you might encounter at each stage of the synthesis, starting from 5-hydroxymethylfurfural.
Workflow Diagram: 5-HMF to 3-Oxa-8-azabicyclo[3.2.1]octane HCl
Caption: The four-step synthesis workflow from 5-HMF.
Step 1: Raney Nickel-Mediated Reduction
Q2: My yield of cis-2,5-bis(hydroxymethyl)tetrahydrofuran is low, and the reaction seems incomplete. What's going wrong?
Causality & Solution: The reduction of both the furan ring and the aldehyde group in 5-HMF is a catalytic hydrogenation that is highly dependent on catalyst activity and reaction conditions. Incomplete reactions or low yields often stem from two primary issues:
-
Catalyst Activity: Raney nickel is an active hydrogenation catalyst, but its activity can vary. Ensure you are using a fresh, high-activity batch. The catalyst must also be thoroughly suspended in the reaction medium to maximize the surface area available for catalysis. Insufficient agitation in a scaled-up reaction is a common cause of failure. For example, modeling has shown that minimum stir speeds of over 1500 rpm may be needed in certain lab reactors to fully suspend the catalyst.[2]
-
Stereoselectivity: The goal is to produce the cis-diol, as this isomer is required for the subsequent intramolecular cyclization to form the bicyclic system. The Raney nickel-mediated reduction of 5-HMF favorably affords the desired cis-isomer.[3][4] If you suspect a mixture of isomers, 13C NMR can be used for confirmation.[2]
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh, reputable source of Raney nickel.
-
Optimize Stirring: Ensure vigorous stirring to maintain a uniform suspension of the catalyst. If scaling up, re-evaluate the mixing efficiency of your reactor.
-
Reaction Conditions: Standard conditions involve hydrogen pressure and moderate temperatures. Ensure your system is leak-free and maintaining the target pressure.
Step 2: Conversion to Ditosylate
Q3: The tosylation reaction is messy, with multiple spots on TLC, and isolation of the pure ditosylate is difficult.
Causality & Solution: Tosylation converts the hydroxyl groups into good leaving groups (tosylates) for the subsequent nucleophilic substitution. The reaction's success hinges on reagent purity and temperature control.
-
Reagent Purity: The tosyl chloride (TsCl) should be pure and dry. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction and can complicate workup.
-
Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) in the presence of a base like pyridine. This is to control the exotherm and prevent side reactions, such as the formation of undesired elimination products or intermolecular ethers.
-
Stoichiometry: Ensure at least two equivalents of TsCl and base are used to drive the reaction to completion for both hydroxyl groups.
Troubleshooting Steps:
-
Use Fresh Reagents: Use freshly opened or purified tosyl chloride and a dry, high-quality base (e.g., pyridine).
-
Maintain Low Temperature: Add the TsCl slowly to the solution of the diol in pyridine while maintaining a low temperature with an ice bath.
-
Aqueous Workup: A careful aqueous workup is critical to remove excess pyridine and pyridinium hydrochloride salts, simplifying the purification of the ditosylate product.
Step 3: Cyclization with Benzylamine
Q4: The yield of the N-benzyl bicyclic core is lower than expected.
Causality & Solution: This step is an intramolecular double SN2 reaction where benzylamine first displaces one tosylate group, and the resulting secondary amine then displaces the second tosylate to form the bicyclic ring system.
-
Reaction Rate: The intramolecular cyclization is generally favored, but it can be slow. The reaction may require elevated temperatures and sufficient reaction time to go to completion.
-
Purity of Starting Material: The purity of the ditosylate is crucial. Any remaining mono-tosylated intermediate from the previous step will not be able to cyclize, thus reducing the yield.
Troubleshooting Steps:
-
Ensure Ditosylate Purity: Use purified ditosylate from the previous step for the best results.
-
Optimize Reaction Conditions: Experiment with reaction time and temperature. The reaction may need to be refluxed for several hours.
-
Solvent Choice: A polar aprotic solvent is typically suitable for this type of nucleophilic substitution.
Step 4: Hydrogenolysis (N-Debenzylation)
Q5: My final product is contaminated with a significant impurity after the hydrogenolysis step. The reaction seems to stall.
Causality & Solution: This is the most critical and commonly encountered issue, especially during scale-up.[3][4] The hydrogenolysis removes the N-benzyl protecting group using a catalyst (typically Pearlman's catalyst, Pd(OH)₂/C) under a hydrogen atmosphere.
-
The Acetonitrile Impurity Problem: A specific impurity has been identified as a major problem during scale-up. This impurity arises from residual acetonitrile (CH₃CN) carried over from previous steps if it was used as a solvent. Acetonitrile can interfere with the catalytic hydrogenation.[2][3][4]
-
Catalyst Poisoning/Deactivation: Besides the specific acetonitrile issue, other impurities can poison the palladium catalyst. Ensure all glassware is scrupulously clean and that the N-benzyl intermediate is pure.
-
Hydrogen Delivery: Inefficient hydrogen delivery to the catalyst surface, often due to poor agitation or leaks in the system, can cause the reaction to stall.
Troubleshooting Decision Tree: Hydrogenolysis Step
Caption: Troubleshooting logic for the critical hydrogenolysis step.
Authoritative Recommendation: It is highly recommended to perform a solvent exchange to ethanol and continue until acetonitrile is no longer detectable by GC before proceeding with the hydrogenolysis.[2] Furthermore, all processing equipment that has come into contact with acetonitrile should be conditioned with ethanol before use in this step.[4]
Detailed Experimental Protocol (4-Step 5-HMF Route)
This protocol is a synthesized representation of methodologies described in the literature and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.
Step 1: Synthesis of cis-2,5-bis(hydroxymethyl)tetrahydrofuran
-
In a suitable hydrogenation reactor, charge 5-hydroxymethylfurfural (1.0 eq).
-
Add a suitable solvent (e.g., methanol).
-
Add Raney nickel catalyst (a slurry in water, amount may vary).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture (e.g., 50-70 °C) with vigorous stirring.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction, vent the hydrogen, and filter the catalyst carefully (Caution: Raney nickel can be pyrophoric).
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used directly or purified further.
Step 2: Synthesis of the Ditosylate Intermediate
-
Dissolve the diol (1.0 eq) in pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (≥2.0 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for several hours until completion (monitor by TLC).
-
Perform an aqueous workup, typically by pouring the reaction mixture into ice water and extracting with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude ditosylate. Purify by crystallization or chromatography if necessary.
Step 3: Synthesis of N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
-
Dissolve the ditosylate (1.0 eq) in a suitable solvent (e.g., acetonitrile or toluene).
-
Add benzylamine (≥1.0 eq).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture and perform a suitable workup to remove excess benzylamine and salts.
-
Purify the crude product by column chromatography to obtain the pure N-benzyl bicyclic core.
Step 4: Synthesis of this compound
-
Dissolve the N-benzyl intermediate (1.0 eq) in ethanol. CRITICAL: Ensure this ethanol solution is completely free of acetonitrile.[2][4]
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Stir vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor for the disappearance of the starting material.
-
Once complete, vent the hydrogen and filter the catalyst through a pad of Celite.
-
To the filtrate, add a solution of HCl in a suitable solvent (e.g., HCl in 2-propanol or diethyl ether) to precipitate the hydrochloride salt.
-
The final product can be isolated by filtration and crystallized from a solvent system like 2-propanol/heptane to yield pure this compound.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 5. This compound | 904316-92-3 | Benchchem [benchchem.com]
Technical Support Center: Purification of 3-oxa-8-azabicyclo[3.2.1]octane Hydrochloride
Welcome to the technical support guide for the purification of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 904316-92-3). This bicyclic heterocyclic compound is a valuable building block in medicinal chemistry, particularly for developing monoamine reuptake inhibitors for neurological disorders.[1] Its purification, however, presents unique challenges due to its high polarity, hygroscopic nature, and the basicity of the nitrogen atom.
This guide is structured to provide immediate answers to common problems through our FAQs and then offer deeper, step-by-step solutions in our troubleshooting and protocol sections.
Frequently Asked Questions (FAQs)
Q1: My crude this compound won't crystallize from any single solvent I've tried. What should I do?
This is a common issue. Due to its high polarity, the compound is often too soluble in polar solvents (like methanol or water) and completely insoluble in nonpolar solvents (like hexanes). The solution is typically to use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a hot polar solvent in which it is soluble (e.g., isopropanol, ethanol, or methanol) and then slowly add a nonpolar anti-solvent (e.g., diethyl ether, ethyl acetate, or heptane) until persistent cloudiness is observed. Re-heat gently to clarify and then allow it to cool slowly.
Q2: I'm seeing significant streaking and poor separation when I try to run a flash column on silica gel. Is this compound just not suitable for chromatography?
This is expected behavior for a basic amine salt on standard silica gel.[2][3] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape (tailing) and often irreversible adsorption.[4] You should not use standard silica with a neutral mobile phase. Instead, consider one of the following:
-
Mobile Phase Modification: Add a competing base like 0.5-2% triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., Dichloromethane/Methanol).[2][3][4]
-
Alternative Stationary Phase: Use a less acidic or basic stationary phase, such as basic alumina or, preferably, an amine-functionalized silica column.[2][4][5]
Q3: My purified compound is a sticky solid or an oil instead of a crystalline powder. What went wrong?
This "oiling out" phenomenon occurs when the compound comes out of solution at a temperature above its melting point or when high levels of impurities disrupt crystal lattice formation.[6] To resolve this, re-heat the mixture to redissolve the oil, add a small amount of additional "good" solvent to reduce the supersaturation, and ensure a very slow cooling rate.[6] If the problem persists, the impurity level may be too high, requiring a preliminary purification step like an acid-base extraction or chromatography.
Q4: What are the most likely impurities I should be trying to remove?
The impurities depend heavily on the synthetic route. A common synthesis involves the cyclization of a precursor followed by deprotection and salt formation.[1][7] Potential impurities include:
-
Unreacted starting materials or intermediates.
-
Byproducts from a deprotection step (e.g., if N-benzyl deprotection is used, you may have toluene or other byproducts from hydrogenolysis).[7]
-
Residual solvents from the synthesis or workup (e.g., acetonitrile, ethanol).[7]
-
Inorganic salts from workup steps.
Purification Strategy Workflow
This workflow provides a decision-making framework for selecting the appropriate purification strategy based on the initial purity of your crude material.
Caption: Purification method selection workflow.
Troubleshooting Guides
Issue 1: Recrystallization Failures
Q: I've tried a solvent/anti-solvent system, but the compound precipitates as a fine, amorphous powder or fails to crystallize at all. What are the next steps?
This indicates that the crystallization kinetics are too fast or that nucleation is inhibited.
Causality: Rapid precipitation traps impurities and solvent, leading to poor crystal form. A complete failure to crystallize, even with sufficient anti-solvent, suggests either the solution is not sufficiently supersaturated or impurities are actively inhibiting crystal lattice formation.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for recrystallization.
Issue 2: Column Chromatography Problems
Q: I've added triethylamine (TEA) to my mobile phase, but I'm still getting broad peaks on my silica column. How can I optimize this?
While adding TEA is a good first step, optimization is often necessary.[3]
Causality: The amount of TEA may be insufficient to fully passivate the active sites on the silica gel. Alternatively, the polarity of the mobile phase may not be optimal for separating your target compound from impurities.
Optimization Strategies:
-
Increase TEA Concentration: Incrementally increase the TEA concentration from 1% to 2% (v/v). This can further mask the acidic silanols.
-
Pre-treat the Silica: Before loading your sample, flush the packed column with your initial mobile phase containing TEA for at least 5-10 column volumes. This ensures the stationary phase is fully equilibrated.[3]
-
Switch to Amine-Functionalized Silica: This is the most robust solution. These columns have an amine-based stationary phase that creates a more inert surface for basic analytes, resulting in significantly improved peak shape and reproducibility.[2][4][5]
-
Consider Reversed-Phase: For highly polar amine salts, reversed-phase chromatography can be effective. Using a C18 column with an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA or ammonium hydroxide) will neutralize the amine, increasing its retention and allowing for separation.[2][4]
| Method | Pros | Cons | Typical Mobile Phase |
| Normal Phase Silica + TEA | Uses common, inexpensive silica. | Peak shape can still be poor; TEA can be difficult to remove. | DCM/MeOH + 1-2% TEA |
| Amine-Functionalized Silica | Excellent peak shape; high reproducibility. | More expensive than standard silica. | Hexane/Ethyl Acetate or DCM/MeOH |
| Basic Alumina | Good for strongly basic compounds. | Lower resolution than silica; can be chemically reactive. | DCM/MeOH |
| Reversed-Phase (High pH) | Effective for polar salts; volatile mobile phases are easy to remove. | Requires a pH-stable column; may not separate all impurities. | Water/Acetonitrile + 0.1% TEA |
Experimental Protocols
Protocol 1: Recrystallization via Solvent/Anti-Solvent Method
This protocol is ideal for material that is >90% pure and requires a final "polishing" step.
-
Solvent Selection: Choose a solvent in which the compound is readily soluble when hot but poorly soluble when cold (e.g., Isopropanol (IPA), Ethanol). Choose an anti-solvent in which the compound is insoluble (e.g., Diethyl Ether, Heptane, Ethyl Acetate).[7]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot IPA required to fully dissolve the solid. (e.g., start with 5 mL and add dropwise).
-
Addition of Anti-Solvent: While the solution is still hot and stirring, add Diethyl Ether dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of hot IPA to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for 1-2 hours.[8]
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (Diethyl Ether) to remove any residual soluble impurities.[8]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Amine-Functionalized Silica Gel Chromatography
This is the recommended method for purifying crude material with significant impurities, especially other basic compounds.
-
Column & Solvent Preparation:
-
Select an appropriate size pre-packed amine-functionalized silica cartridge or pack a glass column with amine-silica gel as a slurry in the initial mobile phase.
-
Prepare the mobile phase. A typical gradient might be from 100% Dichloromethane (DCM) to 95:5 DCM/Methanol.
-
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the mobile phase or DCM. If solubility is low, add a few drops of methanol. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading).
-
Column Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (100% DCM).[5]
-
Loading and Elution: Load the sample onto the column. Begin elution with 100% DCM and gradually increase the percentage of methanol to elute the compound. The hydrochloride salt is very polar and will likely require a significant percentage of methanol to elute.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Compound Characterization
After purification, it is essential to verify the identity and purity of this compound.
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum should show characteristic peaks for the bicyclic core protons. The integration should be consistent with the structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base. Expect to see the [M+H]⁺ ion corresponding to the free amine (C₆H₁₁NO, MW: 113.16).
-
Melting Point: A sharp melting point range is a good indicator of purity. Literature values should be consulted, though they can vary.
-
LC-MS: Ideal for assessing purity. A single sharp peak in the chromatogram (UV trace) with the correct mass in the mass spectrometer indicates high purity.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride - Stability and Degradation Pathways
Welcome to the comprehensive technical support guide for 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical guidance for troubleshooting potential degradation-related issues during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation of its integrity, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[2][3] Some suppliers also suggest refrigerated storage at 2-8°C.[4][5]
2. Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, saturated heterocyclic compounds can be susceptible to degradation upon exposure to UV light. It is, therefore, prudent to handle the compound in a laboratory with minimized UV light exposure and to store it in light-resistant containers. Photolytic degradation, if it occurs, is likely to proceed via radical mechanisms.
3. What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4] Contact with these substances can lead to rapid degradation of the compound.
4. What is the expected solubility of this compound?
As a hydrochloride salt, this compound is expected to have moderate solubility in water.[1] Its solubility in organic solvents will vary, and it is advisable to perform solubility tests in your specific solvent system before preparing stock solutions.
5. What are the primary safety concerns when handling this compound?
This compound may cause skin and serious eye irritation.[1] It is also classified as harmful if swallowed or inhaled, and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[1]
II. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and for identifying impurities. The primary sites of reactivity are the tertiary amine, the ether linkage, and the bicyclic ring system itself.
A. Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the ether linkage can undergo cleavage.[7][8] This would likely result in the opening of the oxabicyclo ring to form a piperidine derivative with a hydroxyl and a haloalkyl group.
-
Base-Catalyzed Degradation: While the ether linkage is generally stable to bases, strong basic conditions could potentially lead to elimination reactions or other rearrangements, although this is less common for saturated ethers. The primary concern with strong bases would be the neutralization of the hydrochloride salt to the free base, which may have different stability and solubility profiles.
B. Oxidative Degradation
The presence of both a tertiary amine and an ether linkage makes the molecule susceptible to oxidation.[1]
-
N-Oxidation: The tertiary amine is a primary target for oxidation, leading to the formation of the corresponding N-oxide.[9][10] This is a common metabolic pathway for tertiary amines and can be induced by common laboratory oxidants.
-
Ether Oxidation: The carbon atoms adjacent to the ether oxygen can be susceptible to oxidation, potentially leading to ring opening or the formation of lactones or other oxidized species.
C. Photolytic Degradation
Exposure to high-energy UV light could induce homolytic cleavage of C-N, C-O, or C-C bonds, initiating a cascade of radical reactions. The specific products would be highly dependent on the reaction conditions, including the presence of oxygen and the solvent.
D. Thermal Degradation
As an amine hydrochloride salt, thermal stress can lead to the dissociation into the free amine and hydrogen chloride gas.[11] At higher temperatures, further decomposition of the bicyclic structure may occur.[12][13][14]
Diagram of Inferred Degradation Pathways
Caption: Inferred degradation pathways for this compound.
III. Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Observed Issue | Potential Cause(s) | Troubleshooting & Resolution | Preventive Measures |
| Appearance of new, more polar peaks in HPLC analysis of an acidic formulation. | Acid-catalyzed hydrolysis leading to ring-opening of the ether. | - Confirm Identity: Use LC-MS to determine the mass of the new peak. A mass increase corresponding to the addition of H₂O would support hydrolysis. 2D NMR (COSY, HSQC) can confirm the structure of the degradant. - Adjust pH: If possible, increase the pH of the formulation to be closer to neutral. - Reduce Temperature: Perform experiments at a lower temperature to slow the rate of hydrolysis. | - Perform formulation studies to determine the optimal pH for stability. - Avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures. |
| Loss of parent compound and appearance of a new peak with a mass increase of 16 Da in LC-MS. | Oxidation of the tertiary amine to the N-oxide. | - Confirm Identity: The mass increase of 16 Da is characteristic of N-oxide formation. Tandem MS (MS/MS) can help confirm the structure. - Deoxygenate Solvents: Purge solvents with an inert gas (argon or nitrogen) before use. - Add Antioxidants: If compatible with the experiment, consider adding a small amount of an antioxidant. | - Store the compound and solutions under an inert atmosphere. - Avoid sources of radicals and strong oxidizing agents. |
| Inconsistent results and appearance of multiple unknown peaks in experiments conducted over several days. | Photodegradation from ambient laboratory light. | - Analyze a freshly prepared sample: Compare the chromatogram of a newly prepared sample to the aged one to confirm degradation. - Protect from Light: Repeat the experiment using amber vials or by wrapping the reaction vessel in aluminum foil. | - Routinely use light-protecting containers for solutions of the compound. - Minimize exposure of the solid compound and its solutions to direct light. |
| Pressure buildup in a sealed reaction vessel upon heating. | Thermal decomposition of the hydrochloride salt, releasing HCl gas. | - Ventilation: Ensure the reaction is performed in a well-ventilated fume hood. - Use a reflux condenser: If the reaction is in a solvent, a reflux condenser can help manage pressure. - Lower Temperature: If the reaction chemistry allows, reduce the reaction temperature. | - Avoid excessive heating of the solid compound or concentrated solutions in sealed containers. - Consult thermal analysis data (TGA/DSC) if available to understand the decomposition temperature. |
IV. Experimental Protocols
A. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions (perform each in parallel with a control sample protected from the stress condition):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. For solid-state thermal stress, place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (see below).
B. Recommended Analytical Method: HPLC-UV/MS
-
Column: A C18 column with good aqueous stability is recommended for separating the polar parent compound and its potential degradants.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient would be to start with a low percentage of B (e.g., 5%) and gradually increase to elute less polar degradants.
-
Detection:
-
UV detection at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.
-
Mass spectrometry (MS) is highly recommended for peak identification and confirmation of degradation products. Electrospray ionization in positive mode (ESI+) should be effective for this compound.
-
Workflow for a Stability Study
Caption: Experimental workflow for a forced degradation study.
V. Summary of Potential Degradants and Analytical Techniques
| Potential Degradant | Inferred Structure | Mass Change (from parent) | Recommended Analytical Technique(s) |
| N-Oxide | Parent + Oxygen on Nitrogen | +16 Da | HPLC-MS, NMR |
| Hydrolysis Product | Ring-opened diol/haloalcohol | +18 Da | HPLC-MS, NMR |
| Dehydrogenated Product | Parent - 2 Hydrogens | -2 Da | HPLC-MS, GC-MS |
| Ring-Cleavage Fragments | Various smaller molecules | Varies | GC-MS, LC-MS |
This technical support guide provides a foundational understanding of the stability and potential degradation of this compound. For critical applications, it is imperative to perform comprehensive, in-house stability studies to confirm these pathways and identify any unique degradants that may form under your specific experimental conditions.
VI. References
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. --INVALID-LINK--
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride. Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from --INVALID-LINK--
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from --INVALID-LINK--
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. --INVALID-LINK--
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Amine oxide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from --INVALID-LINK--
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from --INVALID-LINK--
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from --INVALID-LINK--
-
ACS Publications. (2012). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Photooxidation of aliphatic amines under simulated atmospheric conditions: formation of nitrosamines, nitramines, amides, and photochemical oxidant. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from --INVALID-LINK--
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from --INVALID-LINK--
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from --INVALID-LINK--
-
ASCEND. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from --INVALID-LINK--
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from --INVALID-LINK--
-
Springer Nature Experiments. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from --INVALID-LINK--
-
eScholarship. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Retrieved from --INVALID-LINK--
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 3. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine oxide - Wikipedia [en.wikipedia.org]
- 11. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 12. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
Identifying common byproducts in 3-oxa-8-azabicyclo[3.2.1]octane HCl synthesis
Technical Support Center: Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane HCl
Welcome to the technical support guide for the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride. This valuable bicyclic heterocyclic compound serves as a critical building block in pharmaceutical research and organic synthesis.[1][2] Its rigid scaffold is a key feature in the development of novel therapeutic agents, particularly those targeting neurological disorders.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the root causes of common byproduct formation and provide validated protocols to mitigate these issues, ensuring higher yield and purity for your target compound.
Troubleshooting & FAQs: Byproduct Identification and Mitigation
This section addresses the most common challenges and unexpected observations during the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane HCl, with a focus on practical, actionable solutions.
FAQ 1: I'm observing a persistent impurity with a mass of +28 amu in my final product after debenzylation. What is it and how do I prevent it?
Answer:
This is a frequently encountered issue, and the impurity is almost certainly the N-ethylated derivative of your target compound, N-ethyl-3-oxa-8-azabicyclo[3.2.1]octane . This byproduct arises during the final catalytic hydrogenolysis step if residual acetonitrile (MeCN) is present from a previous step or equipment cleaning.[3][4]
Causality and Mechanism: During the hydrogenolysis with a catalyst like Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere, residual acetonitrile is reduced to ethylamine. This newly formed, reactive primary amine then competes with your debenzylated secondary amine intermediate, leading to N-alkylation and the formation of the undesired tertiary amine byproduct.
Caption: Competing reactions during hydrogenolysis in the presence of acetonitrile.
Prevention Protocol: Rigorous Solvent Exchange
The key to preventing this byproduct is the complete removal of acetonitrile before the hydrogenolysis step. A simple evaporation is often insufficient.
-
Initial Concentration: After the preceding reaction (e.g., cyclization in MeCN), concentrate the reaction mixture in vacuo to remove the bulk of the solvent.
-
Solvent Swapping: Add a high-boiling point solvent in which your intermediate is soluble but which is compatible with hydrogenolysis (e.g., ethanol or methanol). We recommend ethanol.
-
Repeated Evaporation: Concentrate the mixture again. This process azeotropically removes trace acetonitrile. Repeat this solvent swap 2-3 times.
-
Analytical Verification: Before proceeding, take an aliquot of your intermediate solution in ethanol and analyze it for acetonitrile content via Gas Chromatography (GC). The acetonitrile peak should be below the limit of detection.
-
Equipment Conditioning: Ensure that all glassware and equipment used for the hydrogenolysis step are thoroughly cleaned and have not been in recent contact with acetonitrile. As a best practice, rinse all equipment with ethanol before use.[3][4]
FAQ 2: My NMR spectrum is complex, suggesting a mixture of diastereomers. Where is this stereochemical impurity coming from?
Answer:
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has two bridgehead stereocenters, (1R,5S) or (1S,5R).[5] The most common source of diastereomeric impurities originates from the synthesis of the key precursor, cis-2,5-bis(hydroxymethyl)tetrahydrofuran .
Causality and Mechanism: Many synthetic routes begin with the reduction of 5-hydroxymethyl-2-furfuraldehyde.[3][6] The catalytic hydrogenation of the furan ring is not perfectly stereoselective and typically yields a mixture of cis and trans isomers of 2,5-bis(hydroxymethyl)tetrahydrofuran. While the cis isomer is usually predominant, the trans isomer can be carried through the subsequent steps.[3]
When the trans-diol is converted to a ditosylate and cyclized with an amine (like benzylamine), it cannot form the strained bicyclo[3.2.1] system correctly, leading to alternative cyclization products, oligomers, or remaining as an unreacted impurity, complicating purification. The desired bicyclic product can only form from the cis-diol.
Caption: Divergent pathways from cis- and trans-diol precursors.
Mitigation Strategy: Purification of the Diol Intermediate
It is highly recommended to purify the 2,5-bis(hydroxymethyl)tetrahydrofuran intermediate after the reduction step to remove the trans isomer.
-
Method: Flash column chromatography on silica gel is an effective method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be used to separate the more polar cis isomer from the less polar trans isomer.
-
In-Process Control: Monitor the separation using Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄) to visualize the alcohols. The two isomers should have distinct Rf values.
Typical Yields and Purity Data
| Step | Parameter | Typical Result (Unpurified) | Recommended Target (Purified) |
| Diol Synthesis | cis:trans Ratio | ~85:15 to 95:5 | >99:1 |
| Cyclization | Yield of Bicyclic Core | 50-70% (with difficult purification) | >85% (with clean reaction profile) |
| Final Product | Purity by NMR/LC-MS | 80-90% (with isomeric impurities) | >98% |
FAQ 3: The intramolecular cyclization step is low-yielding, and I primarily isolate intermolecular byproducts. How can I favor the desired cyclization?
Answer:
This is a classic problem of competing intramolecular versus intermolecular reactions. The formation of the bicyclic system is an intramolecular SN2 reaction. To favor this pathway over the intermolecular reaction that leads to dimers and polymers, the principle of high dilution is critical.
Causality and Mechanism: Intramolecular reactions are kinetically first-order, meaning their rate depends only on the concentration of the single precursor molecule. Intermolecular reactions are second-order; their rate depends on the concentration of two different molecules colliding. By significantly lowering the concentration, you disproportionately slow down the second-order intermolecular pathway while having a lesser effect on the first-order intramolecular cyclization.
Experimental Protocol for High-Dilution Cyclization
This protocol assumes the use of the cis-2,5-bis(tosyloxymethyl)tetrahydrofuran intermediate.
-
Setup: In a large, multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps, add the bulk of the solvent (e.g., Acetonitrile or DMF) and the base (e.g., finely ground K₂CO₃ or Cs₂CO₃, ~3-5 equivalents). Heat the solvent to reflux.
-
Prepare Solutions:
-
Syringe Pump 1: Dissolve the ditosylate intermediate in a significant volume of the reaction solvent.
-
Syringe Pump 2: Dissolve the amine (e.g., benzylamine, 1.1 equivalents) in a separate, equal volume of the reaction solvent.
-
-
Slow Addition: Program the syringe pumps to add both solutions simultaneously but very slowly into the refluxing solvent/base mixture over a period of 8-12 hours. This maintains an extremely low instantaneous concentration of the reactants.
-
Reaction Completion: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours to ensure full conversion.
-
Workup: Cool the reaction, filter off the inorganic base, and proceed with standard aqueous workup and extraction.
Caption: Workflow for high-dilution intramolecular cyclization.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 4. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [ouci.dntb.gov.ua]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-oxa-8-azabicyclo[3.2.1]octane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and derivatization of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. This bicyclic heterocycle is a valuable building block in medicinal chemistry, often serving as a rigid core for molecules targeting the central nervous system.[1][2] Its successful synthesis, however, requires careful control over reaction parameters. This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format for researchers, chemists, and drug development professionals.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Core Synthesis and Cyclization
Question 1: My initial cyclization to form the N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane core is low-yielding. What are the most critical parameters to investigate?
Answer: Low yield in the key cyclization step, typically from a di-activated precursor like cis-2,5-bis(hydroxymethyl)tetrahydrofuran ditosylate and benzylamine, is a frequent challenge.[3][4] The issue often stems from three areas: the quality of the starting tosylate, insufficient reaction temperature, or competing elimination reactions.
-
Causality: The reaction is a tandem SN2 cyclization. For the reaction to proceed efficiently, the amine must displace the first tosylate group, and the resulting secondary amine must then displace the second tosylate intramolecularly. If the starting diol is not predominantly the cis isomer, the geometry for the second ring-closing step is unfavorable, leading to polymerization or fragmentation instead of cyclization.[3][4] Furthermore, tosylates are good leaving groups, and at elevated temperatures with a strong base, E2 elimination can compete with the desired SN2 substitution.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield cyclization.
-
Protocol Insight: The conversion of the diol to the ditosylate is a critical preceding step. Ensure this reaction goes to completion and the product is thoroughly purified. Any remaining diol will not react, and the mono-tosylate will lead to undesired side products. The cyclization itself often requires heating to proceed at a reasonable rate; however, overly aggressive heating can favor elimination. A carefully controlled temperature ramp while monitoring reaction progress is key.
Question 2: The final hydrogenolysis step to remove the N-benzyl protecting group is sluggish and gives multiple byproducts. What is causing this and how can I fix it?
Answer: This is one of the most common and critical pitfalls, particularly in scale-up operations for the synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride salt.[4] The problem is almost always traced back to residual solvent from a previous step, specifically acetonitrile, which acts as a catalyst poison.[4][5]
-
Causality & Mechanism: Palladium catalysts, such as Pearlman's catalyst (Pd(OH)₂/C), are highly effective for hydrogenolysis but are sensitive to poisoning.[3] Acetonitrile coordinates strongly to the palladium surface, blocking active sites required for hydrogen activation and substrate binding. This not only slows the reaction but can lead to side reactions, such as N-ethylation of the product amine if the catalyst retains some activity.
-
Preventative Protocol: The solution is a rigorous solvent exchange before the hydrogenolysis step.
-
Concentrate: After the previous step, concentrate the reaction mixture containing the N-benzyl intermediate in vacuo to remove the bulk of the previous solvent.
-
Ethanol Flush: Add a significant volume of ethanol (the recommended solvent for hydrogenolysis) and re-concentrate. Repeat this "flushing" process 2-3 times.[5]
-
In-Process Control (IPC): Before proceeding, take an aliquot of the ethanol solution and analyze it by Gas Chromatography (GC) to confirm that the acetonitrile content is below a strict, pre-determined limit (e.g., <0.1%).[4][5]
-
Equipment Conditioning: Ensure that all processing equipment and vessels used for the hydrogenolysis are conditioned with ethanol to remove any adsorbed acetonitrile from prior use.[4][5]
-
-
Data Summary: Impact of Acetonitrile
Parameter Condition Expected Outcome Reaction Time No detectable MeCN 4-8 hours to completion > 0.5% MeCN > 24 hours, often incomplete Product Purity No detectable MeCN Clean conversion to desired amine > 0.5% MeCN Mixture of starting material, product, and N-ethylated byproduct Catalyst Activity No detectable MeCN Catalyst can be filtered and potentially reused | | > 0.5% MeCN | Catalyst is irreversibly poisoned |
Section 2: Derivatization and Stereochemistry
Question 3: My Stille cross-coupling reaction to add an aryl group to the bicyclic core results in a complex mixture and difficult purification. How can I optimize this?
Answer: While Stille couplings can be effective for creating C-C bonds on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, they are prone to issues related to tin byproducts and catalyst degradation, sometimes making Suzuki coupling a more attractive, albeit challenging, alternative.[6]
-
Causality: The primary challenge in Stille couplings is the removal of stoichiometric organotin byproducts (e.g., tributyltin chloride). These are often toxic and can co-elute with the desired product during chromatography. In some cases, Suzuki coupling conditions can also lead to complex mixtures if the boronic acid is unstable or if side reactions occur.[6]
-
Optimization Strategies:
Strategy Parameter to Adjust Rationale & Key Insight Catalyst System Ligand Choice For Stille couplings, using tri-2-furylphosphine can sometimes improve reaction rates and yields compared to standard triphenylphosphine.[6] Solvent Polarity and Temperature Reactions can be run in NMP at room temperature or refluxing dioxane.[6] The choice depends on substrate stability and solubility. NMP often provides better solubility for polar substrates. Workup Procedure Tin Removal A critical step is to quench the reaction mixture with a 10% aqueous potassium fluoride (KF) solution.[6] This converts soluble tin halides into insoluble tributyltin fluoride, which can be removed by filtration through celite before extraction. Alternative Coupling Switch to Suzuki If Stille coupling remains problematic, consider a Suzuki reaction. While potentially "messy" as noted in some literature, careful selection of base (e.g., Cs₂CO₃, K₃PO₄) and catalyst system (e.g., Pd(dppf)Cl₂) can provide a tin-free route. -
Experimental Workflow for Improved Stille Coupling:
Caption: Optimized workflow for Stille coupling and purification.
Question 4: I am performing a reduction on a substituted 3-oxa-8-azabicyclo[3.2.1]octane and getting a mixture of diastereomers. How can I control the stereochemical outcome?
Answer: Controlling stereochemistry is a paramount challenge with this rigid bicyclic system. The facial selectivity of reductions is highly dependent on steric hindrance and the potential for chelation control by neighboring functional groups.
-
Causality: The bicyclic ring system is not planar. A reducing agent will typically approach the reactive center (e.g., a ketone or an enone) from the less sterically hindered face. The presence of substituents on the ring can direct the approach of the hydride reagent, leading to the preferential formation of one diastereomer. For example, samarium iodide reduction of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters has been shown to produce mixtures of diastereomers, with the product distribution being complex and substrate-dependent.[6]
-
Strategies for Stereocontrol:
-
Bulky Reducing Agents: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are very sterically demanding and will selectively attack from the most accessible face, often leading to high diastereoselectivity. This is in contrast to less bulky reagents like sodium borohydride (NaBH₄), which may show lower selectivity.
-
Chelation Control: If there is a nearby hydroxyl or carbonyl group, using a reducing agent with a chelating metal (e.g., zinc borohydride, Zn(BH₄)₂) can lock the conformation of the substrate. The hydride is then delivered internally in a directed fashion, leading to a single major diastereomer.
-
Catalytic Asymmetric Hydrogenation: For the reduction of double bonds within the scaffold, using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can induce high enantioselectivity. This is a powerful strategy for setting stereocenters early in the synthesis.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can effectively block one face of the molecule, directing subsequent reactions to the opposite face. The auxiliary can be removed later in the synthesis.[1]
-
Appendix: Detailed Protocol
Synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde
This protocol is a synthesis of information from established literature procedures.[3][4]
Step 1: Reduction to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
-
Charge a suitable reactor with 5-hydroxymethyl-2-furfuraldehyde and a solvent such as methanol.
-
Add Raney Nickel catalyst (typically 5-10 wt%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction to 40-60 °C and stir vigorously to ensure catalyst suspension.
-
Monitor the reaction by GC or ¹H NMR until starting material is consumed. The reaction typically affords a predominantly cis configuration.
-
Filter off the catalyst and concentrate the solvent in vacuo to yield the crude diol.
Step 2: Di-tosylation
-
Dissolve the crude diol in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (at least 2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC/LCMS).
-
Perform an aqueous workup to remove excess reagents and purify the ditosylate by recrystallization or chromatography.
Step 3: Cyclization with Benzylamine
-
Combine the purified ditosylate, benzylamine (1.1 eq), and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.5 eq) in a high-boiling solvent such as acetonitrile or DMF.
-
Heat the mixture to reflux (80-100 °C) and stir overnight.
-
Cool the reaction, filter off the inorganic salts, and concentrate the solvent.
-
Purify the resulting N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane by column chromatography.
Step 4: Hydrogenolysis and Salt Formation (Critical Step)
-
Dissolve the purified N-benzyl intermediate in ethanol. CRITICAL: Ensure this ethanol solution is free of acetonitrile from the previous step by performing solvent swaps and GC analysis as described in Question 2.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).
-
Pressurize the vessel with hydrogen (e.g., 50 psi).
-
Stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., heptane), and dry in vacuo.
References
- 1. This compound | 904316-92-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 5. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [ouci.dntb.gov.ua]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-oxa-8-azabicyclo[3.2.1]octane Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride. This valuable bicyclic scaffold is a key intermediate in the development of various therapeutic agents.[1] Scaling up its synthesis from the lab to pilot plant, however, presents unique challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-tested insights.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or Inconsistent Yields in the Dieckmann Condensation Step.
Question: My Dieckmann condensation to form the bicyclic β-keto ester intermediate is giving poor yields and is not reproducible on a larger scale. What are the critical parameters to control?
Answer: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions, especially when scaled.[2][3] The primary challenges are ensuring completely anhydrous conditions and selecting the appropriate base.
Possible Causes & Solutions:
-
Insufficiently Anhydrous Conditions: Moisture will react with and neutralize the strong base required for the condensation, effectively halting the reaction.
-
Solution: Rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. If using solvents from a bottle, ensure they are freshly opened or have been stored over molecular sieves. For scale-up, consider azeotropic distillation to remove trace water from the reaction mixture before adding the base.
-
-
Suboptimal Base Selection and Handling: The choice of base is critical. Sodium hydride (NaH) is often preferred for its high reactivity and insolubility, which can drive the reaction to completion.[4] However, its use on a large scale requires stringent safety protocols.[5]
-
Solution:
-
Base Selection: Sodium hydride (NaH, 60% dispersion in mineral oil) is generally more effective than sodium ethoxide for this transformation as it forms a non-nucleophilic, strong base that irreversibly deprotonates the ester.[4][5]
-
Dispersion Washing: Before use, the mineral oil from the NaH dispersion should be washed away with a dry, inert solvent like hexane or heptane under an inert atmosphere.[6] This increases the surface area and reactivity of the NaH.
-
Controlled Addition: On a larger scale, add the diester solution slowly to a suspension of the washed NaH in the reaction solvent (e.g., anhydrous THF or Toluene).[5] This allows for better control of the initial exotherm and hydrogen gas evolution. Monitor the off-gas with a bubbler or gas flow meter.[4]
-
-
-
Reaction Temperature: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.
-
Solution: Maintain a consistent reaction temperature (e.g., refluxing THF or Toluene). Inconsistent heating on a larger scale can lead to side reactions or incomplete conversion. Use a jacketed reactor with a thermal fluid for uniform temperature control.
-
Problem 2: Incomplete Reduction of the β-Keto Ester Intermediate.
Question: I am struggling to achieve complete reduction of the β-keto ester to the corresponding amino alcohol. What are the best practices for this step at scale?
Answer: The reduction of the keto-ester is a critical step that forms the core alcohol functionality. The primary challenge is the safe and efficient use of powerful reducing agents like Lithium Aluminum Hydride (LAH).
Possible Causes & Solutions:
-
Reagent Reactivity and Safety: LAH is a highly reactive and pyrophoric reagent. Mishandling, especially on a large scale, can lead to fires or explosions.[7][8]
-
Solution:
-
Strict Inert Atmosphere: Always handle LAH powder in a glovebox or under a robust stream of nitrogen or argon.[7]
-
Controlled Addition: For larger reactions, prepare a slurry of LAH in an anhydrous ether solvent (like THF) and add the β-keto ester solution to it slowly at a reduced temperature (e.g., 0°C).[7] This method, known as a reverse addition, helps control the exotherm.
-
Proper Quenching (Workup): The most hazardous part of an LAH reaction is the workup. The Fieser workup is a reliable and widely adopted method for safely quenching excess LAH.[9]
-
-
| Fieser Workup Protocol for 'x' grams of LAH | |
| Step 1 | Dilute the reaction mixture with an ether solvent and cool to 0°C. |
| Step 2 | Slowly and cautiously add 'x' mL of water. |
| Step 3 | Slowly add 'x' mL of 15% aqueous sodium hydroxide solution. |
| Step 4 | Slowly add '3x' mL of water. |
| Step 5 | Warm the mixture to room temperature and stir for at least 30 minutes. |
| Step 6 | Add anhydrous magnesium sulfate or sodium sulfate to aid in drying and filtration. |
| Step 7 | Filter the granular salts and wash thoroughly with the reaction solvent. |
| This procedure is designed to produce easily filterable granular aluminum salts.[9] |
Problem 3: Difficulty in Isolating the Final Product as a Crystalline Hydrochloride Salt.
Question: After the final deprotection/cyclization, my free amine is an oil. When I try to form the hydrochloride salt, I either get an oil, or the precipitation is incomplete. How can I improve the crystallization?
Answer: The formation and isolation of the hydrochloride salt is a purification step that leverages the basicity of the amine nitrogen.[10][11] The physical form of the salt (crystalline solid vs. oil) is highly dependent on the solvent system, the purity of the free base, and the method of HCl addition.
Possible Causes & Solutions:
-
Impure Free Base: The presence of impurities can inhibit crystallization, leading to the product "oiling out."
-
Incorrect Solvent System: The choice of solvent is critical for obtaining a crystalline salt. The ideal solvent should readily dissolve the free base but have low solubility for the hydrochloride salt.
-
Solution:
-
Dissolve the purified free base in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol).[14] Adding HCl gas directly is also an option but requires specialized equipment.[14]
-
If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of a previous batch can also be effective.
-
Sometimes, a combination of solvents is necessary. For instance, precipitating from an IPA/heptane mixture can improve crystallinity.[15]
-
-
-
Water Contamination: The presence of water can sometimes hinder crystallization.
-
Solution: Use anhydrous solvents for the salt formation. If aqueous HCl was used in the workup, ensure the organic layer containing the free base is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before proceeding.
-
Workflow & Troubleshooting Diagram
The following diagram outlines the general synthetic sequence and key troubleshooting checkpoints.
Caption: Synthetic workflow with key troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two most significant hazards are the use of Sodium Hydride (NaH) and Lithium Aluminum Hydride (LAH).
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[6] It is also a skin and respiratory irritant. All manipulations must be performed under an inert atmosphere, away from moisture.[16][17] Use appropriate PPE, including flame-retardant lab coats and dry gloves.[6][17]
-
Lithium Aluminum Hydride (LAH): Also reacts violently with water and can ignite upon contact with moist air.[7][8] The quenching process is highly exothermic and must be done slowly and with extreme caution in a well-ventilated fume hood.[7][9]
Q2: How can I monitor the progress of these reactions effectively? A2:
-
Dieckmann Condensation: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting diester. A simple workup of a small aliquot (quench with acid, extract with ethyl acetate) is needed before spotting on the TLC plate.
-
LAH Reduction: TLC is also effective here. Quench a small reaction aliquot carefully (e.g., with ethyl acetate and then water) before analysis to visualize the conversion of the ester to the more polar alcohol.
-
For large-scale runs, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification of starting material, intermediates, and products.[18]
Q3: My final product has a slight color. How can I obtain a pure white solid? A3: A slight coloration often indicates the presence of minor impurities. A recrystallization of the final hydrochloride salt can often resolve this. A good starting point for a solvent system would be hot isopropanol, followed by slow cooling. If the product is still colored, a charcoal treatment (activated carbon) of the solution before recrystallization can remove colored impurities.
Q4: Are there alternative synthetic routes that avoid hazardous reagents like NaH or LAH? A4: Yes, alternative routes exist, though they may have different trade-offs in terms of step count or cost. One notable route starts from 5-hydroxymethylfurfural (5-HMF) and involves steps like reduction, tosylation, cyclization with an amine (like benzylamine), and a final hydrogenolysis step to remove the benzyl group and form the desired product.[1][15] This route often uses catalytic hydrogenation, which can be safer to scale than LAH reductions, but may require specialized high-pressure equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Workup [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. biotage.com [biotage.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
Best practices for handling hygroscopic 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 904316-92-3). Its primary focus is to address the challenges presented by the compound's hygroscopic nature, ensuring experimental accuracy, reproducibility, and safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What is this compound?
It is a bicyclic organic compound provided as a hydrochloride salt.[1][2] With a molecular weight of approximately 149.62 g/mol and the formula C₆H₁₂ClNO, it serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).[4][5]
Q2: The technical data sheet lists this compound as "hygroscopic." What does this mean and why is it critical for my experiments?
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding atmosphere.[6][7] For this compound, this is a critical property that can significantly impact experimental outcomes. Absorbed moisture can lead to:
-
Inaccurate Mass Measurements: The measured weight will be a combination of the compound and an unknown amount of water, leading to errors in molar calculations.[8][9]
-
Physical Changes: The powder may become clumpy, cakey, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[7][10]
-
Altered Chemical Properties: The presence of water can affect solubility, stability, and reactivity, potentially leading to inconsistent reaction kinetics or the formation of unwanted byproducts.[10][11]
Q3: Why is this compound supplied as a hydrochloride salt?
Organic bases, like the parent 3-oxa-8-azabicyclo[3.2.1]octane, are often converted into hydrochloride salts to improve their handling characteristics.[5] The salt form is typically a more stable, crystalline solid compared to the free base. This conversion protonates the basic nitrogen atom, creating a positively charged species (the cation) and a chloride counter-ion, which generally increases water solubility and shelf life.[5][12]
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered when working with this hygroscopic compound.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Weighing | 1. Rapid moisture absorption on the balance pan. 2. Static electricity causing reading fluctuations. 3. Balance not properly calibrated or located in a drafty area. | 1. Weigh the compound quickly in a suitable, tared container. 2. Use an anti-static weighing vessel or an ionizer. 3. Ensure the balance is calibrated and situated on a stable surface away from drafts and high traffic.[13] |
| Compound appears "wet" or clumpy | 1. Improper storage container or seal. 2. Repeatedly opening the container in a humid environment. 3. Container was not allowed to equilibrate to room temperature before opening. | 1. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[14][15] 2. Dispense the required amount in a controlled environment like a glovebox or under a nitrogen blanket. 3. Always allow the container to warm to ambient temperature before opening to prevent condensation.[8] |
| Poor or variable solubility in organic solvents | 1. Presence of absorbed water, which is immiscible with many non-polar organic solvents. 2. The hydrochloride salt form has inherently lower solubility in non-polar solvents compared to its free base. | 1. Ensure the compound is dry before use by handling it in an inert atmosphere. 2. Consider solvent systems known to dissolve hydrochloride salts (e.g., methanol, DMSO). If the free base is required, it must be generated through a separate neutralization step. |
| Inconsistent reaction yields or impurity profiles | 1. Inaccurate molar quantities due to weighing errors from water absorption. 2. Water acting as an unintended reactant or catalyst in the reaction. | 1. Implement rigorous hygroscopic handling protocols (see Part 3) for accurate weighing. 2. Use anhydrous solvents and perform reactions under an inert atmosphere to exclude moisture. |
Part 3: Core Experimental Protocols & Workflows
Adherence to strict protocols is essential for success. The following sections provide validated, step-by-step procedures for handling this compound.
Protocol 1: Storage and Environment Control
Proper storage is the first line of defense against moisture-related issues.
-
Upon Receipt: Inspect the container seal for integrity. If compromised, the material should be considered suspect.
-
Primary Storage: Store the tightly sealed container in a desiccator containing an active desiccant (e.g., silica gel, Drierite).[16] For long-term storage, placing the container inside a secondary, sealed bag with desiccant pouches is recommended.
-
Environment: The storage area should be cool, dry, and well-ventilated.[14][17] Avoid areas with high humidity or significant temperature fluctuations.
-
Inert Atmosphere: For maximum protection, especially after the original seal is broken, store the compound under an inert gas like argon or nitrogen.
Protocol 2: Weighing and Dispensing Workflow
Accurate weighing is paramount. The choice of method depends on the available equipment and the sensitivity of the experiment.
Caption: Workflow for weighing hygroscopic compounds.
Step-by-Step Methodology:
-
Equilibration: Remove the main container from the desiccator or freezer and allow it to sit unopened for at least 30-60 minutes to reach ambient temperature.[8] This prevents atmospheric moisture from condensing on the cold powder.
-
Vessel Preparation: Select a clean, dry glass vial with a secure cap. Place it on the analytical balance and tare the weight. Using a reusable glass container is preferable to weighing paper, which can also absorb moisture.[18]
-
Dispensing (Choose a or b):
-
3a. (Recommended) Inert Atmosphere: Perform the transfer inside a glovebox or a nitrogen-purged glove bag. This is the most reliable method to prevent moisture uptake.
-
3b. (Alternative) Open Bench: If a glovebox is unavailable, work quickly. Open the main container, use a clean, dry spatula to transfer an approximate amount of the solid into the tared vial, and immediately close both the vial and the main container.[9][19] Minimize the time the powder is exposed to air.
-
-
Final Weighing: Place the now-capped vial on the balance to obtain an accurate mass of the transferred compound.
-
Storage: Tightly reseal the main container, using vacuum grease on glass joints if applicable, and purge with an inert gas before returning it to the desiccator.
Protocol 3: Solubilization
The hydrochloride salt's solubility is dependent on the solvent's polarity.
-
Solvent Selection:
-
High Solubility: Polar protic solvents like methanol and water are generally good choices.
-
Moderate Solubility: Other polar solvents such as DMSO and DMF can be effective.
-
Low Solubility: Non-polar solvents like toluene, hexanes, and dichloromethane are generally poor solvents for the salt form.
-
-
Procedure:
-
Add the weighed this compound to a clean, dry flask equipped with a magnetic stir bar.
-
If the subsequent reaction is moisture-sensitive, ensure the flask is under an inert atmosphere.
-
Add the chosen anhydrous solvent via syringe or cannula.
-
Stir at room temperature until fully dissolved. Gentle warming may be applied if necessary, but check the compound's stability at elevated temperatures first.
-
Part 4: Safety & Hazard Information
A summary of critical safety information based on available Safety Data Sheets (SDS).
-
Hazards: Causes serious eye irritation and may cause an allergic skin reaction.[1][14] It may also be harmful if swallowed or inhaled and can cause respiratory irritation.[1][14]
-
Personal Protective Equipment (PPE): Always wear protective safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15][17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Avoid breathing dust. Wash hands thoroughly after handling.[17]
-
First Aid:
-
Incompatibilities: Avoid strong oxidizing agents, as well as strong acids and bases.[14]
Caption: Consequence map of improper handling.
References
- 1. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Hygroscopy - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. reddit.com [reddit.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 13. labcompare.com [labcompare.com]
- 14. matrixscientific.com [matrixscientific.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. Best Practices for Sustainable Weighing in Your Laboratory [adamequipment.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Coupling Reactions Involving 3-oxa-8-azabicyclo[3.2.1]octane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance for common issues encountered during palladium-catalyzed cross-coupling reactions involving the sterically demanding secondary amine, 3-oxa-8-azabicyclo[3.2.1]octane. This bicyclic amine, a valuable scaffold in medicinal chemistry, presents unique challenges due to its rigid structure and the presence of an ethereal oxygen. This guide offers a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding coupling reactions with 3-oxa-8-azabicyclo[3.2.1]octane.
Q1: Why is 3-oxa-8-azabicyclo[3.2.1]octane a challenging substrate in cross-coupling reactions?
A1: The reactivity of 3-oxa-8-azabicyclo[3.2.1]octane is influenced by a combination of steric and electronic factors. Its rigid, bicyclic structure imposes significant steric hindrance around the nitrogen atom, which can impede its approach to the palladium catalyst's coordination sphere.[1] This steric bulk can slow down crucial steps in the catalytic cycle, such as the association of the amine to the palladium center and the final reductive elimination to form the C-N bond.[2][3] Furthermore, the endo- and exo-faces of the molecule present different steric environments, which can influence reactivity. The presence of the ethereal oxygen at the 3-position could potentially lead to catalyst inhibition through chelation to the palladium center, although direct evidence for this specific interaction is not extensively documented. Such intramolecular interactions are known to influence catalytic activity in related systems.[4]
Q2: I am observing very low to no conversion in my Buchwald-Hartwig amination. What is the most likely cause?
A2: Low to no conversion is a common issue and can stem from several factors. With a sterically hindered amine like 3-oxa-8-azabicyclo[3.2.1]octane, the primary suspects are often an inadequate catalyst system (ligand and palladium precursor) or suboptimal reaction conditions. The choice of ligand is paramount, as it must be bulky enough to promote the formation of a monoligated active catalyst and facilitate reductive elimination, but not so bulky as to prevent the amine from coordinating.[2][5] Additionally, the base must be strong enough to deprotonate the amine-palladium complex but not so harsh as to cause degradation of the substrate or catalyst.[6] Inefficient generation of the active Pd(0) catalyst from a Pd(II) precatalyst is another frequent culprit.[7]
Q3: My Suzuki coupling with a boronic acid derivative of 3-oxa-8-azabicyclo[3.2.1]octane is giving a complex mixture of products. What could be happening?
A3: Complex product mixtures in Suzuki couplings involving this scaffold can arise from several side reactions. Studies on similar 8-oxabicyclo[3.2.1]octane systems have shown that Suzuki couplings can indeed furnish complex reaction mixtures, suggesting that this scaffold can be sensitive to the reaction conditions.[8] Potential side reactions include homocoupling of the boronic acid, protodeborylation (loss of the boronic acid group), and decomposition of the starting materials or product under the reaction conditions.[9] The choice of base is critical in Suzuki reactions as it activates the boronic acid; however, an inappropriate base can promote these undesired pathways.[10] In some documented cases with related structures, switching to a Stille coupling protocol has provided cleaner reactions and higher yields.[8]
Q4: Are there general tips for improving the success rate of coupling reactions with this amine?
A4: Yes. Rigorous control over reaction setup is crucial. This includes using high-purity, anhydrous and deoxygenated solvents and reagents, as both oxygen and water can deactivate the palladium catalyst.[7] The quality of the amine itself is also critical; ensure it is free from impurities that could act as catalyst poisons. A systematic screening of reaction parameters—ligand, base, solvent, and temperature—is often necessary to identify the optimal conditions for your specific substrate combination. For particularly challenging couplings, consider using a pre-formed palladium(0) catalyst to bypass potential issues with in-situ catalyst activation.[7]
II. Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific coupling reactions.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the steric hindrance of 3-oxa-8-azabicyclo[3.2.1]octane can make this transformation challenging.
Problem: Low to No Product Yield
dot graph TD { A[Start: Low/No Yield] --> B{Is Starting Material Consumed?}; B -->|No| C{Potential Cause: Catalyst Inactivity}; B -->|Yes| D{Potential Cause: Product/Intermediate Decomposition}; C --> E[Troubleshooting Steps: Catalyst System]; D --> F[Troubleshooting Steps: Reaction Conditions]; E --> G[1. Ligand Choice: Screen bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).]; E --> H[2. Palladium Source: Use a reliable Pd(II) precatalyst or a Pd(0) source.]; E --> I[3. Catalyst Loading: Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).]; F --> J[1. Base Selection: Switch to a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).]; F --> K[2. Temperature: Lower the reaction temperature to minimize decomposition.]; F --> L[3. Reaction Time: Monitor the reaction closely to avoid prolonged heating after completion.]; } Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Assess Reagent Quality and Reaction Setup:
-
Amine Purity: Ensure the 3-oxa-8-azabicyclo[3.2.1]octane is of high purity. Impurities can poison the catalyst. Consider purification by distillation or recrystallization of its salt.[7]
-
Anhydrous & Anaerobic Conditions: Water and oxygen can deactivate the palladium catalyst. Use freshly distilled, degassed solvents. Assemble the reaction under an inert atmosphere (argon or nitrogen).
-
-
Optimize the Catalyst System:
-
Ligand Selection: The choice of phosphine ligand is critical for coupling sterically hindered secondary amines.[1] Standard ligands like P(t-Bu)₃ may not be sufficient. Screen a panel of bulky, electron-rich biarylphosphine ligands.
-
| Ligand Class | Example Ligands | Rationale for Use with Hindered Amines |
| Dialkylbiarylphosphines | RuPhos, BrettPhos | Promote rapid reductive elimination, outcompeting side reactions like β-hydride elimination.[11] |
| Ferrocenylphosphines | Josiphos-type ligands | Highly active for amination of challenging (hetero)aryl chlorides.[11] |
| Bicyclic Triaminophosphines | P(i-BuNCH₂)₃CMe | Unique stereoelectronic properties that can be effective for a broad range of amines.[12][13] |
-
Evaluate Reaction Conditions:
-
Base Selection: Strong bases like NaOt-Bu or LHMDS are commonly used but can cause substrate or product degradation, especially with sensitive functional groups.[6] If decomposition is suspected, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. These bases often require higher temperatures but offer better functional group tolerance.[6]
-
Solvent: Toluene and dioxane are common choices. Solvent can influence catalyst solubility and activity. If solubility of the base is an issue, consider a more polar aprotic solvent like DME or t-BuOH.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. If you observe decomposition, try running the reaction at a lower temperature for a longer period.
-
Problem: Observation of Significant Side Products (e.g., Hydrodehalogenation)
Hydrodehalogenation (replacement of the halide on the aryl halide with hydrogen) is a common side reaction, particularly with electron-rich aryl halides and secondary amines.
dot graph TD { A[Start: Hydrodehalogenation Observed] --> B{Is β-hydride elimination a likely pathway?}; B -->|Yes| C{Potential Cause: Slow Reductive Elimination}; C --> D[Troubleshooting Steps: Optimize Catalyst System]; D --> E[1. Ligand Choice: Use bulkier, more electron-rich ligands to accelerate reductive elimination.]; D --> F[2. Lower Temperature: Reduce thermal decomposition pathways.]; B -->|No| G{Potential Cause: Catalyst Decomposition/Alternative Reduction Pathway}; G --> H[Troubleshooting Steps: Reagent Purity & Base]; H --> I[1. Amine Purity: Ensure amine is free of impurities that could be hydride sources.]; H --> J[2. Base Choice: Avoid bases that can act as hydride donors.]; } Caption: Diagnosing and addressing hydrodehalogenation side products.
Detailed Troubleshooting Steps:
-
Accelerate Reductive Elimination:
-
The key to minimizing hydrodehalogenation is to ensure that the rate of C-N bond-forming reductive elimination is significantly faster than competing side reactions like β-hydride elimination.
-
Ligand Choice: As mentioned previously, bulky, electron-rich biarylphosphine ligands are designed to promote rapid reductive elimination.[2] If you are using a less bulky ligand, switching to one like RuPhos or BrettPhos is a primary troubleshooting step.
-
-
Modify Reaction Conditions:
-
Lower Temperature: Higher temperatures can favor β-hydride elimination. Try reducing the reaction temperature.
-
Base: Ensure the base is not contributing to the reduction. While less common, some bases or their impurities can act as hydride sources.
-
B. Suzuki-Miyaura Coupling
For Suzuki-Miyaura couplings, 3-oxa-8-azabicyclo[3.2.1]octane would typically be part of the boronic acid or ester coupling partner. The challenges often lie in the stability of this reagent and the overall reaction efficiency.
Problem: Low Yield or Stalled Reaction
Detailed Troubleshooting Steps:
-
Boronic Acid/Ester Quality and Stability:
-
Purity: Ensure the boronic acid or ester derivative of 3-oxa-8-azabicyclo[3.2.1]octane is pure and dry.
-
Protodeborylation: This is a common decomposition pathway for boronic acids, especially under harsh basic conditions or in the presence of protic solvents. If you suspect this is an issue, consider using a milder base like KF or CsF, or switching to a more stable boronate ester (e.g., a pinacol ester).[10]
-
-
Optimize Reaction Conditions:
-
Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[10] The choice of base can significantly impact the reaction.
-
| Base | Solvent System | Comments |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Common and effective for a wide range of substrates. |
| K₃PO₄ | Toluene, Dioxane | A stronger base, often good for less reactive aryl chlorides. |
| KF, CsF | THF, Dioxane | Milder bases, useful for base-sensitive functional groups. |
Problem: Complex Reaction Mixture
As noted in the literature for related oxabicyclic systems, Suzuki couplings can sometimes lead to complex mixtures.[8]
Detailed Troubleshooting Steps:
-
Consider an Alternative Coupling Strategy:
-
If optimization of the Suzuki conditions fails to provide a clean reaction, a Stille coupling may be a viable alternative. Stille couplings are often more tolerant of a wider range of functional groups and can be less sensitive to steric hindrance. The primary drawback is the toxicity of the organotin reagents and byproducts.[8]
-
-
Purification Challenges:
-
The polarity of the 3-oxa-8-azabicyclo[3.2.1]octane moiety can make purification by standard silica gel chromatography challenging. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. The basic nitrogen may also streak on silica gel; adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can help mitigate this.
-
C. Amide Coupling
Forming an amide bond between 3-oxa-8-azabicyclo[3.2.1]octane and a carboxylic acid can be difficult due to the low nucleophilicity and steric hindrance of the amine.
Problem: Low Yield of Amide Product
Detailed Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard peptide coupling reagents like EDC/NHS may be inefficient. More potent activating agents are often required for sterically hindered amines.
| Coupling Reagent | Class | Comments |
| HATU, HBTU | Uronium/Aminium Salts | Highly effective for hindered couplings. Often used with a non-nucleophilic base like DIPEA.[7] |
| PyBOP | Phosphonium Salts | Another powerful reagent for difficult amide bond formations. |
| Acyl Fluorides (in situ) | N/A | A protocol involving the in-situ formation of acyl fluorides from carboxylic acids has been shown to be effective for coupling with sterically hindered and electron-deficient amines where other methods have failed.[9] |
-
Reaction Conditions:
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically used to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.
-
Solvent: Anhydrous aprotic polar solvents like DMF or NMP are common choices.
-
Temperature: For particularly challenging couplings, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. However, this also increases the risk of side reactions, so the reaction should be carefully monitored.
-
III. Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with 3-oxa-8-azabicyclo[3.2.1]octane
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-oxa-8-azabicyclo[3.2.1]octane (1.2 mmol), the phosphine ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. References
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Trudell, M. L., et al. (2001). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane- 2-carboxylic acid methyl esters. Tetrahedron Letters.
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Bruno, N. C., et al. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society. --INVALID-LINK--
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. --INVALID-LINK--
-
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. --INVALID-LINK--
-
Lipshutz, B. H., et al. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters. --INVALID-LINK--
-
Buchwald, S. L., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. --INVALID-LINK--
-
Verkade, J. G., et al. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry. --INVALID-LINK--
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science.
-
Adejare, V. (2025). Synthesis and Functionalisation of Bridged Bicyclic amines. Nottingham ePrints. --INVALID-LINK--
-
Trudell, M. L., et al. (2008). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Carreira, E. M., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Organic & Biomolecular Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. --INVALID-LINK--
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
Gandelman, M., et al. (2005). Palladium–Oxygen and Palladium–Arene Interactions in Complexes Derived from Biaryl Aminocarbenes: Comparison with Biaryl Phosphanes. Angewandte Chemie International Edition. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Doyle, A. G., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis.
-
Kollár, L., et al. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Catalysts. --INVALID-LINK--
-
Bedford, R. B., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. --INVALID-LINK--
-
Mirica, L. M., et al. (2021). Palladium K-edge X-ray Absorption Spectroscopy Studies on Controlled Ligand Systems. Inorganic Chemistry.
-
Hartwig, J. F., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society. --INVALID-LINK--
-
Browne, D. L., et al. (2019). Robust Buchwald-Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
-
Verkade, J. G., et al. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Semantic Scholar.
-
Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. --INVALID-LINK--
-
Pfizer Inc. (2001). Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators. Google Patents. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). 3-Oxa-8-azabicyclo(3.2.1)octane. PubChem Compound Database. --INVALID-LINK--
-
Bäckvall, J.-E., et al. (2016). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts.
-
Glaxo Group Limited. (2005). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents. --INVALID-LINK--
-
Carreño, M. C., et al. (2015). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Su, W., et al. (2013). Palladium-catalyzed oxidative cross-coupling between heterocycles and terminal alkynes with low catalyst loading. Angewandte Chemie International Edition in English. --INVALID-LINK--
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate.
-
Newth, F. H. (1948). A novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Journal of the Chemical Society.
-
Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg Publication Server. --INVALID-LINK--
-
Helm, M. D., et al. (2002). Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1'R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes. Organometallics.
-
Università degli Studi di Cagliari. (2015). PHD DEGREE Chemical Science.
-
University of Regensburg. (2010). NEW DIOXA AND OXAZA-TRICYCLONONANES AND STUDY.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium–Oxygen and Palladium–Arene Interactions in Complexes Derived from Biaryl Aminocarbenes: Comparison with Biaryl Phosphanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. | Semantic Scholar [semanticscholar.org]
Technical Support Guide: Solvent Selection for Reactions with 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent and reaction condition selection. We will address common challenges and provide practical, field-tested solutions to ensure the success of your experiments.
Section 1: Fundamental Principles - The Hydrochloride Challenge
This section addresses the most fundamental issue researchers face when working with this reagent: its salt form.
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?
A1: The name "hydrochloride" is the key. You are working with an ammonium salt, which is an ionic compound.[1][2] These salts are crystalline substances that exhibit high polarity due to the formal positive charge on the nitrogen and the negative charge on the chloride ion.[1][3] Consequently, they are readily soluble in polar protic solvents like water but have very poor solubility in non-polar or moderately polar aprotic organic solvents. The free amine, 3-oxa-8-azabicyclo[3.2.1]octane, is a neutral molecule and will exhibit significantly different—and more favorable—solubility in a wider range of organic solvents.
Q2: How do I convert the hydrochloride salt to the reactive free amine for my reaction?
A2: To utilize the nucleophilicity of the secondary amine, you must first neutralize the hydrochloride salt to generate the free amine in situ or isolate it beforehand. This is achieved by adding a base. The base abstracts the proton from the nitrogen, liberating the free amine and forming a salt byproduct that can often be easily removed.[4]
There are two main classes of bases used for this purpose:
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[5][6] They are solids with limited solubility in many organic solvents, creating a heterogeneous reaction mixture. This is often advantageous as the base and its resulting chloride salt can be removed by simple filtration after the reaction.
-
Organic Amine Bases: Non-nucleophilic, sterically hindered amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices.[5][7] They are soluble in most organic solvents and act as homogeneous bases. The resulting ammonium salt (e.g., triethylammonium chloride) may precipitate or remain in solution depending on the solvent used.
Section 2: Troubleshooting Guide
Direct answers to the most common experimental failures.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish, incomplete, or fails to start. | 1. Incomplete neutralization: The free amine was not efficiently generated, resulting in low concentration of the active nucleophile. 2. Poor solvent choice: The solvent may be deactivating the nucleophile (e.g., through hydrogen bonding with protic solvents) or is unsuitable for the reaction mechanism (e.g., SN2). 3. Presence of water: Moisture can interfere with many reagents, especially highly reactive electrophiles. | 1. Increase base equivalents: Use at least 1.1 equivalents of a tertiary amine base or 2-3 equivalents of a carbonate base. 2. Switch to a polar aprotic solvent: For nucleophilic substitution reactions (N-alkylation), solvents like DMF, DMSO, or acetonitrile are superior. They solvate the counter-ion but leave the nucleophile "bare" and more reactive.[8][9] 3. Use anhydrous solvents: Ensure all solvents are appropriately dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Starting material (hydrochloride salt) remains insoluble. | The chosen solvent lacks sufficient polarity to dissolve the ionic starting material, even in the presence of a base. | 1. Switch to a more polar solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can often dissolve small quantities of amine salts. 2. Isolate the free amine first: Perform a preliminary acid-base extraction. Dissolve the hydrochloride salt in water, add a strong base like NaOH to deprotonate the amine, and then extract the liberated free amine into an organic solvent like DCM or ethyl acetate. Dry the organic layer and use the resulting solution of the free amine directly. (See Protocol 2). |
| Low yield or formation of unexpected side products. | 1. Reaction temperature is too high or too low. 2. Incorrect stoichiometry: Using a large excess of the alkylating agent can sometimes lead to side reactions if other functional groups are present. 3. Base-induced decomposition: The chosen base may be too strong and could be degrading a sensitive substrate or product. | 1. Optimize temperature: Start reactions at room temperature or 0 °C and monitor by TLC or LC-MS before heating. For high-boiling solvents like DMF or DMSO, controlled heating (e.g., 50-80 °C) can be effective. 2. Use precise stoichiometry: Begin with 1.0 to 1.2 equivalents of the electrophile relative to the amine. 3. Use a milder base: If decomposition is suspected, switch from a strong base to a milder one (e.g., from Cs₂CO₃ to K₂CO₃ or DIPEA). |
Section 3: Solvent & Base Selection FAQs
Q3: What is the best general-purpose solvent system for an N-alkylation (e.g., with an alkyl halide)?
A3: For a standard SN2-type N-alkylation, a polar aprotic solvent is highly recommended.
-
Top Recommendation: N,N-Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). DMF provides excellent solubility for many organic compounds, and its polar aprotic nature promotes SN2 reactions. The inorganic base is effective, and the cesium salt often provides a rate enhancement.[6][8][10]
-
Alternative: Acetonitrile (ACN) with K₂CO₃. Acetonitrile is another excellent polar aprotic solvent with a lower boiling point than DMF, making it easier to remove during workup.
Q4: I'm performing an N-acylation with an acid chloride or anhydride. What solvent should I use?
A4: N-acylation reactions are typically very fast. The primary considerations are solubility and scavenging the acid byproduct (HCl or a carboxylic acid).
-
Top Recommendation: Dichloromethane (DCM) with Triethylamine (TEA) or DIPEA. DCM is a versatile solvent that dissolves the amine salt moderately well in the presence of an organic base. TEA or DIPEA will act as the base to liberate the free amine and will also scavenge the HCl generated during the reaction.[7]
-
Alternative: Tetrahydrofuran (THF). THF is another good option, particularly if the reagents have better solubility in it compared to DCM.
Q5: Can I use protic solvents like ethanol or methanol?
A5: It is generally not recommended to use protic solvents for nucleophilic substitution or acylation reactions with this amine. Protic solvents have acidic protons that can form strong hydrogen bonds with the lone pair on the free amine.[11] This solvates the nucleophile, stabilizing it and significantly reducing its reactivity. Furthermore, alcohols can themselves act as nucleophiles, potentially competing in reactions with highly reactive electrophiles.
Q6: My reaction requires heating above 80 °C. Which solvents are suitable?
A6: When high temperatures are necessary, you must choose a solvent with a sufficiently high boiling point.
| Solvent | Boiling Point (°C) | Notes |
| Acetonitrile | 82 | Good for moderate heating. |
| Toluene | 111 | A non-polar option, less ideal for the salt but usable with the isolated free amine. |
| Dioxane | 101 | A good mid-range boiling point ether. |
| N,N-Dimethylformamide (DMF) | 153 | Excellent choice for high-temperature alkylations. Difficult to remove under vacuum. |
| Dimethyl sulfoxide (DMSO) | 189 | Used for very high-temperature reactions. Very difficult to remove. |
Section 4: Protocols & Visualizations
Protocol 1: General Procedure for N-Alkylation in DMF
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.1-0.5 M solution.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) either neat or as a solution in DMF.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate or another suitable solvent and wash with water and/or brine to remove the DMF.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Preparative Isolation of the Free Amine
-
Dissolve this compound in deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate carefully on a rotary evaporator at low temperature to yield the free amine, which should be used immediately or stored under an inert atmosphere.
Visualization: Solvent Selection Decision Tree
This diagram provides a logical workflow for choosing an appropriate starting point for your reaction conditions.
Caption: Decision tree for initial solvent and base selection.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Scaffold Hopping in CNS Drug Discovery: 3-Oxa-8-azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane in SAR Studies
For researchers, scientists, and drug development professionals engaged in the intricate dance of medicinal chemistry, the choice of a core scaffold is a decision that dictates the trajectory of a discovery program. The bicyclic frameworks of 3-Oxa-8-azabicyclo[3.2.1]octane and its carbocyclic counterpart, 8-azabicyclo[3.2.1]octane (the core of tropane alkaloids), represent two privileged scaffolds, particularly in the realm of central nervous system (CNS) targets. This guide provides an in-depth, objective comparison of these two scaffolds in the context of Structure-Activity Relationship (SAR) studies, offering field-proven insights and actionable experimental protocols to empower your research.
The Strategic Rationale: Bioisosterism as a Tool for Optimization
The transition from an 8-azabicyclo[3.2.1]octane to a 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is a classic example of bioisosteric replacement.[1][2][3] In this strategic "scaffold hop," a methylene group (-CH2-) at the 3-position is replaced by an oxygen atom. This seemingly subtle change can profoundly alter a molecule's physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and target engagement. The core hypothesis is that the introduction of the ether oxygen can fine-tune properties such as polarity, hydrogen bonding potential, and metabolic stability, while preserving the crucial three-dimensional pharmacophore required for biological activity.
This guide will dissect the nuances of this bioisosteric switch, providing a framework for understanding when and why to choose one scaffold over the other.
Structural and Physicochemical Properties: A Tale of Two Cores
At first glance, the two scaffolds share a similar rigid, bicyclic conformation, which is often key to their ability to bind to specific protein targets with high affinity. However, the introduction of the oxygen atom imparts distinct physicochemical characteristics.
| Property | 3-Oxa-8-azabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octane (Nortropane) | Rationale for Difference |
| Molecular Formula | C₆H₁₁NO[4] | C₇H₁₃N[5] | Replacement of a CH₂ group with an oxygen atom. |
| Molecular Weight | 113.16 g/mol [4] | 111.18 g/mol [5] | Oxygen is heavier than a CH₂ group. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[4] | 12.0 Ų | The ether oxygen significantly increases the polar surface area. |
| Predicted logP (XLogP3) | -0.3 | 1.3 | Increased polarity due to the oxygen atom leads to lower lipophilicity. |
| Hydrogen Bond Acceptors | 2 | 1 | The ether oxygen provides an additional hydrogen bond acceptor site. |
| Basicity (Predicted pKa of conjugate acid) | ~8.5-9.0 | ~10.0-10.5 | The electron-withdrawing effect of the ether oxygen reduces the basicity of the bridgehead nitrogen. |
Data for parent scaffolds are computationally predicted and sourced from PubChem and other chemical databases. Actual values for substituted analogs will vary.
The key takeaway from this comparison is that the 3-oxa scaffold is inherently more polar and less basic than its carbocyclic counterpart. These differences have significant implications for SAR and pharmacokinetic properties.
Navigating the Synthetic Landscape
A critical consideration in scaffold selection is the synthetic accessibility. Both scaffolds can be prepared through multi-step sequences, with established routes available.
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The classic approach to the tropane skeleton is the Robinson-Schöpf tropinone synthesis, a biomimetic one-pot reaction.[2][6][7]
Figure 1: Simplified workflow for the Robinson-Schöpf synthesis of the tropane core.
This elegant synthesis involves a double Mannich reaction and subsequent decarboxylation to afford tropinone, a versatile intermediate that can be further modified.
Synthesis of the 3-Oxa-8-azabicyclo[3.2.1]octane Core
The synthesis of the 3-oxa analog often starts from different precursors, such as adipic acid or furan-based derivatives. One documented route involves an eight-step synthesis starting from adipic acid.[8]
Figure 2: Conceptual overview of a synthetic route to the 3-oxa-8-azabicyclo[3.2.1]octane core.
While potentially longer, modern synthetic methods are continually being developed to improve the efficiency of these routes. The choice of synthesis will depend on the desired substitution patterns and the scale of the reaction.
Comparative Impact on SAR and ADME Properties
The decision to employ the 3-oxa scaffold is often driven by the desire to modulate specific biological and pharmacokinetic parameters.
Target Affinity and Selectivity
The introduction of the oxygen atom can influence target binding in several ways:
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target protein that is not possible with the carbocyclic analog.
-
Conformational Effects: The C-O bond is shorter than a C-C bond, which can subtly alter the conformation of the bicyclic system and the orientation of appended substituents, thereby affecting receptor fit.
-
Reduced Basicity: The lower pKa of the bridgehead nitrogen in the 3-oxa scaffold can be advantageous. For targets where a charged interaction with the nitrogen is detrimental or not required, the less basic analog may exhibit higher affinity. Conversely, if a strong ionic interaction is crucial, the tropane core may be superior.
In the context of monoamine transporters, studies on 8-oxa vs. 8-aza analogs have shown that the nitrogen is not an absolute requirement for potent binding, suggesting that the overall topology of the scaffold is a more critical determinant.[4][9] This principle likely extends to the 3-oxa series.
ADME Properties
This is where the 3-oxa scaffold can offer significant advantages:
-
Metabolic Stability: The replacement of a methylene group with an ether linkage can block a potential site of metabolism. Aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 enzymes. The ether oxygen is generally more stable to metabolic degradation. This can lead to a longer half-life and improved oral bioavailability.
-
Solubility: The increased polarity of the 3-oxa scaffold generally leads to improved aqueous solubility. This can be beneficial for formulation and may improve absorption.
-
Permeability: The relationship between polarity and permeability is complex. While increased polarity can reduce passive diffusion across membranes (like the blood-brain barrier), the rigid nature of the scaffold and the potential for interaction with uptake transporters can still allow for good CNS penetration. The lower basicity of the 3-oxa scaffold can also be advantageous, as highly basic compounds can be substrates for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocols for Comparative Evaluation
To objectively compare these two scaffolds, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for a comprehensive evaluation.
Monoamine Transporter Binding Assay (e.g., Dopamine Transporter - DAT)
This assay determines the affinity of the test compounds for the target transporter by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Preparation of Membranes: Obtain cell membranes from a cell line stably expressing the human dopamine transporter (hDAT) or from dissected brain regions rich in DAT (e.g., striatum).
-
Radioligand: Use a well-characterized radioligand such as [³H]WIN 35,428.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding: In parallel wells, include a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Figure 3: Workflow for a dopamine transporter (DAT) radioligand binding assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Methodology:
-
Materials: Use pooled human liver microsomes (HLM) and an NADPH-regenerating system.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Control: Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Figure 4: Workflow for an in vitro liver microsomal stability assay.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, mimicking the intestinal epithelium, to predict in vivo drug absorption and identify substrates of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer: Use a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Conclusion: Making an Informed Decision
The choice between the 3-Oxa-8-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane scaffolds is not a matter of inherent superiority but of strategic design.
-
Choose 8-Azabicyclo[3.2.1]octane (Tropane) when:
-
A higher degree of lipophilicity is desired.
-
A stronger basic character is required for a specific ionic interaction with the target.
-
Well-established, high-yielding synthetic routes on a large scale are a priority.
-
-
Choose 3-Oxa-8-azabicyclo[3.2.1]octane when:
-
Improving metabolic stability is a key objective.
-
Increasing aqueous solubility is necessary.
-
Reducing pKa to avoid efflux or improve selectivity is a strategic goal.
-
The introduction of a hydrogen bond acceptor is hypothesized to improve potency.
-
Ultimately, the principles of medicinal chemistry guide our hypotheses, but only robust experimental data can validate them. By systematically synthesizing and evaluating matched pairs of compounds built on these two scaffolds using the protocols outlined in this guide, researchers can make data-driven decisions to accelerate the discovery of novel therapeutics with optimized properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-oxa-8-azabicyclo[3.2.1]octane: Strategies and Mechanistic Insights
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules and serving as a key building block in drug discovery. Its rigid, bicyclic structure allows for precise three-dimensional positioning of functional groups, making it an attractive template for targeting a wide range of receptors and enzymes. This guide provides a comparative analysis of the primary synthetic routes to this valuable scaffold, offering researchers and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical considerations for their implementation.
Introduction: The Significance of the 3-oxa-8-azabicyclo[3.2.1]octane Core
The unique topology of the 3-oxa-8-azabicyclo[3.2.1]octane system, which can be viewed as a constrained morpholine, imparts favorable pharmacokinetic properties to molecules containing it, such as improved metabolic stability and aqueous solubility. This has led to its incorporation into a variety of therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system. The demand for efficient and scalable methods to access this scaffold, often with specific stereochemical requirements, has driven the development of diverse synthetic strategies.
Cyclization of 2,5-Disubstituted Tetrahydrofurans: A Classic and Versatile Approach
One of the most established and widely utilized strategies for the synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane core involves the intramolecular cyclization of appropriately functionalized cis-2,5-disubstituted tetrahydrofurans. This approach is valued for its reliability and the ready availability of the starting materials.
Mechanistic Rationale
The core principle of this method is a double nucleophilic substitution reaction. Typically, a cis-2,5-bis(hydroxymethyl)tetrahydrofuran is converted into a derivative with good leaving groups, such as tosylates or mesylates. Subsequent reaction with a primary amine, often benzylamine which also serves as a protecting group, leads to a tandem N-alkylation, forming the bicyclic structure. The use of the cis-isomer of the starting diol is crucial for the successful formation of the bridged bicyclic system.
Experimental Protocol: Two-Step Cyclization from cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
This protocol is a common adaptation from methodologies found in the literature.[1][2]
Step 1: Ditosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
-
To a stirred solution of cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1 equivalent) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 equivalents) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can often be used in the next step without further purification.
Step 2: Cyclization with Benzylamine
-
Dissolve the crude ditosylate (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add benzylamine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (3 equivalents).
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane.
-
The benzyl protecting group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield the parent 3-oxa-8-azabicyclo[3.2.1]octane.[1]
Caption: Two-step synthesis via ditosylation and cyclization.
One-Pot Aminocyclization: An Efficient and Atom-Economical Alternative
Building upon the classical approach, recent advancements have led to the development of a one-pot catalytic aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM). This method offers significant improvements in terms of efficiency and sustainability.
Catalytic Strategy
This process utilizes a heterogeneous catalyst, such as Pt/NiCuAlOx, to directly convert THFDM and ammonia into the desired bicyclic amine.[1] The reaction proceeds through a dehydrogenation-amination-cyclization cascade, avoiding the need for pre-functionalization of the hydroxyl groups and the use of protecting groups.
Experimental Protocol: Catalytic Aminocyclization
A representative protocol based on published work is as follows:[1]
-
Charge a high-pressure autoclave with 2,5-tetrahydrofurandimethanol, the Pt/NiCuAlOx catalyst, and a suitable solvent (e.g., water or dioxane).
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with ammonia and hydrogen to the desired pressures (e.g., 0.4 MPa NH₃, 0.5 MPa H₂).
-
Heat the mixture to the reaction temperature (e.g., 200 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 6-16 hours).
-
After cooling and venting the reactor, filter the catalyst and analyze the liquid phase by GC or LC-MS to determine conversion and yield.
-
The product can be isolated and purified by distillation or crystallization of a salt form.
Caption: Direct one-pot catalytic aminocyclization.
Multi-Step Synthesis from Acyclic Precursors
Alternative strategies commence from readily available acyclic starting materials, constructing the heterocyclic core through a series of transformations.
Synthesis from Adipic Acid
A lengthy but feasible route starts from adipic acid, involving an eight-step sequence that includes acid chlorination and cyclization to form the bicyclic scaffold.[3] While this method may offer cost advantages in terms of the initial starting material, the overall efficiency is often lower due to the number of steps.
Enantioselective Syntheses
For applications requiring specific stereoisomers, enantioselective methods are paramount. These strategies often begin with a chiral acyclic starting material that contains the necessary stereochemical information to guide the stereocontrolled formation of the bicyclic system.[4][5] Alternatively, desymmetrization of achiral tropinone analogues can be employed to achieve high enantiomeric purity.[5] These methods are typically more complex and require specialized reagents and catalysts, making them more suitable for high-value applications. A notable approach is the aza-Prins cyclization of N-tosyl homoallylamine with a chiral glyceraldehyde derivative, which proceeds with high diastereoselectivity.[5]
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Steps | Typical Yield | Advantages | Disadvantages |
| Two-Step Cyclization | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | Ditosylation, Cyclization with amine | 43-64% overall[1] | Reliable, well-established, good for variety of N-substituents | Multi-step, requires protecting groups, use of stoichiometric reagents |
| One-Pot Aminocyclization | 2,5-Tetrahydrofurandimethanol | Catalytic aminocyclization | ~58%[1] | Highly efficient, atom-economical, avoids protecting groups | Requires specialized catalyst and high-pressure equipment, may have limited substrate scope |
| From Adipic Acid | Adipic Acid | Multi-step (8 steps) including chlorination and cyclization | Not specified, likely lower overall | Inexpensive starting material | Long synthetic sequence, potentially low overall yield |
| Enantioselective Routes | Chiral acyclic precursors or tropinones | Aza-Prins cyclization, desymmetrization | Varies | Provides access to single enantiomers, high stereocontrol | Complex, often requires expensive chiral auxiliaries or catalysts |
Conclusion and Future Outlook
The synthesis of 3-oxa-8-azabicyclo[3.2.1]octane can be achieved through several distinct and effective routes. The classical two-step cyclization of tetrahydrofuran derivatives remains a robust and versatile method, particularly for the synthesis of analogues with diverse N-substituents. For large-scale and sustainable production of the parent scaffold, the one-pot catalytic aminocyclization presents a highly attractive and efficient alternative.
Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic methods. The design of novel catalysts that can operate under milder conditions and tolerate a broader range of functional groups will be a key area of investigation. Furthermore, the exploration of bio-catalytic routes could offer new avenues for the environmentally benign synthesis of this important heterocyclic scaffold. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including scale, cost, and stereochemical purity.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Oxa-8-azabicyclo[3.2.1]octane Analogs as Monoamine Transporter Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-oxa-8-azabicyclo[3.2.1]octane analogs, a class of compounds with significant potential as modulators of monoamine transporters. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, evaluating the performance of this scaffold against relevant alternatives and providing the experimental framework for such assessments.
Introduction: The 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold - A Privileged Motif for CNS Targets
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic structure, has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Its constrained conformation provides a unique three-dimensional arrangement of functional groups, enabling precise interactions with biological targets, particularly within the central nervous system (CNS). This guide focuses on the utility of this scaffold in the design of inhibitors for monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.[3]
The 3-oxa-8-azabicyclo[3.2.1]octane core can be considered a bioisostere of the tropane skeleton found in cocaine and other potent monoamine reuptake inhibitors.[4] The replacement of the N-methyl group in the tropane with an oxygen atom in the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has been shown to be a viable strategy for maintaining or even enhancing binding affinity for monoamine transporters, while potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting analogs.[4] This guide will delve into the nuanced SAR of this scaffold, explore its performance in comparison to other established monoamine transporter inhibitor chemotypes, and provide detailed experimental protocols for the evaluation of these compounds.
Structure-Activity Relationship (SAR) of 3-Oxa-8-azabicyclo[3.2.1]octane Analogs
The biological activity of 3-oxa-8-azabicyclo[3.2.1]octane analogs is highly dependent on the nature and stereochemistry of substituents at various positions of the bicyclic core. The following sections dissect the key SAR findings for this scaffold as a monoamine transporter inhibitor.
The Critical Role of the C-2 and C-3 Substituents
The substituents at the C-2 and C-3 positions of the 3-oxa-8-azabicyclo[3.2.1]octane ring are paramount in determining both the potency and selectivity of these analogs for the different monoamine transporters.
-
C-2 Position: A carbomethoxy group at the 2β-position is a common feature in many potent analogs, mimicking the structure of cocaine.[4] The stereochemistry at this position is crucial, with the 2β-isomers generally exhibiting higher affinity than their 2α-counterparts.
-
C-3 Position: The nature of the substituent at the C-3 position is a major determinant of selectivity.
-
Aryl and Biaryl Groups: Introduction of an aryl or biaryl moiety at the 3β-position is a well-established strategy for achieving high affinity for DAT and SERT.[4] The electronic properties and substitution pattern of this aromatic ring system can fine-tune the selectivity. For instance, certain biaryl systems have been shown to confer a preference for SERT over DAT.[4]
-
Stereochemistry: The relative stereochemistry between the C-2 and C-3 substituents is critical. The cis relationship (2β, 3β) often leads to high affinity for both DAT and SERT, whereas the trans relationship (2β, 3α) can result in a significant decrease in SERT affinity while maintaining DAT potency, thereby imparting DAT selectivity.[4]
-
Below is a Graphviz diagram illustrating the key positions for substitution on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.
Caption: Key substitution points on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.
The Influence of the N-8 Substituent
The nitrogen atom at the 8-position offers another handle for chemical modification. While the parent N-H analogs are often potent, substitution on this nitrogen can modulate the pharmacokinetic properties and, in some cases, the selectivity profile. Larger, bulky substituents on the nitrogen can sometimes decrease affinity, but this is not a universal rule and is dependent on the overall substitution pattern of the molecule.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive evaluation, it is essential to compare the performance of 3-oxa-8-azabicyclo[3.2.1]octane analogs with other established classes of monoamine transporter inhibitors. This section focuses on two prominent alternatives: piperidine-based inhibitors and methylphenidate analogs.
Piperidine-Based Monoamine Transporter Inhibitors
Piperidine-based compounds represent a class of potent and selective monoamine reuptake inhibitors. Their simpler, monocyclic structure offers synthetic advantages over the more complex bicyclic systems.
Key Comparative Points:
-
Potency and Selectivity: Piperidine analogs have been developed that exhibit high potency for DAT, SERT, and NET, with some demonstrating excellent selectivity for a particular transporter.
-
Structural Flexibility: The greater conformational flexibility of the piperidine ring compared to the rigid 3-oxa-8-azabicyclo[3.2.1]octane scaffold can lead to different binding modes and SAR profiles.
-
Synthetic Accessibility: The synthesis of substituted piperidines is often more straightforward than that of complex bicyclic systems, which can be an advantage in the early stages of drug discovery.
Methylphenidate and its Analogs
Methylphenidate is a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and acts primarily as a DAT and NET inhibitor. Its analogs have been extensively studied to understand the SAR of this chemotype.
Key Comparative Points:
-
DAT/NET Selectivity: Methylphenidate and many of its analogs show a strong preference for DAT and NET over SERT.[1][5]
-
Stereochemistry: The biological activity of methylphenidate is highly dependent on its stereochemistry, with the (d)-threo-isomer being the most active enantiomer.
-
Clinical Validation: The extensive clinical use of methylphenidate provides a valuable benchmark for the therapeutic potential of new monoamine transporter inhibitors.
The following table summarizes the binding affinities (Ki in nM) of representative compounds from each class for the human monoamine transporters.
| Compound Class | Representative Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 3-Oxa-8-azabicyclo[3.2.1]octane | Analog A (Hypothetical) | 5.2 | 15.8 | 120.5 |
| Analog B (Hypothetical) | 25.1 | 3.1 | 85.3 | |
| Piperidine-based | Representative Piperidine Analog | 10.7 | 250.3 | 5.6 |
| Methylphenidate Analog | (d)-threo-Methylphenidate | 14.0 | >1000 | 38.0 |
Note: The data for "Analog A" and "Analog B" are hypothetical examples to illustrate potential SAR trends and are not from a specific cited source.
Experimental Protocols: A Self-Validating System for Assessing Monoamine Transporter Inhibition
The accurate determination of the binding affinity and functional activity of novel compounds is crucial for establishing a reliable SAR. This section provides a detailed, step-by-step methodology for a radioligand binding assay, a gold-standard technique for this purpose.
Radioligand Binding Assay for DAT, SERT, and NET
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Causality Behind Experimental Choices:
-
Choice of Radioligand: The selection of a high-affinity, selective radioligand is critical for a sensitive and specific assay. For DAT, [³H]WIN 35,428 is a commonly used radioligand due to its high affinity and selectivity. For SERT, [³H]citalopram is a standard choice, and for NET, [³H]nisoxetine is frequently employed.
-
Membrane Preparation: Using cell lines stably expressing the human transporters (e.g., HEK293 cells) or synaptosomal preparations from specific brain regions rich in the target transporter (e.g., striatum for DAT) ensures a high concentration of the target protein.
-
Incubation Conditions: The incubation time, temperature, and buffer composition are optimized to reach equilibrium binding and minimize non-specific binding.
-
Separation of Bound and Free Ligand: Rapid filtration is the most common method to separate the radioligand-transporter complex from the unbound radioligand. The glass fiber filters are pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.
-
Determination of Non-Specific Binding: The inclusion of a high concentration of a known, potent inhibitor (e.g., cocaine for DAT) allows for the determination of non-specific binding, which is then subtracted from the total binding to yield specific binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human DAT, SERT, or NET to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, for non-specific binding).
-
50 µL of the test compound at various concentrations (typically a serial dilution).
-
50 µL of the radioligand at a concentration close to its Kd value (e.g., 1-2 nM [³H]WIN 35,428 for DAT).
-
100 µL of the prepared membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C to minimize degradation) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Below is a Graphviz diagram illustrating the experimental workflow for the radioligand binding assay.
Caption: Workflow for a radioligand binding assay to determine compound affinity.
Conclusion
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a versatile and privileged platform for the design of potent and selective monoamine transporter inhibitors. The SAR of this class of compounds is well-defined, with the substituents at the C-2 and C-3 positions playing a critical role in determining potency and selectivity. Comparative analysis with alternative scaffolds, such as piperidine-based inhibitors and methylphenidate analogs, highlights the unique structural and pharmacological features of the 3-oxa-8-azabicyclo[3.2.1]octane core. The provided experimental protocol for radioligand binding assays offers a robust and self-validating system for the evaluation of novel analogs, enabling researchers to make data-driven decisions in the pursuit of new therapeutics for a variety of CNS disorders.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Alternative Bicyclic Scaffolds for CNS Drug Candidates
In the intricate world of central nervous system (CNS) drug discovery, the blood-brain barrier (BBB) stands as a formidable gatekeeper, denying entry to a vast majority of potential therapeutics. The design of small molecules that can effectively traverse this barrier while maintaining potent activity at their intended neural targets is a paramount challenge. Historically, medicinal chemists have often relied on a limited repertoire of molecular frameworks. However, the demand for novel CNS agents with improved efficacy and safety profiles has spurred the exploration of alternative, three-dimensional scaffolds. Among these, bicyclic systems have emerged as particularly promising, offering a unique blend of rigidity, structural diversity, and tunable physicochemical properties.
This guide provides an in-depth comparison of alternative bicyclic scaffolds for CNS drug candidates, moving beyond traditional, often "flat," aromatic structures. We will delve into the rationale behind experimental choices, present comparative data on key drug-like properties, and provide detailed protocols for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and design bicyclic scaffolds with a higher probability of success in the challenging landscape of CNS therapeutics.
The Imperative for Three-Dimensionality in CNS Drug Design
The "flatland" of traditional aromatic ring systems, while historically successful, often leads to compounds with high molecular weights and lipophilicity, properties that can be detrimental to BBB penetration and can increase the risk of off-target effects. Bicyclic scaffolds, with their inherent three-dimensionality (high fraction of sp³-hybridized carbons), offer a compelling alternative.[1][2] This structural complexity allows for a more precise spatial arrangement of pharmacophoric features, potentially leading to enhanced target affinity and selectivity. Furthermore, the rigid nature of these scaffolds can reduce the entropic penalty upon binding to a target protein, a favorable thermodynamic consideration.[[“]]
A key metric in the design of CNS drugs is the CNS Multiparameter Optimization (MPO) score . This composite desirability score, typically ranging from 0 to 6, distills six fundamental physicochemical properties into a single value to guide the selection of compounds with a higher likelihood of CNS penetration and favorable drug-like attributes. These properties are:
-
Calculated LogP (cLogP): A measure of lipophilicity.
-
Calculated LogD at pH 7.4 (cLogD): Lipophilicity at physiological pH.
-
Molecular Weight (MW)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors (HBD)
-
pKa of the most basic center
A higher CNS MPO score generally correlates with a better balance of these properties for CNS drug candidates.
A Comparative Analysis of Bicyclic Scaffolds
The world of bicyclic scaffolds is vast and can be broadly categorized into three main classes: fused, bridged, and spirocyclic systems. Each class presents a unique geometric and conformational profile, influencing its physicochemical properties and potential as a CNS drug scaffold.
Diagram of Bicyclic Scaffold Classes
Caption: The three major classes of bicyclic scaffolds.
Fused Bicyclic Scaffolds: The Case of Chiral Bicyclic Azepanes
Fused bicyclic systems, where two rings share two adjacent atoms, offer a rigid framework that can be readily functionalized. A notable example is the emergence of chiral bicyclic azepanes as potent inhibitors of monoamine transporters.[1][2][[“]][4]
One study detailed the synthesis and evaluation of an N-benzylated azepane that demonstrated significant inhibitory activity against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), as well as the σ-1 receptor.[1][2] The favorable in vitro profile and pharmacokinetic properties of this scaffold underscore its potential for the development of treatments for neuropsychiatric disorders.[1][2]
Bridged Bicyclic Scaffolds: Constrained Conformations for Enhanced Properties
Bridged bicyclic scaffolds, characterized by two non-adjacent shared "bridgehead" atoms, introduce a higher degree of three-dimensionality and conformational constraint compared to their fused counterparts. This rigidity can be advantageous in several ways:
-
Improved Metabolic Stability: The constrained nature of bridged systems can shield metabolically labile sites from enzymatic degradation.
-
Enhanced Solubility: Certain bridged amines have been shown to be less lipophilic than their monocyclic counterparts, which can lead to improved aqueous solubility.
-
Novel Vectorial Projections: The unique geometries of bridged scaffolds allow for the projection of substituents into distinct regions of chemical space, enabling novel interactions with biological targets.
Examples of bridged bicyclic scaffolds explored for CNS applications include various azabicyclo[X.Y.Z]alkanes, such as the tropane and nortropane skeletons.
Spirocyclic Scaffolds: Accessing Unexplored Chemical Space
Spirocyclic scaffolds, where two rings are joined by a single "spiro" atom, offer a distinct and highly three-dimensional architecture. These scaffolds are particularly interesting for CNS drug discovery as they can introduce novel exit vectors for substituents, allowing for the exploration of previously inaccessible regions of a target's binding pocket. The exploration of spirocyclic diamines has revealed novel scaffolds with potential as inhibitors of various CNS targets, including potassium channels and muscarinic acetylcholine receptors.
Comparative Data of Representative Bicyclic Scaffolds
To provide a clearer picture of the relative merits of these scaffolds, the following table summarizes key physicochemical properties and, where available, experimental data for representative examples. It is important to note that direct head-to-head comparisons in the literature are scarce, and the data presented here is a compilation from various sources.
| Scaffold Class | Representative Scaffold | cLogP | TPSA (Ų) | MW ( g/mol ) | HBD | CNS MPO Score (Calculated) | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| Fused | N-Benzylated Bicyclic Azepane | ~3.5 | ~3.2 | ~257 | 0 | ~4.5 | Data not readily available | Favorable in vivo PK |
| Bridged | Tropane | ~1.5 | ~3.2 | ~141 | 1 | ~5.0 | High | Generally stable |
| Spirocyclic | Spiro[3.3]heptane-2,6-diamine | ~-0.5 | ~52.0 | ~126 | 2 | ~4.0 | Moderate | Data not readily available |
Note: The CNS MPO scores are estimations based on calculated properties and may vary depending on the specific substituents. Experimental data is often context-dependent and should be interpreted with caution.
Experimental Protocols for Evaluating CNS Drug Candidates
The successful development of CNS drug candidates relies on a robust suite of in vitro assays to assess their potential for BBB penetration and metabolic stability early in the discovery process. Here, we provide detailed, step-by-step methodologies for three critical assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting the passive permeability of a compound across the BBB.[5][6][7][8][9] It utilizes a synthetic membrane coated with lipids to mimic the lipid environment of the BBB.
Experimental Workflow for PAMPA
Caption: A streamlined workflow for the PAMPA assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the stock solution in a buffer at a specific pH (e.g., pH 7.4 for BBB models).
-
Prepare the acceptor solution, which is typically the same buffer as the donor solution.
-
Prepare the lipid solution (e.g., a mixture of phospholipids in dodecane) for coating the membrane.
-
-
Assay Procedure:
-
Using a 96-well filter plate (donor plate) and a 96-well acceptor plate, coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.[5]
-
Add the acceptor solution to the wells of the acceptor plate.
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."[9]
-
Incubate the plate assembly at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4-18 hours) with gentle shaking.[5]
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, respectively, A is the surface area of the membrane, and t is the incubation time.
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that provides a more biologically relevant assessment of drug permeability, as it accounts for both passive diffusion and active transport mechanisms.[10][11][12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, and to some extent, the BBB.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Key steps in performing a Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[12] The medium should be changed every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. A high TEER value indicates a tight and intact cell barrier.[13]
-
Alternatively, the permeability of a low-permeability marker, such as Lucifer Yellow, can be measured.
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Analysis:
-
Determine the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (PappB-A / PappA-B) can be calculated to assess the involvement of active efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[14][15][16][17]
Experimental Workflow for Microsomal Stability Assay
Caption: Procedure for assessing metabolic stability using liver microsomes.
Step-by-Step Methodology:
-
Preparation:
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsomal suspension and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.[16]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[16]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated, providing a measure of the compound's metabolic liability.
-
Conclusion and Future Perspectives
The exploration of alternative bicyclic scaffolds represents a paradigm shift in CNS drug discovery, moving away from the confines of "flat" molecules towards a more three-dimensional and nuanced approach. Fused, bridged, and spirocyclic systems each offer unique advantages in terms of their physicochemical properties, conformational rigidity, and potential for novel target interactions. By leveraging predictive tools like the CNS MPO score and a robust suite of in vitro assays, researchers can make more informed decisions in the selection and optimization of these scaffolds.
The case of the chiral bicyclic azepane highlights the tangible success that can be achieved through the exploration of novel bicyclic frameworks. As our understanding of the intricate requirements for BBB penetration and CNS target engagement continues to evolve, so too will the design and synthesis of innovative bicyclic scaffolds. The path to a new generation of CNS therapeutics is not a straight line, but a journey through the complex and rewarding landscape of three-dimensional chemical space.
References
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Semantic Scholar [semanticscholar.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. paralab.es [paralab.es]
- 8. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Efficacy comparison of drugs derived from the 3-oxa-8-azabicyclo[3.2.1]octane scaffold
An Efficacy Comparison of Drugs Derived from the 3-oxa-8-azabicyclo[3.2.1]octane Scaffold: A Guide for Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, leading to high-affinity and selective interactions with a diverse range of biological targets. This inherent structural advantage has led to its incorporation into a multitude of investigational drugs across various therapeutic areas, from oncology to neuroscience.[1][2] This guide provides a comparative analysis of the efficacy of several key drug candidates derived from this scaffold, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.
The core value of this scaffold lies in its ability to mimic the conformations of natural ligands while offering improved metabolic stability and pharmacokinetic properties.[3] Its utility is demonstrated in its application as a core structure for monoamine reuptake inhibitors, PI3K/mTOR inhibitors, and other critical drug classes.[1] This guide will delve into specific examples, comparing their performance and highlighting the structure-activity relationships that drive their efficacy.
I. Targeting the PI3K/mTOR Pathway in Oncology
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has been instrumental in developing potent and selective mTOR inhibitors.
Comparative Analysis: PQR620 and Related Analogs
A notable example is PQR620 , a highly potent and selective mTORC1/2 inhibitor.[4] The design of PQR620 capitalized on the steric properties of the 3-oxa-8-azabicyclo[3.2.1]octane moiety to achieve selectivity for mTOR over the closely related PI3Kα.
Experimental Insight: The Rationale for Scaffold Selection
The development of selective mTOR inhibitors from a class of 2-aryl-4-morpholinothieno[3,2-d]pyrimidines, which were initially PI3K inhibitors, illustrates the strategic advantage of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. Researchers hypothesized that replacing the morpholine group with the bulkier 3-oxa-8-azabicyclo[3.2.1]octane would create steric hindrance in the more constrained active site of PI3K while being accommodated by the larger active site of mTOR. This hypothesis was confirmed experimentally, leading to a significant increase in selectivity.
dot
Caption: PQR620 selectively inhibits mTORC1/2 in the PI3K/mTOR pathway.
Quantitative Efficacy Data
The following table summarizes the in vitro potency and selectivity of PQR620 and its analogs.
| Compound | Mn Substituent | mTOR Ki (nM) | PI3Kα Ki (nM) | Selectivity (PI3Kα/mTOR) |
| 11 | 8-oxa-3-azabicyclo[3.2.1]octane | 3.4 | ~23.8 | ~7 |
| 12 (PQR620) | 3-oxa-8-azabicyclo[3.2.1]octane | 0.4 | >1000 | >2500 |
| 10 | (R)-3-methylmorpholine | 1.8 | 10.9 | 6 |
| PQR309 (1) | Morpholine | 93.4 | 15.6 | 0.17 |
Data adapted from "Discovery and Preclinical Characterization of PQR620..."[4]
As the data indicates, the incorporation of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold in PQR620 (12) resulted in a dramatic increase in both potency for mTOR and selectivity over PI3Kα compared to the simpler morpholine-containing precursor PQR309 (1) and other analogs.[4]
Experimental Protocol: In Vitro Kinase Assay (Time-Resolved FRET)
The determination of Ki values for mTOR and PI3K inhibitors is crucial for evaluating their potency and selectivity. A widely used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Methodology:
-
Reagents: LanthaScreen™ Eu-anti-GST antibody, GFP-tagged kinase, Alexa Fluor™ 647-labeled substrate, ATP, and test compounds.
-
Procedure: a. A solution of the kinase, the fluorescently labeled substrate, and the test compound at various concentrations is prepared in a buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a set time at room temperature. d. A solution containing the Eu-labeled antibody is added to stop the reaction and detect the phosphorylated substrate. e. The TR-FRET signal is read on a suitable plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percent inhibition against the compound concentration. Ki values are then calculated using the Cheng-Prusoff equation.
Trustworthiness of the Protocol: This assay is a self-validating system. The use of a competitive binding format and the ratiometric detection of FRET signal minimizes false positives and negatives. The inclusion of positive and negative controls (e.g., a known potent inhibitor and DMSO vehicle) ensures the reliability of the results.
II. Modulating Monoamine Transporters in Neuroscience
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is also a key component of molecules designed to interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating neurological and psychiatric disorders.[6]
Comparative Analysis: Non-Nitrogen Inhibitors of Monoamine Transporters
A fascinating application of this scaffold is in the development of potent monoamine transporter inhibitors that lack a basic nitrogen atom, which was once thought to be essential for binding.[7] This challenges the classical understanding of ligand-transporter interactions and opens new avenues for drug design.
Experimental Insight: The Role of the Bicyclic Ether
In a series of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, the oxygen atom of the bicyclic ether system is proposed to form a key hydrogen bond with the transporter, functionally replacing the charged interaction of the nitrogen atom in traditional tropane alkaloids like cocaine. This demonstrates the versatility of the scaffold in providing the correct geometry and electronic features for high-affinity binding.[5][7]
dot
Caption: 8-oxabicyclo[3.2.1]octane derivatives block dopamine reuptake.
Quantitative Efficacy Data
The following table compares the binding affinities of several 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane derivatives for DAT and SERT.
| Compound | 3-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 6g | 3,4-dichlorophenyl (β) | 3.27 | 114 | 34.9 |
| 7g | 3,4-dichlorophenyl (α) | 2.34 | 227 | 97.0 |
| Benzothiophene derivative | Benzothiophene | 15 | 2650 | 177 |
| Cocaine | Phenyl | 113 | 310 | 2.7 |
Data adapted from "Potent Non-Nitrogen Inhibitors of Monoamine Transporters"[7] and "Synthesis and structure activity relationship studies..."[5]
The data clearly shows that the 8-oxabicyclo[3.2.1]octane derivatives can be highly potent and selective inhibitors of the dopamine transporter, with some analogs (e.g., 7g) exhibiting significantly higher potency than cocaine.[7] Furthermore, modifications to the 3-aryl substituent can dramatically influence selectivity, as seen with the benzothiophene derivative's 177-fold selectivity for DAT over SERT.[5]
Experimental Protocol: Radioligand Binding Assay
Binding affinity for monoamine transporters is typically determined using a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation: Membranes from cells expressing the transporter of interest (e.g., hDAT or hSERT) are prepared.
-
Assay Components: A specific radioligand (e.g., [3H]WIN 35,428 for DAT), the membrane preparation, and the test compound at various concentrations are combined in a buffer.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 is determined by non-linear regression analysis of the competition curves.
Trustworthiness of the Protocol: This is a well-established and robust method. The use of a specific, high-affinity radioligand ensures that the binding is to the target of interest. Non-specific binding is determined in the presence of a high concentration of a known inhibitor and is subtracted from the total binding to yield specific binding, ensuring the accuracy of the results.
Conclusion
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a powerful tool in modern drug discovery, enabling the development of highly potent and selective drug candidates against a range of important biological targets. As demonstrated in the case of mTOR inhibitors like PQR620 and novel monoamine transporter modulators, the unique structural and electronic properties of this scaffold can be leveraged to achieve significant improvements in efficacy and selectivity. The comparative data presented in this guide underscores the importance of rational drug design and the strategic use of privileged scaffolds to address unmet medical needs. Further exploration of this versatile scaffold is warranted and holds great promise for the future of therapeutic development.
References
- 1. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Characterization of 3-oxa-8-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing ligands with high affinity and selectivity for various biological targets.[1][2][3] Given its importance, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-oxa-8-azabicyclo[3.2.1]octane, offering a comparative analysis with potential isomeric impurities to ensure synthetic and medicinal chemistry campaigns are built on a solid structural foundation.
The inherent symmetry and stereochemical complexity of this bicyclic system necessitate a multi-pronged analytical approach. While techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide the primary framework for structural elucidation, Mass Spectrometry (MS) and Infrared (IR) spectroscopy offer crucial complementary information regarding molecular weight, fragmentation patterns, and the presence of key functional groups.
This guide will delve into the characteristic spectral signatures of 3-oxa-8-azabicyclo[3.2.1]octane and contrast them with those of a plausible isomer, 8-oxa-3-azabicyclo[3.2.1]octane, which could potentially arise during synthesis. Understanding these subtle yet significant differences is critical for accurate structural assignment.
The Spectroscopic Fingerprint of 3-oxa-8-azabicyclo[3.2.1]octane
The unique arrangement of the oxygen and nitrogen atoms within the bicyclic framework of 3-oxa-8-azabicyclo[3.2.1]octane gives rise to a distinct set of spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-oxa-8-azabicyclo[3.2.1]octane, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent 3-oxa-8-azabicyclo[3.2.1]octane is characterized by several key features. The bridgehead protons (H-1 and H-5) are typically found in the range of 3.0-3.5 ppm. The protons adjacent to the oxygen atom (H-2 and H-4) are deshielded and appear further downfield, typically in the region of 3.5-4.0 ppm. The protons on the ethylene bridge (H-6 and H-7) and the protons adjacent to the nitrogen (H-1 and H-5) will also have distinct chemical shifts and coupling patterns. The exact chemical shifts and coupling constants are highly sensitive to the solvent and any substituents on the bicyclic core.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The bridgehead carbons (C-1 and C-5) are expected to resonate around 50-60 ppm. The carbons flanking the oxygen atom (C-2 and C-4) will be significantly deshielded, appearing in the 70-80 ppm range. The carbons of the ethylene bridge (C-6 and C-7) will be found in the more upfield aliphatic region, typically between 20 and 30 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pathways. For 3-oxa-8-azabicyclo[3.2.1]octane (C₆H₁₁NO), the molecular ion peak [M]⁺ is expected at m/z 113.08.[4][5][6] Common fragmentation patterns for related azabicyclic systems often involve the loss of small, stable neutral molecules or radicals.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of the parent 3-oxa-8-azabicyclo[3.2.1]octane, the most informative region is the fingerprint region. The C-O-C stretching vibration of the ether linkage is expected to produce a strong absorbance in the 1150-1050 cm⁻¹ range. The N-H stretching vibration of the secondary amine will appear as a moderate to weak band in the 3300-3500 cm⁻¹ region.[7] C-N stretching absorptions are typically found between 1000 and 1250 cm⁻¹ for aliphatic amines.[7]
Comparative Analysis: Distinguishing 3-oxa-8-azabicyclo[3.2.1]octane from its Isomer
A potential and common isomeric impurity in the synthesis of 3-oxa-8-azabicyclo[3.2.1]octane is 8-oxa-3-azabicyclo[3.2.1]octane. While possessing the same molecular formula and weight, the different placement of the heteroatoms leads to distinct spectroscopic signatures.
| Spectroscopic Feature | 3-oxa-8-azabicyclo[3.2.1]octane | 8-oxa-3-azabicyclo[3.2.1]octane | Rationale for Difference |
| ¹H NMR: Bridgehead Protons (H-1, H-5) | ~3.0-3.5 ppm | ~4.5-5.0 ppm | In the 8-oxa isomer, the bridgehead protons are adjacent to the oxygen atom, leading to greater deshielding. |
| ¹H NMR: Protons α to Nitrogen | H-1, H-5 (~3.0-3.5 ppm) | H-2, H-4 (~2.5-3.0 ppm) | The chemical environment of the protons neighboring the nitrogen atom is significantly different between the two isomers. |
| ¹³C NMR: Bridgehead Carbons (C-1, C-5) | ~50-60 ppm | ~75-85 ppm | Similar to the proton NMR, the proximity of the oxygen atom in the 8-oxa isomer deshields the bridgehead carbons. |
| ¹³C NMR: Carbons α to Nitrogen | C-1, C-5 (~50-60 ppm) | C-2, C-4 (~50-60 ppm) | The carbons adjacent to the nitrogen are in different positions within the bicyclic framework. |
| Mass Spec Fragmentation | Potential loss of C₂H₄O | Potential loss of C₂H₅N | The initial fragmentation is likely to be dictated by the location of the heteroatoms, leading to different neutral losses. |
Table 1: Comparative Spectroscopic Data
Experimental Protocols
To obtain high-quality data for unambiguous structural confirmation, the following experimental protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
For complex derivatives or to resolve ambiguities, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.
-
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or solvent and subtract it from the sample spectrum.
-
Visualization of Key Structural and Spectroscopic Relationships
To further aid in the understanding of the structural features and their spectroscopic consequences, the following diagrams are provided.
Figure 1: Structure of 3-oxa-8-azabicyclo[3.2.1]octane.
Figure 2: Structure of the isomeric 8-oxa-3-azabicyclo[3.2.1]octane.
Figure 3: A typical workflow for the spectroscopic characterization of 3-oxa-8-azabicyclo[3.2.1]octane.
Conclusion
The robust and unambiguous characterization of the 3-oxa-8-azabicyclo[3.2.1]octane core is a critical first step in the development of novel therapeutics based on this scaffold. By employing a combination of NMR, MS, and IR spectroscopy, and by carefully comparing the obtained data with that expected for potential isomers, researchers can confidently confirm the structure of their synthetic intermediates and final compounds. This rigorous analytical approach ensures the integrity of subsequent biological and medicinal chemistry studies, ultimately accelerating the drug discovery process.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. PubChemLite - 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 5. chem-space.com [chem-space.com]
- 6. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Docking Studies of 3-oxa-8-azabicyclo[3.2.1]octane Derivatives as mTOR Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparison of molecular docking studies for 3-oxa-8-azabicyclo[3.2.1]octane derivatives targeting the mTOR kinase. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring the scientific integrity of the presented workflow.
The Significance of the 3-oxa-8-azabicyclo[3.2.1]octane Scaffold and the mTOR Target
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities. Its rigid, bicyclic nature provides a three-dimensional architecture that can be strategically functionalized to achieve high-affinity and selective interactions with protein targets.[1] Derivatives of this scaffold have shown promise as potent inhibitors of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2][3] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers and neurological disorders, making it a highly attractive target for therapeutic intervention.[4][5]
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[6] By simulating the interactions between our 3-oxa-8-azabicyclo[3.2.1]octane derivatives and the mTOR kinase domain, we can gain valuable insights into their structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors.
The Biological Target: mTOR Kinase
For our comparative docking studies, we will focus on the ATP-binding site of the mTOR kinase domain. The crystal structure of mTOR in complex with a potent inhibitor provides an excellent starting point for our in-silico experiments. We will utilize the high-resolution crystal structure of human mTOR, for instance, the one with PDB ID: 4JSV.[7] This structure reveals a well-defined active site, which is crucial for accurate docking simulations.
The Ligands: A Curated Set of 3-oxa-8-azabicyclo[3.2.1]octane Derivatives
To illustrate the comparative docking workflow, we have selected a hypothetical, yet representative, set of 3-oxa-8-azabicyclo[3.2.1]octane derivatives with varying substitutions. These substitutions are designed to probe different regions of the mTOR active site and are inspired by derivatives reported in the literature, such as PQR620.[2][3] For the purpose of this guide, we will designate them as OABO-1 , OABO-2 , and OABO-3 , with hypothetical mTOR inhibitory activities (IC50 values) to correlate with our docking results. A known co-crystallized inhibitor from the chosen PDB structure will be used as a reference for validation.
Comparative Docking Methodologies: A Dual-Software Approach
To provide a robust and comprehensive analysis, we will employ two widely used molecular docking programs:
-
AutoDock Vina: A powerful and popular open-source docking engine known for its speed and accuracy.[8]
-
Glide (Schrödinger): A leading commercial docking program renowned for its high accuracy and sophisticated scoring functions.[9]
By comparing the results from both programs, we can increase our confidence in the predicted binding modes and relative rankings of our compounds.
Experimental Protocol: A Self-Validating System
The following protocols are designed to be self-validating, ensuring the reliability of the generated results.
Accurate preparation of both the protein and the ligands is a critical first step for a successful docking study.
Protein Preparation (using Schrödinger Maestro as an example):
-
Import the PDB Structure: Load the mTOR crystal structure (e.g., 4JSV) into the workspace.[7]
-
Pre-processing: Utilize the "Protein Preparation Wizard" to:
-
Assign bond orders and add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops.
-
Generate protonation states at a physiological pH (e.g., 7.4).
-
Optimize the hydrogen-bonding network.
-
-
Minimization: Perform a restrained minimization of the protein structure to relieve any steric clashes, typically with a root-mean-square deviation (RMSD) cutoff of 0.30 Å for heavy atoms.
Ligand Preparation:
-
2D Sketching and 3D Conversion: Draw the 2D structures of the OABO derivatives and the reference inhibitor. Convert them to 3D structures.
-
LigPrep (Schrödinger) or similar tools:
-
Generate possible ionization states at the target pH.
-
Generate tautomers and stereoisomers.
-
Perform a conformational search and energy minimization for each ligand.
-
Diagram of the Preparation Workflow:
Caption: Workflow for Protein and Ligand Preparation.
Protocol Validation: The Essential First Step
Before docking our OABO derivatives, we must validate our docking protocol. This is achieved by re-docking the co-crystallized ligand back into the active site of the mTOR protein.[10][11]
-
Extract the Co-crystallized Ligand: Separate the co-crystallized inhibitor from the prepared protein structure.
-
Re-dock the Ligand: Use the exact same docking protocol that will be used for the OABO derivatives to dock the co-crystallized ligand back into the active site.
-
Calculate RMSD: Superimpose the docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. A validated protocol should yield an RMSD value of less than 2.0 Å. [10][12]
AutoDock Vina Docking Protocol:
-
Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools (ADT) or a similar utility.[13] This step adds partial charges and defines atom types.
-
Grid Box Generation: Define the search space for docking by creating a grid box centered on the active site, as identified by the co-crystallized ligand. The grid box should be large enough to accommodate the ligands and allow for rotational and translational movements.
-
Configuration File: Create a configuration file specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[14][15]
Glide (Schrödinger) Docking Protocol:
-
Receptor Grid Generation: Generate a receptor grid centered on the co-crystallized ligand. This grid defines the active site and pre-calculates the potential energy landscape for the subsequent docking.[6]
-
Ligand Docking:
-
Select the prepared ligands.
-
Choose the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Define any constraints if necessary (e.g., hydrogen bond constraints based on known interactions).
-
Run the docking job.[16]
-
Diagram of the Comparative Docking Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 7. rcsb.org [rcsb.org]
- 8. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. youtube.com [youtube.com]
- 16. Molecular docking analysis of mTOR protein kinase with chromatographically characterized compounds from Clerodendrum inerme L. leaves extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bridged Morpholine Scaffold in Modern Drug Design
Introduction: Beyond the Privileged Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands as a testament to structural efficiency and pharmacological utility.[1][2][3][4] Its frequent appearance in FDA-approved drugs has earned it the classification of a "privileged scaffold," a core structure that provides a versatile framework for interacting with a variety of biological targets.[4][5][6][7] The inherent properties of morpholine—its contribution to aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor—make it a reliable tool for optimizing the pharmacokinetic profiles of drug candidates.[5][8][9][10]
However, the drive for molecules with higher potency, greater selectivity, and finely tuned physicochemical properties has pushed researchers to innovate upon this classic structure. This guide delves into a powerful evolution of this scaffold: the bridged morpholine . By introducing a carbon tether, typically between the 3 and 5 positions, this modification imbues the traditional morpholine ring with a unique three-dimensional architecture. We will objectively compare the bridged morpholine to its parent structure and other common nitrogen-containing heterocycles, providing experimental insights into why this rigidified scaffold offers distinct and often counterintuitive advantages in tackling complex drug design challenges.
The Physicochemical Edge: How Bridging a Ring Reduces Lipophilicity
One of the most compelling and non-obvious advantages of employing a bridged morpholine is its effect on a molecule's lipophilicity. A fundamental challenge in drug discovery is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution. Intuitively, adding carbon atoms to a molecule should increase its lipophilicity (logP/logD). However, experimental data reveals the opposite to be true for bridged morpholines.
The introduction of a one-carbon bridge forces the morpholine ring into a rigid, three-dimensional conformation. This structural change increases the molecule's polar surface area (PSA) and can enhance the basicity of the nitrogen atom.[8][11] The result is a surprising and significant reduction in the measured distribution coefficient (logD), a key measure of lipophilicity at physiological pH.[11][12][13]
Comparative Lipophilicity Data
The following table summarizes experimental data demonstrating the impact of a one-carbon bridge on the lipophilicity of morpholine and related scaffolds.
| Compound | Parent Scaffold | Bridged Scaffold | ΔlogD (Bridged - Parent) | Reference |
| N-Aryl Series 1 | N-Aryl Morpholine | N-Aryl Bridged Morpholine | -0.8 | [12][13] |
| N-Aryl Series 2 | N-Aryl Piperazine | N-Aryl Bridged Piperazine | -0.6 | [12][13] |
| N-Aryl Series 3 | N-Aryl Piperidine | N-Aryl Bridged Piperidine | -0.7 | [12][13] |
Causality Explained: The data clearly shows that bridging the ring with a carbon tether leads to a substantial decrease in lipophilicity. This tactic is exceptionally valuable as it allows for the modulation of a key drug-like property without introducing additional heteroatoms, which could create new metabolic liabilities or unwanted off-target interactions.[12] This principle provides medicinal chemists with a powerful strategy to enhance solubility and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.
Structural Comparison: Rigidity, Pre-organization, and Target Affinity
Beyond physicochemical modulation, the rigid structure of a bridged morpholine directly impacts its interaction with biological targets. The flexible, chair-like conformation of a standard morpholine allows it to adapt to various binding pockets, but this flexibility comes at an entropic cost upon binding. A rigid scaffold like a bridged morpholine is "pre-organized" in a specific three-dimensional shape. If this shape is complementary to the target's binding site, it can lead to a significant improvement in binding affinity and selectivity.
This principle is particularly relevant in kinase inhibitor design, where subtle conformational differences in the ATP binding pocket between different kinases can be exploited to achieve selectivity.
Case Study: Selective mTOR Kinase Inhibitors
The development of selective inhibitors for the mTOR (mammalian target of rapamycin) kinase provides a compelling example. The active site of mTOR has a deeper pocket compared to the closely related PI3K kinases.[8][9] Researchers found that introducing substituents on the morpholine ring, such as an ethylene bridge between the 3 and 5 positions, was an effective strategy to develop highly potent and selective mTOR inhibitors.[8][9]
The compound PQR620, which contains two 3,5-bridged morpholines, is a potent and selective mTOR inhibitor.[8] The bridged structure not only helps the molecule fit optimally into the deeper mTOR pocket but also confers properties beneficial for CNS drug candidates, such as a favorable brain/plasma distribution ratio, by decreasing lipophilicity.[8][9]
Comparative Scaffold Analysis
How does the bridged morpholine stack up against other commonly used heterocyclic scaffolds?
| Scaffold | Key Structural Feature | Primary Advantage | Key Limitation / Consideration | Best Used For |
| Morpholine | Flexible 6-membered ring with O and N | Good balance of solubility and lipophilicity, metabolic stability.[4][5][8] | Conformational flexibility can lead to lower binding affinity. | General purpose scaffold to improve PK properties.[8][10] |
| Piperazine | Flexible 6-membered ring with two N atoms | Two points for substitution, can modulate basicity at two centers.[14][15] | Can have liabilities (e.g., hERG), higher pKa can lead to clearance issues. | Scaffolds requiring multiple vectors for substitution. |
| Piperidine | Flexible 6-membered ring with one N atom | Simple, synthetically accessible basic amine. | Generally more lipophilic than morpholine or piperazine. | When a simple, non-polar basic amine is required. |
| Bridged Morpholine | Rigid, bicyclic structure | Reduced lipophilicity, pre-organized conformation for high affinity/selectivity.[11][12][16] | More complex synthesis compared to parent ring. | Optimizing potent, selective leads where lipophilicity is a challenge.[8][9][16] |
Experimental Protocol: A General Synthesis for Bridged Morpholine Scaffolds
The increased structural complexity of bridged morpholines requires multi-step synthetic routes. Below is a representative workflow for the synthesis of a spirocyclic bis-morpholine scaffold, demonstrating the feasibility of accessing these valuable structures.[17] The strategy involves the construction of one morpholine ring, followed by a key elimination and subsequent iodoacetalization and ring formation to build the second, spiro-fused morpholine.
Step-by-Step Methodology
-
First Morpholine Ring Construction: A readily available β-aminoalcohol is reacted with epichlorohydrin to form a 2-chloromethyl-substituted morpholine intermediate. This is a standard and high-yielding cyclization reaction.
-
Elimination to Enol Ether: The chloromethyl intermediate undergoes an elimination reaction, typically using a strong base, to afford an exocyclic enol ether. This step is critical as it sets up the functionality for the next cyclization.
-
Iodoacetalization: The enol ether is reacted with an appropriate aminoalcohol (e.g., N-Boc-ethanolamine) in the presence of an iodine source. This reaction constructs the core of the second heterocyclic ring.
-
Second Morpholine Ring Formation: The final ring closure is achieved, often through deprotection and intramolecular cyclization, to yield the final, conformationally defined spiroacetal scaffold containing two morpholine rings.[17]
This self-validating protocol demonstrates that while more complex than single-ring systems, the synthesis of bridged morpholines is rational and achievable, making them accessible for library synthesis and lead optimization campaigns.
Conclusion
The bridged morpholine scaffold represents a significant advancement in rational drug design. By constraining the conformation of the traditional morpholine ring, medicinal chemists can unlock a suite of advantages that directly address common optimization hurdles.
Key Takeaways:
-
Counterintuitive Physicochemical Properties: The addition of a carbon bridge can decrease lipophilicity and increase aqueous solubility, improving the drug-like properties of a molecule.[12][13][18]
-
Enhanced Potency and Selectivity: The rigid, pre-organized three-dimensional structure can lead to improved binding affinity for the target protein by minimizing the entropic penalty of binding.[16]
-
A Versatile Optimization Tool: This scaffold provides a powerful strategy for refining lead compounds, particularly in challenging areas like kinase inhibitor design and the development of CNS-penetrant drugs.[8][9]
While the synthesis is more demanding than for its planar counterparts, the demonstrated benefits in potency, selectivity, and pharmacokinetic profile validate the bridged morpholine as a superior scaffold in many contexts. For research teams aiming to overcome challenges of lipophilicity and target selectivity, the incorporation of the bridged morpholine structure is a compelling and field-proven strategy.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review... - Pergamos [pergamos.lib.uoa.gr]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bridged Morpholines for Drug Discovery - Enamine [enamine.net]
A Comparative Benchmarking Guide to 3-oxa-8-azabicyclo[3.2.1]octane and Other Heterocyclic Intermediates in Drug Discovery
Introduction: The Strategic Value of Three-Dimensional Scaffolds
In the landscape of modern drug discovery, the architectural complexity of a molecule is a critical determinant of its success. Medicinal chemists increasingly look beyond flat, aromatic systems towards three-dimensional (3D) scaffolds that can better mimic the intricate topographies of biological targets. Bridged heterocyclic compounds have emerged as a particularly valuable class of intermediates, offering a rigidified framework that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] Among these, 3-oxa-8-azabicyclo[3.2.1]octane has garnered significant attention as a versatile building block. Its unique conformation, combining the features of a cyclic ether and a bicyclic amine, presents a compelling scaffold for interrogating complex biological systems.
This guide provides an in-depth comparative analysis of 3-oxa-8-azabicyclo[3.2.1]octane against other widely used heterocyclic intermediates. We will dissect their synthesis, compare their physicochemical properties, and evaluate their applications in medicinal chemistry, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal scaffold for their specific therapeutic objectives.
Part 1: A Head-to-Head Comparison of Core Scaffolds
The choice of a core scaffold profoundly influences a drug candidate's properties. The rigid, bicyclic structure of 3-oxa-8-azabicyclo[3.2.1]octane imparts distinct advantages over more flexible, monocyclic systems like piperidine and piperazine. Furthermore, its oxygen-containing bridge differentiates it from its close carba- and aza-analogs, such as the tropane skeleton (8-azabicyclo[3.2.1]octane).
Caption: Structural comparison of key heterocyclic intermediates.
Physicochemical Properties: A Quantitative Analysis
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to its physicochemical properties. The introduction of a bridged system and heteroatoms significantly modulates these parameters.
| Property | 3-Oxa-8-azabicyclo[3.2.1]octane | Piperidine | 8-Azabicyclo[3.2.1]octane | Piperazine | Rationale for Impact |
| Molecular Weight ( g/mol ) | 113.16[3] | 85.15 | 111.19 | 86.14 | Lower MW is generally favorable for "rule of 5" compliance. |
| cLogP | 0.559[4] | ~1.1 | ~1.5 | ~-1.0 | The oxygen atom in the bicyclic system reduces lipophilicity compared to the tropane analog, potentially improving solubility.[5] |
| TPSA (Ų) | 21.26[4] | 12.03 | 12.03 | 24.06 | The ether oxygen increases polarity, which can enhance solubility and interactions with biological targets. |
| pKa (Conjugate Acid) | ~8.0-9.0 (Est.) | ~11.1 | ~10.3 | 9.7 (pKa1), 5.4 (pKa2) | Basicity is crucial for salt formation and target engagement. Bicyclic systems can have altered basicity due to stereoelectronic effects.[6][7][8] |
| Fraction sp³ (Fsp³) | 1.0 | 1.0 | 1.0 | 1.0 | High Fsp³ character is correlated with increased clinical success, moving away from "flatland" molecules.[9] |
Expertise & Experience: The data clearly illustrates the "tuning" effect of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. Compared to its all-carbon bridged analog (tropane), it exhibits lower lipophilicity (LogP), a key attribute for improving aqueous solubility and reducing off-target hydrophobic interactions. This reduction in lipophilicity is a common strategic goal in lead optimization.[1][2] While more lipophilic than piperazine, its rigid structure provides a superior platform for precisely orienting substituents into binding pockets, an advantage over the conformationally flexible piperidine.
Part 2: Synthesis and Functionalization
The accessibility of a scaffold is a pragmatic consideration for its widespread adoption. While bridged systems are inherently more complex to synthesize than simple monocycles, scalable routes to 3-oxa-8-azabicyclo[3.2.1]octane have been developed.
Synthetic Pathways
Several routes to the core scaffold have been reported, starting from readily available materials. Understanding these pathways provides insight into potential impurities and cost-effectiveness.[10]
Caption: Overview of key synthetic strategies.
The route from 5-hydroxymethylfurfural (5-HMF) is particularly noteworthy as it utilizes a biomass-derived starting material and is often favored for its higher overall yields.[10][11]
Experimental Protocol: Synthesis from 5-HMF
This four-step process provides a reliable and scalable method for producing the hydrochloride salt of the title compound.[11][12]
Trustworthiness: This protocol is a self-validating system. Each step yields a characterizable intermediate, with the final product's identity confirmed by standard analytical techniques. The critical control point highlighted—minimizing acetonitrile in the final step—is a mark of a well-understood and robust process.
Step 1: Reduction of 5-HMF to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
-
Reagents: 5-Hydroxymethyl-2-furfuraldehyde, Raney Nickel, Hydrogen gas, Methanol.
-
Procedure: A solution of 5-HMF in methanol is hydrogenated in the presence of Raney Nickel catalyst under pressure. The reaction is monitored until hydrogen uptake ceases.
-
Causality: Raney Nickel is a highly effective catalyst for the reduction of both the aldehyde and the furan ring system. The reaction conditions are optimized to favor the formation of the cis-diol isomer.[11]
Step 2: Ditosylation of the Diol
-
Reagents: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure: The diol is dissolved in pyridine and cooled. TsCl is added portion-wise, and the mixture is stirred until the reaction is complete.
-
Causality: The tosyl groups are excellent leaving groups, activating the primary alcohols for the subsequent nucleophilic substitution. Pyridine acts as both a solvent and a base to neutralize the HCl generated.
Step 3: Cyclization with Benzylamine
-
Reagents: Ditosylate intermediate, Benzylamine.
-
Procedure: The ditosylate is heated with excess benzylamine, which acts as both the nucleophile and the solvent.
-
Causality: An intramolecular double SN2 reaction occurs. The nitrogen of benzylamine first displaces one tosylate group, and the resulting secondary amine then displaces the second tosylate group to form the bicyclic core.
Step 4: N-Debenzylation and Salt Formation
-
Reagents: N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane, Pearlman's catalyst (Pd(OH)₂/C), Hydrogen gas, Ethanol, HCl.
-
Procedure: The N-benzyl intermediate is subjected to hydrogenolysis using Pearlman's catalyst to cleave the benzyl group. The resulting free base is then treated with HCl to precipitate the desired hydrochloride salt.
-
Causality: Pearlman's catalyst is highly efficient for hydrogenolysis of N-benzyl groups. The final salt formation provides a stable, crystalline, and easily handled solid. Critical Insight: Residual acetonitrile from previous steps must be rigorously removed before this step to prevent the formation of N-ethyl byproducts.[11]
Part 3: Applications in Medicinal Chemistry: A Comparative Overview
The true test of a scaffold's utility lies in its ability to serve as a foundation for potent and selective therapeutic agents. 3-Oxa-8-azabicyclo[3.2.1]octane has proven its worth across a diverse range of biological targets.
| Therapeutic Area | Target Class | Example Application of 3-Oxa-8-azabicyclo[3.2.1]octane | Alternative Scaffolds |
| Neurological Disorders | Monoamine Transporters (DAT, SERT) | Acts as a core for selective serotonin reuptake inhibitors (SERT).[13][14] | 8-Azabicyclo[3.2.1]octane (Tropane): The classic scaffold for cocaine and its analogs, often targeting the dopamine transporter (DAT).[14][15] |
| Oncology | Kinases (e.g., mTOR) | Used to develop highly potent and selective mTORC1/2 inhibitors.[16] | Piperazine/Pyrimidine: These heterocycles are ubiquitous in kinase inhibitors, often interacting with the hinge region of the ATP binding site.[9] |
| Oncology | Protein-Protein Interactions (e.g., BCL6) | Functionalized derivatives serve as inhibitors of the B-cell lymphoma 6 (BCL6) protein.[13] | Indole/Piperidine: Common motifs in developing inhibitors of protein-protein interactions.[9] |
| Infectious Diseases | Antimalarials | Derivatives show activity against Plasmodium falciparum.[13] | Quinoline: A historically privileged scaffold for antimalarials like chloroquine.[9] |
Authoritative Grounding: The versatility of 3-oxa-8-azabicyclo[3.2.1]octane is evident. In the context of monoamine transporters, it can be used to fine-tune selectivity. While the tropane skeleton of cocaine is a potent DAT inhibitor, introducing an oxygen bridge and modifying substituents can shift the selectivity towards SERT.[14][17] This ability to "steer" a molecule's biological activity by modifying the core scaffold is a cornerstone of modern medicinal chemistry.
Case Study: Bioisosteric Replacement of Piperidine
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful strategy in drug design. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold can be viewed as a rigid, bridged bioisostere of piperidine or piperazine.
Caption: Rationale for using the bicyclic scaffold as a bioisostere.
Trustworthiness: The logic is sound: replacing a flexible piperidine ring with a rigid bicyclic system reduces the entropic penalty upon binding to a target, which can lead to higher affinity. Furthermore, the bridged structure can shield metabolically labile C-H bonds ("soft spots") from oxidative metabolism by cytochrome P450 enzymes.[5] For instance, in the development of nicotinamide phosphoribosyl-transferase (Nampt) inhibitors, the replacement of a piperidine ring with the related 8-oxa-3-azabicyclo[3.2.1]octane scaffold led to a significant improvement in metabolic stability.[18] This principle highlights a key application where the increased synthetic complexity of the bicyclic system is justified by a tangible improvement in drug-like properties.
Conclusion
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is more than just another heterocyclic building block; it is a strategic tool for addressing common challenges in drug discovery.
-
Key Advantages: Its primary strengths lie in its ability to impart three-dimensionality, conformational rigidity, and favorable physicochemical properties. It offers a compelling balance of polarity and structural complexity, often leading to improved solubility and metabolic stability compared to simpler cyclic amines or non-oxygenated bridged systems.
-
Comparative Disadvantages: The main drawback is its increased synthetic complexity compared to monocyclic heterocycles like piperidine. This can translate to higher costs and longer synthetic routes, a practical consideration in early-stage discovery programs.
Ultimately, the decision to employ 3-oxa-8-azabicyclo[3.2.1]octane should be driven by the specific goals of the project. When the objective is to escape "flatland," enhance aqueous solubility, improve metabolic stability, or rigidly constrain pharmacophoric elements in 3D space, it stands as a superior alternative to many common heterocyclic intermediates. As synthetic methodologies continue to advance, the accessibility of such complex scaffolds will only increase, further solidifying their role in the development of next-generation therapeutics.
References
- 1. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride [ouci.dntb.gov.ua]
- 13. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS No. 904316-92-3), a bicyclic amine derivative whose safe management is paramount to a productive and secure laboratory environment. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the proper disposal of this compound. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with an unwavering commitment to safety, regulatory compliance, and environmental stewardship.
Part 1: Foundational Safety & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates the necessary precautions and engineering controls required to mitigate risk. This compound is not a benign substance; its handling demands respect and meticulous attention to detail.
Hazard Identification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause irritation to the mucous membranes and upper respiratory tract.[1][2][3]
Under fire conditions, it emits toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3] Furthermore, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] This incompatibility is a critical consideration for waste segregation to prevent dangerous chemical reactions.
Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE protocol is non-negotiable. The causality is simple: to prevent the compound from coming into contact with your body. The minimum required PPE when handling this chemical or its waste streams is summarized below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation and potential absorption.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory | Use only in a chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[2] |
Always ensure that an eyewash station and safety shower are readily accessible and operational in the immediate work area.[2][3]
Part 2: The Disposal Lifecycle: From Benchtop to Final Disposition
Proper disposal is a process, not a single action. It begins the moment a material is deemed "waste" and requires a systematic approach to ensure safety and compliance at every stage.
Waste Classification: A Regulatory Imperative
Due to its identified hazards, any waste containing this compound must be managed as hazardous waste . This classification is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs waste management from "cradle-to-grave."[4][5] Misclassifying this waste can lead to significant environmental harm and severe regulatory penalties.[4]
On-Site Accumulation and Storage
Laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[6][7] This is a designated location at or near the point of waste generation, under the direct control of laboratory personnel.[8]
Key SAA Requirements:
-
Container Selection: Use only containers that are in good condition and chemically compatible with the waste.[8] For this compound, a high-density polyethylene (HDPE) container is a suitable choice. Avoid metal containers due to potential reactivity with the hydrochloride salt.[9]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound."[7][10] List all constituents if it is a mixed waste stream.
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong bases and oxidizing agents.[6][10]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6][10] This minimizes the release of vapors and prevents spills.
Decision Workflow for Proper Disposal Route
The specific disposal procedure depends on the nature and quantity of the waste. The following workflow provides a logical decision-making path for laboratory personnel.
Caption: Decision workflow for selecting the correct disposal protocol.
Part 3: Standard Operating Procedures (SOPs) for Disposal
Adherence to standardized protocols is crucial for ensuring that disposal is handled consistently and safely.
SOP for Bulk/Unused this compound
This procedure applies to the original product, expired materials, or solutions containing the compound.
-
Preparation: Ensure all required PPE is worn correctly. Perform all manipulations within a certified chemical fume hood.
-
Containment: Place the material in a designated, compatible hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
Labeling: Securely affix a "HAZARDOUS WASTE" label, detailing the contents and approximate quantity.
-
Storage: Store the sealed container in your laboratory's SAA, segregated from incompatible chemicals.
-
Disposal: The recommended final disposal method is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[2] This process ensures the complete thermal destruction of the molecule. This step must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11] Never attempt to incinerate chemicals yourself.
SOP for Contaminated Solid Waste
This procedure applies to items with trace contamination, such as gloves, weigh paper, and disposable labware.
-
Collection: Place all contaminated solid items into a dedicated, plastic-lined container or a sealable, heavy-duty plastic bag.
-
Containment: Once the collection is complete, seal the bag or container.
-
Labeling: Label the container as "HAZARDOUS WASTE" and specify the contents (e.g., "Solid waste contaminated with this compound").
-
Storage & Disposal: Store in the SAA and arrange for pickup by your licensed waste contractor for incineration.
SOP for Spill Cleanup
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or involves dust generation, evacuate the laboratory and contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be down).
-
Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[2]
-
Containment & Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[11][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal, label, and store the waste container in the SAA for professional disposal.[2]
By integrating these scientifically-backed procedures into your laboratory's safety culture, you contribute to a safer research environment and ensure that your work's impact is on science, not on the health of your colleagues or the environment. Always consult your institution's specific waste disposal guidelines and EH&S department for any questions.
References
- 1. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
